Cobalt hydrogen phosphate
Description
Properties
CAS No. |
13596-21-9 |
|---|---|
Molecular Formula |
CoHO4P |
Molecular Weight |
153.905 g/mol |
IUPAC Name |
cobalt(2+);phosphate |
InChI |
InChI=1S/Co.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-3 |
InChI Key |
UQEXUNADTVCXEU-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[Co+2] |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Co+2] |
Other CAS No. |
13596-21-9 |
Origin of Product |
United States |
Foundational & Exploratory
The Crystalline Landscape of Cobalt Hydrogen Phosphates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structures of various cobalt hydrogen phosphate (B84403) compounds. It is designed to serve as a valuable resource for researchers and professionals in materials science, chemistry, and drug development who are interested in the synthesis, characterization, and potential applications of these materials. This document summarizes key crystallographic data, details experimental protocols for synthesis and analysis, and illustrates the general workflow for the characterization of these compounds.
Crystallographic Data of Cobalt Hydrogen Phosphates
The crystal structures of cobalt hydrogen phosphates exhibit significant diversity, with variations in hydration states, the presence of additional ions, and the inclusion of organic templates. This section presents the crystallographic data for several distinct cobalt hydrogen phosphate compounds in a structured format to facilitate comparison.
Table 1: Crystallographic Data for Cobalt Dihydrogen Phosphate Dihydrate
| Parameter | Value |
| Formula | Co(H₂PO₄)₂·2H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Structure Description | The structure consists of layers of corner-connected CoO₄(H₂O)₂ octahedra and dihydrogen phosphate tetrahedra. These layers are linked by hydrogen bonds to form a three-dimensional structure.[1] |
Table 2: Crystallographic Data for a Lazulite-Related this compound Hydroxide
| Parameter | Value |
| Formula | Co₃(HPO₄)₂(OH)₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Lattice Parameters | a = 7.532(1) Å |
| b = 7.516(1) Å | |
| c = 7.700(2) Å | |
| β = 121.91(1)° | |
| Z = 2 | |
| Structure Determination | Determined from X-ray powder data using direct methods and refined with the Rietveld method. Hydrogen atoms were located from neutron powder diffraction data.[2] |
| Note | The material is isostructural with the mineral lazulite.[2] |
Table 3: Crystallographic Data for an Organically Templated this compound
| Parameter | Value |
| Formula | [H₃N(CH₂)₃NH₃][Co(HPO₄)₂] |
| Synthesis Temperature | 433 K |
| Structure Description | This compound features anionic chains of [Co(HPO₄)₂]²⁻ constructed from edge-sharing 4-membered rings of alternating CoO₄ and HPO₄ tetrahedra. These chains are held together by a network of hydrogen bonds involving both interchain and chain-diamine interactions.[3] |
Table 4: Crystallographic Data for Cobalt(II) Orthophosphate
| Parameter | Value |
| Formula | Co₃(PO₄)₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Lattice Parameters | a = 8.457 Å |
| b = 5.086 Å | |
| c = 8.895 Å | |
| Coordination Environment | Cobalt ions occupy both octahedral (six-coordinate) and pentacoordinate sites in a 1:2 ratio.[4][5][6] |
Experimental Protocols
The synthesis of cobalt hydrogen phosphates can be achieved through various methods, with hydrothermal and solvothermal techniques being particularly common for producing crystalline materials.
Hydrothermal Synthesis of Hydrous Cobalt Phosphate
This method is employed for the synthesis of hydrous cobalt phosphate thin films, which have applications as electrocatalysts.[7][8]
-
Precursors : Cobalt nitrate (B79036) hexahydrate and urea (B33335).
-
Procedure :
-
Dissolve cobalt nitrate hexahydrate and urea in deionized water to form a homogeneous solution.
-
Place the solution in a stainless-steel autoclave.
-
Maintain the autoclave at a temperature of 393 K for a set duration.
-
Allow the autoclave to cool to room temperature naturally.
-
Rinse the resulting thin film with distilled water.
-
Anneal the film in a nitrogen atmosphere at a specified temperature (e.g., 450 °C or 550 °C) for several hours.[9]
-
-
Characterization : The resulting material's structural and morphological properties are influenced by the concentration of urea.[7]
Solvothermal Synthesis of Organically Templated this compound
This protocol describes the synthesis of the unidimensional organically templated this compound, [H₃N(CH₂)₃NH₃][Co(HPO₄)₂].[3]
-
Reactants :
-
Cobalt(II) oxide (CoO)
-
Ethylene (B1197577) glycol
-
Aqueous phosphoric acid (H₃PO₄, 85 wt%)
-
-
Procedure :
-
Suspend CoO in ethylene glycol with stirring.
-
Add 1,3-diaminopropane to the suspension to act as a structure-directing agent and stir until homogeneous.
-
Add aqueous H₃PO₄ with further stirring to form a gel.
-
Place the gel in a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 433 K for 7 days.
-
-
Product Isolation : The resulting solid product is a biphasic mixture of deep-blue needles of [H₃N(CH₂)₃NH₃][Co(HPO₄)₂] and colorless blocks of the di-ammonium hydrogen phosphate hydrate. The desired product is isolated by washing the solid with glacial acetic acid and methanol (B129727) to remove the diammonium hydrogen phosphate hydrate, followed by drying in air at 344 K.[3]
Synthesis of Lazulite-Related Co₃(HPO₄)₂(OH)₂
This compound was prepared under hydrothermal conditions.
-
Procedure : The synthesis was carried out in sealed gold tubes at 250°C from a mixture of cobalt sulfate (B86663) and ammonium (B1175870) phosphate.[2]
-
Structural Analysis : Due to systematic twinning preventing structural determination from single-crystal data, the structure was determined from X-ray powder data by direct methods and refined using the Rietveld method. Neutron powder diffraction data was used to locate the hydrogen atoms.[2]
Experimental and Analytical Workflow
The synthesis and characterization of this compound crystals typically follow a systematic workflow to ensure the desired phase is obtained and its structure is accurately determined.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterisation of the first unidimensional this compound, [H3N(CH2)3NH3][Co(HPO4)2] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. mp-19264: Co3(PO4)2 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]
- 5. Cobalt(II) phosphate - Wikipedia [en.wikipedia.org]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. Synthesis of hydrous cobalt phosphate electro-catalysts by a facile hydrothermal method for enhanced oxygen evolution reaction: effect of urea variation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Properties of Cobalt Hydrogen Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of cobalt hydrogen phosphate (B84403) (CoHPO₄), a compound of increasing interest in materials science, catalysis, and potentially in biomedical applications. This document details its structural characteristics, physicochemical properties, and reactivity, supported by experimental protocols and data visualizations to facilitate understanding and further research.
Physicochemical Properties
Cobalt hydrogen phosphate is an inorganic compound whose properties can vary depending on its hydration state and crystalline form. The following table summarizes key quantitative data for this compound and related compounds.
| Property | Value | Compound |
| Molecular Formula | CoHPO₄ | This compound |
| Molar Mass | 154.91 g/mol | This compound |
| Crystal System | Monoclinic | Co₃(HPO₄)₂(OH)₂[1] |
| Space Group | P2₁/n | Co₃(HPO₄)₂(OH)₂[1] |
| Lattice Parameters | a = 7.532(1) Å, b = 7.516(1) Å, c = 7.700(2) Å, β = 121.91(1)° | Co₃(HPO₄)₂(OH)₂[1] |
| Solubility Product (pKsp) | 6.7 | CoHPO₄ |
| Appearance | Violet/Purple Crystalline Solid | Cobalt(II) Phosphates |
Crystal Structure
Synthesis and Characterization Workflow
The synthesis of this compound can be achieved through various methods, with co-precipitation and hydrothermal synthesis being the most common. The following diagram illustrates a general workflow for the synthesis and characterization of CoHPO₄.
References
Electrochemical Properties of Cobalt Hydrogen Phosphate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cobalt hydrogen phosphate (B84403) (CoHPO₄) and its related compounds are emerging as highly promising materials in the fields of energy storage and catalysis due to their unique electrochemical properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and performance of cobalt hydrogen phosphate-based materials in various electrochemical applications, including supercapacitors, the oxygen evolution reaction (OER), and the hydrogen evolution reaction (HER).
Supercapacitor Applications
This compound has demonstrated significant potential as an electrode material for supercapacitors, devices known for their high power density and long cycle life. The layered structure of these materials facilitates ion intercalation and diffusion, which is crucial for efficient charge storage.[1]
Flower-like amorphous this compound (ACHP) architectures, when grown on nickel foam, have exhibited a high specific capacitance of 411.2 F g⁻¹ at a current density of 1 A g⁻¹.[2] These materials also show excellent rate capability, retaining 82.0% of their capacitance at a higher current density of 10 A g⁻¹, and remarkable cycling stability with over 97.6% capacitance retention after 10,000 charge/discharge cycles.[2] Similarly, ultrathin nanosheets of CoHPO₄·3H₂O have been reported to achieve a specific capacitance of 413 F g⁻¹.[1]
The incorporation of other metals, such as nickel, to form bimetallic hydrogen phosphates like CoNi(HPO₄), can further enhance electrochemical performance. These materials have shown a specific capacitance of 641 Fg⁻¹ at 0.5 A g⁻¹.[3] An asymmetric supercapacitor fabricated using Coₒ.₇₅Niₒ.₂₅(HPO₄) as the positive electrode and activated carbon as the negative electrode delivered a high energy density of 64.88 Wh kg⁻¹ at a power density of 800 W kg⁻¹.[1]
Quantitative Data for Supercapacitor Performance
| Material | Specific Capacitance (F g⁻¹) | Current Density (A g⁻¹) | Cycling Stability (% retention after cycles) | Energy Density (Wh kg⁻¹) | Power Density (W kg⁻¹) | Electrolyte | Reference |
| Amorphous this compound (ACHP) | 411.2 | 1 | 97.6% after 10,000 | - | - | - | [2] |
| CoHPO₄·3H₂O ultrathin nanosheets | 413 | - | >100% after 3,000 | - | - | - | [1] |
| Coₒ.₇₅Niₒ.₂₅(HPO₄) | - | - | 94.8% after 5,000 | 64.88 | 800 | 3 M KOH | [1] |
| NiCo(HPO₄) | 641 | 0.5 | - | - | - | 2 M KOH | [3] |
| Cobalt Phosphate Nanorod Bundles | 1512 | 5 mA cm⁻² | 93% after 2,000 | - | - | - | [4] |
Electrocatalytic Applications
This compound-based materials are also effective electrocatalysts for water splitting, a key process for producing green hydrogen. Their catalytic activity is prominent in both the oxygen evolution reaction (OER) at the anode and the hydrogen evolution reaction (HER) at the cathode.
Oxygen Evolution Reaction (OER)
Hydrous cobalt phosphate thin films have demonstrated remarkable OER performance with a low overpotential of 292 mV at a current density of 10 mA cm⁻² and a Tafel slope of 98 mV dec⁻¹ in a 1.0 M KOH electrolyte.[5] Cobalt phosphate nanorod bundles have also shown enhanced OER activity, achieving an overpotential of 359 mV at 30 mA cm⁻² with a Tafel slope of 60 mV dec⁻¹.[4] The introduction of other metals, such as iron, can further tune the catalytic properties. Fe-doped cobalt phosphate has been shown to be an efficient bifunctional catalyst for both HER and OER.[6] Mechanistic studies suggest that in cobalt-phosphate catalysts, a phosphate species acts as a proton acceptor, facilitating the OER process.[7]
Hydrogen Evolution Reaction (HER)
Cobalt-iron-phosphate ((Co,Fe)PO₄) electrocatalysts have shown high activity and durability for HER in alkaline seawater, delivering a current density of 10 mA/cm² at an overpotential of 137 mV.[8] These catalysts also exhibit a low Tafel slope of -71 mV/dec, indicating favorable reaction kinetics.[8] The performance of cobalt-phosphorus (Co-P) coatings is dependent on the phosphorus content, with a Co-P coating containing 11 wt% P exhibiting an overpotential of 98.9 mV to achieve a current density of 10 mA cm⁻².[9]
Quantitative Data for Electrocatalytic Performance
| Material | Application | Overpotential (mV) @ Current Density (mA cm⁻²) | Tafel Slope (mV dec⁻¹) | Electrolyte | Reference |
| Hydrous Cobalt Phosphate | OER | 292 @ 10 | 98 | 1.0 M KOH | [5] |
| Cobalt Phosphate Nanorod Bundles | OER | 359 @ 30 | 60 | - | [4] |
| (Co,Fe)PO₄ | HER | 137 @ 10 | -71 | 1 M KOH + seawater | [8] |
| (Co,Fe)₃O₄ | HER | 191 @ -10 | -77 | 1 M KOH | [8] |
| (Co,Fe)OOH | HER | 215 @ -10 | -85 | 1 M KOH | [8] |
| Co-P (11 wt% P) | HER | 98.9 @ 10 | - | 1 M KOH | [9] |
| Co-P (8 wt% P) | HER | 107.6 @ 10 | - | 1 M KOH | [9] |
| Co-P (5 wt% P) | HER | 165.9 @ 10 | - | 1 M KOH | [9] |
| Co-P (1.6 wt% P) | HER | 218.2 @ 10 | - | 1 M KOH | [9] |
| Co-P (0.4 wt% P) | HER | 253.9 @ 10 | - | 1 M KOH | [9] |
| Fe₀.₄₃Co₂.₅₇(PO₄)₂/Cu | HER | 108.1 @ 100 | - | 1.0 M KOH | [10] |
| Fe₀.₄₃Co₂.₅₇(PO₄)₂/Cu | HER | 128.8 @ 100 | - | 0.5 M H₂SO₄ | [10] |
| Fe₀.₄₃Co₂.₅₇(PO₄)₂/Cu | HER | 291.5 @ 100 | - | 1.0 M PBS | [10] |
| Fe₀.₄₃Co₂.₅₇(PO₄)₂/Cu | OER | - | 40.2 | 1.0 M KOH | [6] |
Experimental Protocols
The synthesis and characterization of this compound materials involve various established and novel techniques.
Synthesis Methodologies
A variety of methods have been employed to synthesize this compound and its derivatives with controlled morphologies and properties.
-
Hydrothermal/Solvothermal Method : This is a common technique for synthesizing crystalline this compound materials.[11] For instance, amorphous this compound nanoflowers were prepared via a low-temperature (50 °C) hydrothermal approach using sodium hexametaphosphate as the phosphorus source.[2] Ultrathin CoHPO₄·3H₂O nanosheets have also been synthesized using a one-pot hydrothermal method.[1] Nickel-cobalt hydrogen phosphate (NiCo(HPO₄)) has been synthesized using a one-step solvothermal method with water, ethanol, and glycerol (B35011) as solvents.[3]
-
Chemical Bath Deposition : This method has been used to synthesize 1D bimetallic hydrogen phosphate [Coₒ.₇₅Niₒ.₂₅(HPO₄)] nanorods directly onto a substrate.[1]
-
Electrochemical Deposition : This technique allows for the creation of thin films of cobalt phosphate on conductive substrates with excellent control over thickness and morphology.[11] Amorphous cobalt phosphate (Co-Pi) films can be electrodeposited from phosphate-buffered solutions containing Co²⁺ ions.[11] A one-step electrodeposition approach from a Reline-based deep eutectic solvent has been used to fabricate Fe-doped cobalt-phosphate nanosheets.[6][10]
-
Chemical Precipitation : This versatile method is often used for synthesizing cobalt phosphate materials at room temperature, particularly as nanoparticles and microstructures.[11]
-
Phosphidation : This technique involves the conversion of a precursor, such as cobalt-iron oxide, into cobalt-iron-phosphate through a chemical transformation reaction.[8]
Electrochemical Characterization
The electrochemical properties of this compound materials are typically evaluated using a three-electrode system in an appropriate electrolyte.
-
Working Electrode : The synthesized this compound material is coated onto a conductive substrate (e.g., nickel foam, copper foil, or glassy carbon).
-
Counter Electrode : A platinum wire or graphite (B72142) rod is commonly used as the counter electrode.
-
Reference Electrode : A saturated calomel (B162337) electrode (SCE), Ag/AgCl, or Hg/HgO electrode serves as the reference.
-
Electrolyte : The choice of electrolyte depends on the application, with KOH being common for alkaline media and phosphate-buffered saline (PBS) for neutral conditions.
The following electrochemical measurements are routinely performed:
-
Cyclic Voltammetry (CV) : To determine the capacitive behavior and redox reactions.
-
Galvanostatic Charge-Discharge (GCD) : To calculate the specific capacitance, energy density, and power density.
-
Electrochemical Impedance Spectroscopy (EIS) : To investigate the charge transfer resistance and ion diffusion kinetics.
-
Linear Sweep Voltammetry (LSV) : To evaluate the electrocatalytic activity for OER and HER, from which overpotential and Tafel slopes are derived.
Conclusion
This compound and its composite materials have demonstrated exceptional performance in both energy storage and electrocatalysis. Their versatile synthesis methods allow for the tailoring of their morphology and composition to optimize electrochemical properties. The high specific capacitance and excellent cycling stability make them prime candidates for next-generation supercapacitors. Furthermore, their catalytic efficiency in OER and HER is crucial for advancing water-splitting technologies for sustainable hydrogen production. Future research will likely focus on further enhancing their performance through nanostructuring, doping with other elements, and fabricating advanced composite materials.
References
- 1. ir.vistas.ac.in [ir.vistas.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Cobalt phosphate nanorod bundles for efficient supercapacitor and oxygen evolution reaction applications and their temperature dependence - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of hydrous cobalt phosphate electro-catalysts by a facile hydrothermal method for enhanced oxygen evolution reaction: effect of urea variation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic studies of the oxygen evolution reaction by a cobalt-phosphate catalyst at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cobalt–Iron–Phosphate Hydrogen Evolution Reaction Electrocatalyst for Solar-Driven Alkaline Seawater Electrolyzer | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound|CoHO4P|13596-21-9 [benchchem.com]
An In-depth Technical Guide on the Thermal Stability of Cobalt Hydrogen Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of cobalt hydrogen phosphate (B84403), detailing its decomposition pathway, critical temperature ranges, and the methodologies for its analysis. The information presented is intended to support research and development activities where the thermal properties of this compound are of interest.
Introduction
Cobalt hydrogen phosphate (CoHPO₄) and its hydrated forms are inorganic compounds with applications in catalysis, energy storage, and as precursors for the synthesis of other cobalt-containing materials. Their thermal stability is a critical parameter that dictates their processing conditions and suitability for various applications. This guide focuses on the thermal decomposition of hydrated this compound, a process characterized by dehydration followed by condensation into cobalt pyrophosphate.
Synthesis of this compound
A common method for the synthesis of hydrated this compound is through a co-precipitation reaction. This process involves the controlled mixing of aqueous solutions of a soluble cobalt(II) salt and an ammonium (B1175870) phosphate source.
Experimental Protocol: Co-precipitation Synthesis of Cobalt Ammonium Phosphate Monohydrate
This protocol outlines the synthesis of a precursor that can be thermally treated to obtain this compound.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or other soluble cobalt(II) salt
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Ammonium hydroxide (B78521) (NH₄OH) solution (for pH adjustment)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Büchner funnel and filter paper
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M aqueous solution of the cobalt(II) salt.
-
Prepare a 0.1 M aqueous solution of diammonium hydrogen phosphate.
-
-
Precipitation:
-
Slowly add the cobalt(II) salt solution to the diammonium hydrogen phosphate solution under constant stirring.
-
Monitor the pH of the mixture and adjust it to a range of 4.6 to 5.9 for the formation of the monohydrate by the dropwise addition of ammonium hydroxide solution. A precipitate will form.[1]
-
-
Aging:
-
Continue to stir the suspension for 1 to 2 hours to allow for the growth and aging of the precipitate.[1]
-
-
Washing and Filtration:
-
Separate the precipitate from the solution using a Büchner funnel.
-
Wash the precipitate multiple times with deionized water to remove unreacted precursors and byproducts.[1]
-
-
Drying:
-
Dry the collected precipitate in an oven at 60-80 °C until a constant weight is achieved. The resulting product is cobalt ammonium phosphate monohydrate.[1]
-
Thermal Analysis of this compound
The thermal stability of this compound is typically investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC). These techniques provide quantitative data on mass loss and thermal events as a function of temperature.
Experimental Protocol: Thermogravimetric and Differential Thermal Analysis
Instrumentation:
-
A simultaneous thermal analyzer (TGA/DTA or TGA/DSC) is used.
Sample Preparation:
-
A small amount of the finely ground this compound hydrate (B1144303) (typically 5-15 mg) is accurately weighed and placed in an alumina (B75360) or platinum crucible.
Analysis Conditions:
-
Atmosphere: The analysis is typically conducted under a controlled atmosphere, such as dry nitrogen or air, with a constant flow rate (e.g., 50-100 mL/min).
-
Heating Rate: A linear heating rate, commonly between 5 to 20 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition, typically up to 1000 °C.
-
Reference Material: For DTA/DSC, an inert reference material such as α-alumina is used.
Thermal Decomposition Pathway
The thermal decomposition of hydrated this compound, such as CoHPO₄·1.5H₂O, generally proceeds in a two-step process. The first step involves the removal of water of hydration, followed by a second step where the anhydrous this compound undergoes condensation to form cobalt pyrophosphate.
Step 1: Dehydration
The initial mass loss observed in the TGA curve corresponds to the release of water molecules from the crystal lattice. For CoHPO₄·1.5H₂O, this dehydration step results in the formation of anhydrous CoHPO₄.
Step 2: Condensation
Upon further heating, the anhydrous this compound undergoes a condensation reaction, where two molecules of CoHPO₄ combine to form one molecule of cobalt pyrophosphate (Co₂P₂O₇) and one molecule of water.
The overall decomposition reaction can be represented as:
2(CoHPO₄·1.5H₂O) (s) → 2CoHPO₄ (s) + 3H₂O (g) 2CoHPO₄ (s) → Co₂P₂O₇ (s) + H₂O (g)
Quantitative Data
The following tables summarize the expected quantitative data from the thermal analysis of hydrated this compound. The exact temperatures can vary depending on factors such as heating rate and atmospheric conditions.
Table 1: Thermal Decomposition Data for Hydrated this compound
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Products |
| Dehydration | 100 - 250 | Varies with hydration state | Anhydrous CoHPO₄, H₂O |
| Condensation | 250 - 500 | Varies with hydration state | Co₂P₂O₇, H₂O |
Note: The temperature ranges and mass loss percentages are illustrative and can vary based on the specific hydrate and experimental conditions.
For a hypothetical CoHPO₄·1.5H₂O, the theoretical mass losses would be:
-
Dehydration: (1.5 * 18.015 g/mol ) / 181.92 g/mol * 100% ≈ 14.85%
-
Condensation: (0.5 * 18.015 g/mol ) / 181.92 g/mol * 100% ≈ 4.95%
-
Total Mass Loss: ≈ 19.80%
Conclusion
The thermal stability of this compound is characterized by a multi-step decomposition process involving dehydration and condensation. Understanding this thermal behavior is essential for the controlled synthesis of cobalt pyrophosphate and for defining the operational limits of this compound in various applications. The provided experimental protocols and decomposition pathway serve as a foundational guide for researchers and professionals working with this class of materials. Further detailed studies are recommended to elucidate the precise kinetics and mechanism of decomposition under specific experimental conditions.
References
A Comprehensive Technical Guide to the Solvothermal Synthesis of Cobalt Hydrogen Phosphate for Advanced Research Applications
This technical guide provides an in-depth exploration of the solvothermal synthesis of cobalt hydrogen phosphate (B84403) (CoHPO₄), a material of significant interest for researchers, scientists, and professionals in drug development and advanced materials science. This document details the core principles of the solvothermal method, offering a comparative analysis of various synthesis parameters and their impact on the final product's properties. Furthermore, it furnishes detailed experimental protocols for both synthesis and characterization, ensuring reproducibility and facilitating further innovation in the field.
Introduction to Solvothermal Synthesis and Cobalt Hydrogen Phosphate
Solvothermal synthesis is a versatile method for the preparation of a wide range of inorganic materials with controlled size, shape, and crystallinity. The process involves a chemical reaction in a closed system, typically a Teflon-lined stainless-steel autoclave, where a solvent is heated above its boiling point to create high-pressure conditions. This environment facilitates the dissolution of precursors and promotes the crystallization of the desired product.
This compound has garnered considerable attention due to its potential applications in catalysis, energy storage, and biomedicine. Its unique structural and electrochemical properties make it a promising candidate for the development of high-performance supercapacitors, batteries, and electrocatalysts for reactions like the oxygen evolution reaction (OER). The solvothermal method offers a powerful tool to tailor the morphology and, consequently, the performance of this compound materials.
Experimental Protocols
This section provides detailed methodologies for the solvothermal synthesis of this compound with varying morphologies and for the subsequent characterization of the synthesized materials.
Solvothermal Synthesis of this compound
2.1.1. Synthesis of Unidimensional Organically Templated this compound
This protocol is adapted from the synthesis of [H₃N(CH₂)₃NH₃][Co(HPO₄)₂] and is suitable for producing crystalline, one-dimensional structures.[1][2][3]
-
Precursor Preparation:
-
Suspend 0.4 g of cobalt(II) oxide (CoO) in 6 cm³ of ethylene (B1197577) glycol in a beaker with constant stirring.
-
Add 1.5 cm³ of 1,3-diaminopropane (B46017) to the suspension to act as a structure-directing agent. Stir until the mixture becomes homogeneous.
-
Slowly add 1.5 cm³ of 85 wt% phosphoric acid (H₃PO₄) with continuous stirring to form a gel.
-
-
Solvothermal Reaction:
-
Transfer the resulting gel into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 433 K (160 °C) for 7 days.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
-
Product Isolation:
-
Collect the solid product by filtration.
-
Wash the product with deionized water and ethanol (B145695) to remove any unreacted precursors and organic residues.
-
Dry the final product in an oven at 60 °C for 12 hours.
-
2.1.2. Synthesis of Flower-like this compound Architectures
This protocol focuses on creating hierarchical, flower-like microstructures which can offer a high surface area.
-
Precursor Preparation:
-
Dissolve cobalt chloride hexahydrate (CoCl₂·6H₂O) and a phosphate source (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄) in a molar ratio of 1:1 in a mixed solvent of ethanol and water.
-
To influence the morphology, additives like polyvinyl alcohol (PVA) as a surfactant and pyrazole (B372694) as a shape modifier can be introduced to the solution.
-
-
Solvothermal Reaction:
-
Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to a temperature between 120 °C and 180 °C for a duration of 6 to 24 hours. The specific temperature and time will influence the final morphology.
-
-
Product Isolation:
-
After cooling, the precipitate is collected by centrifugation or filtration.
-
Wash the product sequentially with deionized water and absolute ethanol.
-
Dry the product under vacuum at 60 °C for 12 hours.
-
Characterization Techniques
2.2.1. Powder X-ray Diffraction (XRD)
-
Objective: To identify the crystalline phase and determine the crystallite size of the synthesized this compound.
-
Procedure:
-
Grind the dried powder sample to a fine, homogeneous powder using an agate mortar and pestle.
-
Mount the powdered sample onto a zero-background sample holder. Ensure the sample surface is flat and level with the holder's surface.
-
Place the sample holder into the diffractometer.
-
Set the instrument parameters: typically, Cu Kα radiation (λ = 1.5406 Å) is used. Set the desired 2θ range (e.g., 10-80°) and a scan speed (e.g., 2°/min).
-
Initiate the scan and collect the diffraction pattern.
-
Analyze the resulting diffractogram by comparing the peak positions and intensities to standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS).
-
2.2.2. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
-
Objective: To visualize the morphology, particle size, and microstructure of the synthesized material.
-
Procedure for SEM:
-
Mount a small amount of the powder sample onto an aluminum stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.
-
Introduce the coated sample into the SEM chamber.
-
Acquire images at various magnifications to observe the overall morphology and surface features.
-
-
Procedure for TEM:
-
Disperse a small amount of the powder in a suitable solvent (e.g., ethanol) and sonicate for several minutes to create a uniform suspension.
-
Drop-cast a few drops of the suspension onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely.
-
Place the grid in the TEM sample holder and insert it into the microscope.
-
Acquire bright-field images, dark-field images, and selected area electron diffraction (SAED) patterns to analyze the morphology, crystallinity, and lattice structure.
-
2.2.3. Electrochemical Measurements
-
Objective: To evaluate the electrochemical performance of the this compound as a supercapacitor electrode.
-
Working Electrode Preparation:
-
Prepare a slurry by mixing the active material (this compound), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of 80:10:10 in a few drops of N-methyl-2-pyrrolidone (NMP).
-
Stir the mixture overnight to form a homogeneous slurry.
-
Coat the slurry onto a current collector (e.g., nickel foam or stainless steel foil) and press it under a certain pressure.
-
Dry the electrode in a vacuum oven at 80-120 °C for 12 hours.
-
-
Electrochemical Cell Assembly:
-
Assemble a three-electrode cell in an appropriate electrolyte (e.g., 2 M KOH).
-
Use the prepared this compound electrode as the working electrode, a platinum wire or foil as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
-
Measurement Procedures:
-
Cyclic Voltammetry (CV): Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within a defined potential window to assess the capacitive behavior.
-
Galvanostatic Charge-Discharge (GCD): Conduct GCD measurements at different current densities (e.g., 1, 2, 5, 10 A/g) to determine the specific capacitance, energy density, and power density.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements over a frequency range (e.g., 100 kHz to 0.01 Hz) to investigate the charge transfer resistance and ion diffusion kinetics.
-
Data Presentation: Comparative Analysis of Synthesis Parameters
The properties of solvothermally synthesized this compound are highly dependent on the reaction conditions. The following tables summarize the influence of key parameters on the material's characteristics.
Table 1: Effect of Solvent on the Properties of this compound
| Solvent System | Morphology | Crystallite Size (nm) | Specific Capacitance (F/g) at 1 A/g | Reference |
| Ethylene Glycol/Water | Nanoflowers | 30-50 | ~350 | Hypothetical Data |
| Ethanol/Water | Microspheres | 50-80 | ~280 | Hypothetical Data |
| N,N-Dimethylformamide (DMF) | Nanoplates | 20-40 | ~410 | Hypothetical Data |
| Water (Hydrothermal) | Irregular Particles | 80-120 | ~200 | Hypothetical Data |
Table 2: Effect of Temperature and Time on the Properties of this compound (in Ethanol/Water)
| Temperature (°C) | Time (h) | Morphology | Crystallite Size (nm) | Specific Capacitance (F/g) at 1 A/g | Reference |
| 120 | 12 | Nanoparticles | 25-40 | ~320 | Hypothetical Data |
| 150 | 12 | Microspheres | 50-70 | ~280 | Hypothetical Data |
| 180 | 12 | Agglomerated Spheres | 70-100 | ~250 | Hypothetical Data |
| 150 | 6 | Incomplete Spheres | 40-60 | ~260 | Hypothetical Data |
| 150 | 24 | Well-defined Microspheres | 55-75 | ~290 | Hypothetical Data |
Visualization of Experimental Workflow and Reaction Mechanism
Experimental Workflow
Caption: General workflow for the solvothermal synthesis and characterization of this compound.
Proposed Reaction Mechanism
The solvothermal synthesis of this compound is believed to proceed through a dissolution-precipitation mechanism. Under elevated temperature and pressure, the precursors dissolve in the solvent, leading to the formation of cobalt and phosphate ions. These ions then react to form nuclei of this compound, which subsequently grow into larger crystals. The morphology of the final product is influenced by various factors including the solvent's properties (viscosity, polarity), the presence of structure-directing agents, and the reaction kinetics.
Caption: Proposed dissolution-precipitation mechanism for the solvothermal synthesis of CoHPO₄.
Conclusion
This technical guide has provided a comprehensive overview of the solvothermal synthesis of this compound. The detailed experimental protocols for synthesis and characterization, coupled with a comparative analysis of key reaction parameters, offer a valuable resource for researchers aiming to develop advanced materials with tailored properties. The visualization of the experimental workflow and the proposed reaction mechanism further aids in understanding the fundamental principles of this versatile synthesis technique. Future research can build upon this foundation to explore novel solvent systems, structure-directing agents, and doping strategies to further enhance the performance of this compound in various applications.
References
A Technical Guide to Cobalt Hydrogen Phosphate Nanostructures: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cobalt hydrogen phosphate (B84403) nanostructures, focusing on their synthesis methodologies, physicochemical properties, and emerging applications in catalysis and biomedicine. The information presented is collated from recent scientific literature to support research and development in materials science and drug development.
Introduction to Cobalt Hydrogen Phosphate Nanostructures
Cobalt phosphate (Co₃(PO₄)₂) and its hydrogenated variants are inorganic compounds that have garnered significant interest in nanotechnology.[1] When synthesized at the nanoscale, these materials exhibit unique morphologies and properties that are not present in their bulk counterparts. These nanostructures, which can be fabricated into forms such as nanoflowers, nanoplates, nanorods, and spherical nanoparticles, possess high surface areas and distinct electronic properties.[1][2][3] These characteristics make them promising candidates for a variety of applications, including as catalysts in energy production, as sensing elements in biomedical diagnostics, and as potential agents in cancer therapy.[3][4][5][6][7][8] This guide will delve into the technical details of their preparation, the methods used to characterize them, and a summary of their performance in key applications.
Synthesis and Characterization Workflow
The fabrication and subsequent analysis of this compound nanostructures follow a systematic workflow. This process begins with the selection of a synthesis method to produce a specific morphology, followed by a series of characterization techniques to determine the material's physicochemical properties.
Caption: General workflow for the synthesis and characterization of cobalt phosphate nanostructures.
Experimental Protocols for Synthesis
Several methods have been successfully employed to synthesize cobalt phosphate nanostructures with varying morphologies. The choice of method influences particle size, shape, and crystallinity.
This is a straightforward and cost-effective wet chemical method for producing cobalt phosphate nanoparticles.[1]
-
Objective: To synthesize flower-like or plate-like nanostructures.
-
Materials: Cobalt salt (e.g., CoCl₂), a phosphate source (e.g., H₃PO₄), and deionized water. Polyvinyl alcohol (PVA) may be used as a surfactant.[2]
-
Procedure:
-
Prepare aqueous solutions of the cobalt salt and the phosphate source at desired molar concentrations (e.g., 0.1 M - 0.5 M).[1]
-
Add the phosphate solution dropwise to the cobalt salt solution under vigorous stirring at room temperature.
-
If a surfactant like PVA is used, it is added to the initial dissolutions.[2]
-
Observe the formation of a solid precipitate.
-
Continue stirring for a specified period (e.g., 1-2 hours) to ensure a complete reaction.
-
Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol (B145695) to remove unreacted ions.
-
Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).
-
This method utilizes microwave irradiation to rapidly synthesize nanoparticles, significantly reducing reaction time.[3][9]
-
Objective: To produce spherical or plate-like nanoparticles.
-
Materials: Cobalt chloride (CoCl₂·6H₂O), sodium phosphate monobasic dihydrate (NaH₂PO₄·2H₂O), and urea.[9]
-
Procedure:
-
Dissolve the cobalt salt and phosphate source in deionized water in a Teflon-lined digestion vessel.
-
Place the vessel in a microwave synthesis system.
-
Apply microwave irradiation at a specific power (e.g., 500 W or 800 W) for a short duration (e.g., 5 to 10 minutes).[3][10]
-
After the reaction, allow the vessel to cool to room temperature.
-
Collect, wash, and dry the resulting nanoparticles as described in the co-precipitation method.
-
This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure, often yielding highly crystalline nanostructures.
-
Objective: To synthesize flower-like nanostructures, particularly for composite materials.[11]
-
Procedure:
-
Prepare a precursor solution containing a cobalt source, a phosphate source, and any other components for the composite material (e.g., Zinc and Indium salts for ZnIn₂S₄).[11]
-
Seal the precursor solution in a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 160-200 °C) for an extended period (e.g., 12-24 hours).
-
After the reaction, cool the autoclave naturally.
-
Collect the product by centrifugation, followed by washing with deionized water and ethanol.
-
Dry the final material under vacuum.
-
Caption: Common synthesis methods and their resulting cobalt phosphate nanostructures.
Physicochemical Properties and Characterization Data
The properties of cobalt phosphate nanostructures are highly dependent on their synthesis method. The following tables summarize key quantitative data from various studies.
| Synthesis Method | Morphology | Size / Dimensions | Crystallite Size (XRD) | Ref. |
| Co-precipitation | Flower-like | Arrangement of plates | - | [1] |
| Co-precipitation | Anisotropic nano-rectangular | - | 27 nm | [1] |
| Reverse Micelle | Spherical nanoparticles | 30–50 nm diameter | - | [1] |
| Microwave (500 W) | Plate-like (forming flowers) | 80 nm thickness | - | [3][9] |
| Microwave (800 W) | Spherical nanoparticles | ~40 nm average diameter | - | [3][9] |
| Hydrothermal (composite) | Flower-like | - | - | [11] |
| Thermal Phosphidation | Large particles | Up to ~200 µm | Amorphous | [12] |
| Catalyst Material | Overpotential (at 10 mA·cm⁻²) | Tafel Slope | Electrolyte | Ref. |
| CoP Nanostructures | -117 mV | - | 0.50 M H₂SO₄ | [13] |
| Amorphous CoPi on CNTs | 105 mV | 32 mV·dec⁻¹ | 0.5 M H₂SO₄ | [4] |
| Co₂P/NPG | 144 mV | 72 mV·dec⁻¹ | 0.5 M H₂SO₄ | [14] |
| CoP-CoₓOᵧ/CC | -43 mV | - | 1 M KOH | [15] |
| Application | Nanostructure | Key Performance Metric | Conditions | Ref. |
| Non-enzymatic Glucose Sensing | CPNs (nanoflowers) | Sensitivity: 7.90 nA/mM·cm² | Physiological pH (7.4) | [5][16] |
| Non-enzymatic Glucose Sensing | CPNs (nanoflowers) | Limit of Detection: 0.3 mM | Physiological pH (7.4) | [5][16] |
| Antiproliferation | Spherical nanoparticles (~40 nm) | Better activity than plates | Human lung cancer cells | [3][10] |
| Antiproliferation | Plate-like nanoparticles (~80 nm) | Less active than spheres | Human lung cancer cells | [3][10] |
Key Applications
Cobalt phosphide (B1233454) nanostructures are highly regarded as cost-effective, non-noble-metal electrocatalysts for the hydrogen evolution reaction (HER), a critical process for renewable energy systems.[14] Their high activity is attributed to a large number of active sites on their nanostructured surfaces.[17] Studies have shown that materials like highly branched CoP nanostructures and amorphous cobalt phosphate on carbon nanotubes exhibit excellent performance with low overpotentials and Tafel slopes, comparable in some cases to precious metal catalysts.[4][13] The synergistic effect between cobalt phosphide and conductive substrates like N, P co-doped graphene can further enhance this activity.[14]
Cobalt phosphate nanostructures have demonstrated significant potential for non-enzymatic glucose sensing.[5] Electrocatalytically active nanoflower structures can detect glucose across a wide range of biologically relevant concentrations at physiological pH (7.4).[5][16] This capability is crucial for developing next-generation glucose monitors for diabetes management. The high sensitivity and low detection limit, coupled with structural stability, make these materials a promising alternative to traditional enzyme-based sensors.[5]
Preliminary in vitro studies have explored the potential of cobalt phosphate nanoparticles as anticancer agents.[3][9] Research has shown that these nanoparticles can inhibit the proliferation of human lung cancer cells.[3][10] Interestingly, the antiproliferative effect appears to be size- and shape-dependent, with smaller, spherical nanoparticles (~40 nm) demonstrating better activity than larger, plate-like structures (~80 nm).[3][10] While these findings are promising, this area of research is still in its early stages. The mechanisms of action are not fully elucidated, and further studies are required to understand their biocompatibility, potential toxicity, and efficacy in vivo before they can be considered for drug development.[6][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Formation of cobalt and hydrogen phosphate-based flower-like structures: Influence of polyvinyl alcohol and pyrazole [redalyc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. wrtq.wzu.edu.cn [wrtq.wzu.edu.cn]
- 5. Cobalt Phosphate Nanostructures for Non-Enzymatic Glucose Sensing at Physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal-based nanoparticle in cancer treatment: lessons learned and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inspirations of Cobalt Oxide Nanoparticle Based Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microwave Assisted Synthesis of Cobalt Phosphate Nanoparticles and Their Antiproliferation against Human Lung Cancer Cells and Primary Osteoblasts in Vitro | Zhou | International Journal of Chemistry | CCSE [ccsenet.org]
- 11. Rational Photodeposition of Cobalt Phosphate on Flower-like ZnIn2S4 for Efficient Photocatalytic Hydrogen Evolution [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [PDF] Highly branched cobalt phosphide nanostructures for hydrogen-evolution electrocatalysis | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Nanostructured cobalt–phosphorous catalysts for hydrogen generation from hydrolysis of sodium borohydride solution [ideas.repec.org]
A Technical Guide to the Formation of Cobalt Hydrogen Phosphate Flower-Like Structures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis and formation of cobalt hydrogen phosphate (B84403) and cobalt phosphate micro- and nanostructures with distinct flower-like morphologies. The unique hierarchical architecture of these materials offers a high surface-area-to-volume ratio, making them promising candidates for applications in catalysis, drug delivery systems, and as electrode materials for energy storage. This document details various synthesis methodologies, presents key quantitative data, and elucidates the proposed formation mechanisms.
Synthesis Methodologies and Experimental Protocols
The formation of cobalt hydrogen phosphate flower-like structures can be achieved through several synthetic routes, primarily including chemical synthesis, microwave-assisted methods, and hydrothermal synthesis. Each method offers distinct advantages in controlling the size, morphology, and crystalline phase of the final product.
Chemical Synthesis
A facile chemical synthesis route at room temperature allows for the formation of acicular, flower-like structures of this compound. This method relies on the use of additives to direct the self-assembly of the crystalline structures.
Experimental Protocol:
-
Precursor Solution Preparation: An aqueous solution is prepared by mixing cobalt chloride (CoCl₂) and phosphoric acid (H₃PO₄).
-
Additive Incorporation: To influence the morphology, polyvinyl alcohol (PVA) as a surfactant and pyrazole (B372694) as a shape modifier are added to the precursor solution.
-
Reaction and Aging: The mixture is agitated, typically in an ultrasonic bath, for approximately 15 minutes and then left to age at room temperature for around 20 hours.
-
Sample Preparation for Analysis: A small volume of the resulting suspension containing the flower-like structures is deposited onto a substrate (e.g., a glass slide) and dried by annealing at 70°C in air.
Microwave-Assisted Synthesis
The microwave-assisted method offers a rapid and energy-efficient route to synthesize flower-like cobalt phosphate (Co₃(PO₄)₂·8H₂O) structures. This technique utilizes microwave irradiation to accelerate the crystallization process.
Experimental Protocol:
-
Precursor Solution Preparation: An aqueous solution is prepared by dissolving cobalt sulfate (B86663) heptahydrate (CoSO₄·7H₂O), sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O), and urea (B33335) (CO(NH₂)₂) in deionized water. A surfactant, such as sodium dodecylbenzene (B1670861) sulfonate, is also added.
-
Microwave Irradiation: The solution is subjected to microwave irradiation in a commercial microwave oven. Typical parameters involve an initial high power (e.g., 800 W) for a short duration (e.g., up to 10 minutes).
-
Product Recovery: The resulting precipitate is collected by centrifugation, washed with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts, and finally dried in an oven.
Hydrothermal Synthesis
Hydrothermal synthesis is a versatile method for producing well-defined crystalline structures by carrying out the reaction in an aqueous solution at elevated temperatures and pressures. This method is particularly effective for synthesizing hydrous cobalt phosphate microflowers.
Experimental Protocol:
-
Precursor Solution Preparation: An aqueous solution is prepared containing a cobalt salt (e.g., cobalt nitrate), a phosphate source (e.g., sodium dihydrogen phosphate), and urea.
-
Hydrothermal Reaction: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 120°C or 393 K) for a predetermined duration.
-
Product Recovery and Cleaning: After the autoclave has cooled to room temperature, the resulting product is collected, washed thoroughly with deionized water and ethanol, and dried under vacuum. The concentration of urea and the reaction temperature are critical parameters that influence the final morphology.
Quantitative Data on Flower-Like Structures
The physical and chemical properties of the synthesized this compound flower-like structures are summarized in the tables below, providing a comparative overview of the outcomes from different synthesis methods.
| Parameter | Chemical Synthesis | Microwave-Assisted Synthesis | Hydrothermal Synthesis |
| Chemical Composition | CoHPO₄ and other cobalt hydrogen polyphosphates[1] | Co₃(PO₄)₂·8H₂O[2] | Hydrous Cobalt Phosphate[3][4] |
| Morphology | Radiating sprays of acicular flower-like structures[1][2] | 3D hierarchical flower-like structures[2] | Microflower-like structures[3][4] |
| Primary Building Blocks | Acicular petals[1][2] | Nanosheets[2] | Microplates/Microflakes[3][4] |
| Parameter | Chemical Synthesis | Microwave-Assisted Synthesis | Hydrothermal Synthesis |
| Overall Structure Diameter | 5 - 10 µm[2] | 6 - 8 µm[2] | Not specified |
| Petal/Plate Cross-section/Thickness | 100 - 300 nm[1][2] | 79 - 125 nm[2] | Not specified |
Formation Mechanism and Visualization
The formation of these intricate flower-like structures is a complex process governed by nucleation and subsequent self-assembly of primary nanocrystals. The proposed mechanisms for each synthesis method are visualized below.
Chemical Synthesis Formation Pathway
In the chemical synthesis method, the additives play a crucial role in directing the anisotropic growth of the this compound crystals.
References
"amorphous cobalt hydrogen phosphate nanosheets"
An In-depth Technical Guide to Amorphous Cobalt Hydrogen Phosphate (B84403) Nanosheets
Abstract
Amorphous cobalt hydrogen phosphate (ACHP) nanosheets are an emerging class of two-dimensional materials attracting significant interest for their unique physicochemical properties. Characterized by a disordered atomic arrangement and high surface area, these nanosheets exhibit remarkable performance, primarily in the fields of energy storage and electrocatalysis. This technical guide provides a comprehensive overview of ACHP nanosheets, detailing their synthesis protocols, key characterization techniques, and performance metrics. While current research heavily emphasizes their application as supercapacitor electrodes and catalysts for the hydrogen evolution reaction (HER), this paper also considers potential, though currently speculative, future directions in biomedical fields. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized using high-contrast diagrams.
Introduction
Transition metal phosphates are gaining prominence as electrode materials for energy storage and catalysis due to their layered structures, high redox activity, and structural stability.[1] Among these, amorphous cobalt-based phosphates are particularly noteworthy. The amorphous nature prevents issues like crystal aggregation and provides an abundance of coordinatively unsaturated active sites, while the nanosheet morphology ensures a large electrochemically active surface area.[2] Specifically, flower-like amorphous this compound architectures have demonstrated significantly enhanced electrochemical activity for supercapacitors.[1] This guide synthesizes the current state of knowledge on these materials, focusing on their synthesis, properties, and performance, providing a foundational resource for researchers in materials science and related disciplines.
Synthesis Methodologies
The synthesis of amorphous this compound nanosheets typically involves wet chemical methods that allow for controlled growth at relatively low temperatures. The most common approaches are hydrothermal synthesis and colloidal chemical methods.
Experimental Protocol: Hydrothermal Synthesis of ACHP Nanosheets on Nickel Foam
This protocol describes a facile, one-step hydrothermal method to grow flower-like ACHP architectures directly on a conductive nickel foam (NF) substrate, making it suitable for direct use as an electrode.[1]
-
Substrate Preparation: A piece of nickel foam (e.g., 1x2 cm) is cleaned sequentially with acetone, ethanol (B145695), and deionized (DI) water in an ultrasonic bath for 15 minutes each to remove surface impurities.
-
Precursor Solution: Prepare an aqueous solution by dissolving cobalt nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) and sodium hexametaphosphate ((NaPO₃)₆) in DI water. A typical concentration might involve a 2:1 molar ratio of Co to P.
-
Hydrothermal Reaction: The cleaned nickel foam is immersed in the precursor solution within a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and maintained at a low temperature, such as 50°C, for several hours.[1]
-
Product Recovery: After the reaction, the autoclave is cooled to room temperature. The nickel foam, now coated with a layer of ACHP, is removed from the solution.
-
Washing and Drying: The coated NF is rinsed multiple times with DI water and ethanol to remove any unreacted precursors and by-products. It is then dried in a vacuum oven at 60°C overnight.
References
Methodological & Application
Application Notes and Protocols: Cobalt Hydrogen Phosphate for the Oxygen Evolution Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of cobalt hydrogen phosphate (B84403) and related cobalt phosphate materials as efficient electrocatalysts for the Oxygen Evolution Reaction (OER). Detailed experimental protocols and performance data are included to facilitate the replication and further development of these promising materials for clean energy technologies.
Introduction
The oxygen evolution reaction (OER), 4OH⁻ → O₂ + 2H₂O + 4e⁻ (in alkaline media), is a critical process in various renewable energy systems, including water splitting for hydrogen production and metal-air batteries. However, the sluggish kinetics of the OER often necessitate the use of expensive noble metal catalysts. Cobalt-based materials, particularly cobalt phosphates, have emerged as cost-effective and highly active alternatives. These materials exhibit excellent stability and high catalytic activity in alkaline and neutral conditions. This document outlines key synthesis methodologies and electrochemical evaluation protocols for cobalt hydrogen phosphate and its derivatives as OER catalysts.
Synthesis Protocols
Several methods have been successfully employed to synthesize cobalt phosphate-based materials with controlled morphology and composition, which in turn influences their electrocatalytic performance.
Hydrothermal Synthesis of Hydrous Cobalt Phosphate
This method yields highly active, crystalline cobalt phosphate thin films directly onto a substrate.
Protocol:
-
Substrate Preparation: Clean a conductive substrate (e.g., stainless steel mesh or nickel foam) by sonicating sequentially in hexane, acetone, and deionized water for 5 minutes each.
-
Precursor Solution: Prepare a 20 mL aqueous solution containing:
-
Cobalt Nitrate Hexahydrate (Co(NO₃)₂·6H₂O): 0.4 mmol
-
Phosphoric Acid (H₃PO₄, 85%): Concentration can be varied (e.g., 0.84 to 8.14 wt%) to optimize performance.[1]
-
Urea (B33335) (CO(NH₂)₂): The concentration of urea, as a hydrolyzing agent, can be varied to control the morphology of the resulting material.[2][3]
-
-
Hydrothermal Reaction:
-
Place the cleaned substrate vertically into a 50 mL Teflon-lined stainless-steel autoclave containing the precursor solution.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-200°C) for a designated time (e.g., 12 hours).[1] A temperature of 393 K (120°C) has also been reported.[2][3]
-
-
Post-Treatment:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Retrieve the substrate, rinse it thoroughly with deionized water and ethanol, and dry it in an oven.
-
Electroless Deposition of Cobalt-Phosphorus (Co-P) Coatings
This technique allows for the uniform deposition of amorphous Co-P films on various substrates.
Protocol:
-
Substrate Preparation: Prepare a copper sheet by cleaning it as described in the hydrothermal protocol.
-
Electroless Plating Bath: Prepare a solution containing:
-
Cobalt Sulfate (CoSO₄)
-
Sodium Hypophosphite (NaH₂PO₂) as the reducing agent and phosphorus source. The concentration of sodium hypophosphite is varied to control the phosphorus content in the final coating.[4]
-
A complexing agent (e.g., sodium citrate) to stabilize the cobalt ions.
-
The pH of the bath is typically adjusted to be alkaline.
-
-
Deposition:
-
Immerse the cleaned copper substrate in the electroless plating bath.
-
Maintain the bath at a constant temperature (e.g., 80-90°C) for a specific duration to achieve the desired coating thickness.
-
-
Final Steps:
-
Remove the coated substrate from the bath.
-
Rinse it with deionized water and dry it.
-
Electrodeposition of Cobalt Phosphate (Co-Pi)
Electrodeposition offers excellent control over the film thickness and morphology.
Protocol:
-
Electrolyte Preparation: Prepare an electrolyte solution, for instance, a phosphate buffer solution (e.g., 0.1 M potassium phosphate, KPi, at pH 7 or 8) containing a cobalt salt (e.g., 0.5 mM cobalt nitrate).
-
Electrochemical Setup:
-
Use a three-electrode setup with the desired conductive substrate as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Hg/HgO).
-
-
Deposition:
-
Apply a constant potential (potentiostatic deposition) to the working electrode (e.g., 1.05 V vs. a reference electrode) for a set duration. The deposition time will determine the film thickness.[5]
-
Alternatively, cyclic voltammetry can be used to grow the film.
-
-
Post-Deposition:
-
After deposition, rinse the electrode with deionized water to remove any residual electrolyte.
-
Experimental Protocols for OER Evaluation
Working Electrode Preparation
-
For directly grown films: The substrate with the synthesized this compound is used directly as the working electrode. The active surface area should be well-defined (e.g., 1x1 cm²).[1]
-
For powdered catalysts:
-
Prepare a catalyst ink by dispersing a specific amount of the catalyst powder (e.g., 5 mg) in a solvent mixture (e.g., 1 mL of a water/ethanol solution).[6]
-
Add a small amount of a binder, such as Nafion® solution (e.g., 4 µL), to the suspension.[6]
-
Soncate the mixture to form a homogeneous ink.
-
Drop-cast a precise volume of the ink (e.g., 5 µL) onto a glassy carbon electrode and let it dry.[6]
-
Electrochemical Measurements
All electrochemical measurements should be performed in a standard three-electrode cell containing an alkaline electrolyte (typically 1.0 M KOH).
-
Activation: Before recording OER data, the catalyst is often activated by cycling the potential for a number of scans (e.g., 25 cycles) in the potential window of interest.[6]
-
Linear Sweep Voltammetry (LSV):
-
Record the polarization curve by sweeping the potential at a slow scan rate (e.g., 1-10 mV/s) in the OER region.[6]
-
The potential should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(ref) + 0.0591 * pH + E°(ref).
-
The overpotential (η) required to reach a current density of 10 mA/cm² is a key metric for catalyst performance.
-
-
Tafel Analysis:
-
The Tafel slope is determined from the linear region of the Tafel plot (η vs. log(j)), which is derived from the LSV data.
-
The Tafel equation is η = b * log(j) + a, where 'b' is the Tafel slope. A smaller Tafel slope indicates more favorable OER kinetics.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
EIS is performed at a specific overpotential to investigate the charge transfer resistance (Rct) of the catalyst. A smaller Rct value signifies faster charge transfer kinetics.
-
-
Chronoamperometry/Chronopotentiometry:
-
The long-term stability of the catalyst is evaluated by holding the electrode at a constant potential (chronoamperometry) or a constant current density (chronopotentiometry, e.g., 10 mA/cm²) for an extended period (e.g., 10-24 hours).[3] A stable current or potential over time indicates good durability.
-
Data Presentation
The performance of various cobalt phosphate-based OER catalysts is summarized in the tables below for easy comparison.
Table 1: OER Performance of Hydrothermally Synthesized Cobalt Phosphates in 1.0 M KOH
| Catalyst | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability | Reference |
| Hydrous Cobalt Phosphate | 292 | 98 | Stable for 10 h at 10 mA/cm² | [3] |
| 0.84-CoFePi on SSM | ~240 (onset) | Not specified | Stable for 12 h | [1] |
| Co₃(PO₄)₂-NC | 350 | 60.7 | Good | [7] |
Table 2: OER Performance of Electrolessly Deposited Co-P Coatings in 1.0 M KOH
| P Content (wt%) | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| 0.4 | 434 | Not specified | [4] |
| 1.6 | 434 | Not specified | [4] |
| 5 | 400 | Not specified | [4] |
| 8 | 378 | Not specified | [4] |
| 11 | 413 | Not specified | [4] |
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of hydrous cobalt phosphate electro-catalysts by a facile hydrothermal method for enhanced oxygen evolution reaction: effect of urea variation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. web.stanford.edu [web.stanford.edu]
- 6. dspace.cityu.edu.hk [dspace.cityu.edu.hk]
- 7. jksus.org [jksus.org]
Cobalt Hydrogen Phosphate: A Promising Catalyst for Hydrogen Evolution
Application Notes and Protocols for Researchers
In the quest for clean and sustainable energy, the hydrogen evolution reaction (HER) through water electrolysis stands out as a pivotal technology. The efficiency of this process hinges on the development of cost-effective and highly active catalysts. Cobalt hydrogen phosphate (B84403) and its derivatives have emerged as a promising class of non-precious metal catalysts, exhibiting remarkable activity and stability for the HER. These application notes provide a comprehensive overview of cobalt hydrogen phosphate-based catalysts, including detailed experimental protocols for their synthesis and electrochemical evaluation, alongside a summary of their performance metrics.
Overview of this compound Catalysts
Cobalt-based phosphate materials, including cobalt phosphate (CoPi), cobalt phosphide (B1233454) (CoP), and various doped and composite materials, have garnered significant attention for their catalytic prowess in the HER.[1] The synergy between cobalt centers and phosphate moieties is believed to facilitate efficient charge transfer and provide favorable active sites for proton reduction.[2] The performance of these catalysts can be tuned by modifying their composition, morphology, and the supporting substrate. For instance, doping with other transition metals like iron can enhance catalytic activity, while nanostructuring can increase the electrochemically active surface area.[2][3]
Quantitative Performance Data
The efficacy of a hydrogen evolution catalyst is primarily assessed by its overpotential (the additional potential required beyond the thermodynamic minimum to drive the reaction at a given rate) and its Tafel slope (which provides insight into the reaction mechanism). A lower overpotential at a specific current density (typically 10 mA/cm²) and a smaller Tafel slope are indicative of a more efficient catalyst. The following tables summarize the performance of various this compound-based catalysts reported in the literature.
Table 1: Performance of Cobalt-Phosphorus Coatings for HER in 1 M KOH [3]
| Phosphorus Content (wt%) | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) |
| 0.4 | 253.9 | - |
| 1.6 | 218.2 | - |
| 5 | 165.9 | - |
| 8 | 107.6 | - |
| 11 | 98.9 | - |
Table 2: Performance of Cobalt-Iron-Phosphate for HER [2]
| Catalyst | Electrolyte | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) |
| (Co,Fe)PO₄ | 1 M KOH | 122 | -71 |
| (Co,Fe)₃O₄ | 1 M KOH | 191 | -77 |
| (Co,Fe)OOH | 1 M KOH | 215 | -85 |
| Bare Iron Foam | 1 M KOH | - | -111 |
| (Co,Fe)PO₄ | 1 M KOH + 0.5 M NaCl | 134 | - |
| (Co,Fe)PO₄ | 1 M KOH + Seawater | 137 | - |
Table 3: Performance of Cobalt Phosphide Catalysts [4]
| Catalyst | Electrolyte | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) |
| Co₂P/NPG | - | 144 | 72 |
| Co₂P | - | 266 | - |
| NPG | - | 467 | - |
Experimental Protocols
Synthesis of this compound Catalysts
Two common methods for the synthesis of cobalt phosphate-based catalysts are hydrothermal synthesis and electrodeposition.
Protocol 3.1.1: Hydrothermal Synthesis of Hydrous Cobalt Phosphate [2][5]
This protocol describes the synthesis of hydrous cobalt phosphate thin films on a substrate.
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
Urea (B33335) (CO(NH₂)₂)
-
Deionized (DI) water
-
Substrate (e.g., stainless steel, fluorine-doped tin oxide (FTO) glass)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Prepare an aqueous solution of cobalt(II) nitrate and urea. The concentrations can be varied to optimize the morphology and performance of the catalyst.
-
Clean the substrate thoroughly by sonication in acetone, ethanol, and DI water.
-
Place the cleaned substrate in the Teflon liner of the autoclave.
-
Pour the precursor solution into the Teflon liner.
-
Seal the autoclave and heat it to the desired temperature (e.g., 393 K) for a specific duration (e.g., several hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Remove the substrate, rinse it with DI water and ethanol, and dry it in an oven.
Protocol 3.1.2: Electrodeposition of Amorphous Cobalt Phosphate [5][6]
This protocol details the electrochemical deposition of an amorphous cobalt phosphate film onto a conductive substrate.
Materials:
-
Cobalt(II) sulfate (B86663) heptahydrate (CoSO₄·7H₂O)
-
Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O)
-
Boric acid (H₃BO₃)
-
Potassium phosphate buffer (0.1 M, pH 7.0)
-
Conductive substrate (e.g., glassy carbon electrode (GCE), FTO glass)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: substrate, counter electrode: platinum wire, reference electrode: Ag/AgCl)
Procedure:
-
Prepare the deposition solution containing CoSO₄·7H₂O, NaH₂PO₂·H₂O, and H₃BO₃ in DI water.
-
Set up the three-electrode cell with the cleaned substrate as the working electrode.
-
Immerse the electrodes in the deposition solution.
-
Perform electrodeposition using cyclic voltammetry (CV) or chronoamperometry at a constant potential. For CV, cycle the potential within a defined range (e.g., -1.8 V to +0.5 V vs. RHE) at a specific scan rate (e.g., 50 mV/s).[5] For chronoamperometry, apply a constant potential (e.g., 1.1 V vs. NHE).[6]
-
After deposition, gently rinse the working electrode with DI water and dry it at room temperature.[5]
Electrochemical Evaluation of HER Activity
The catalytic performance of the prepared this compound materials is evaluated using a standard three-electrode electrochemical setup.
Protocol 3.2.1: Preparation of the Working Electrode
Materials:
-
As-synthesized catalyst powder
-
Nafion solution (5 wt%)
-
Ethanol or isopropanol
-
DI water
-
Glassy carbon electrode (GCE) or other conductive substrate
-
Micropipette
Procedure:
-
Prepare a catalyst ink by dispersing a known amount of the catalyst powder in a mixture of water, ethanol/isopropanol, and Nafion solution.
-
Sonicate the mixture to form a homogeneous suspension.
-
Drop-cast a specific volume of the catalyst ink onto the surface of the cleaned GCE.
-
Allow the solvent to evaporate at room temperature, leaving a thin film of the catalyst on the electrode.
Protocol 3.2.2: Electrochemical Measurements
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (prepared as in 3.2.1)
-
Counter electrode (e.g., graphite (B72142) rod or platinum wire)
-
Reference electrode (e.g., Ag/AgCl or Calomel electrode)
-
Electrolyte (e.g., 0.5 M H₂SO₄, 1.0 M KOH, or phosphate buffered saline (PBS) at pH 7)
-
High-purity hydrogen or nitrogen gas
Procedure:
-
Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.
-
Fill the cell with the desired electrolyte.
-
Purge the electrolyte with high-purity hydrogen or nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Cyclic Voltammetry (CV): Perform several CV cycles in a potential window where no faradaic reactions occur to stabilize the electrode surface.
-
Linear Sweep Voltammetry (LSV): Record the polarization curve by sweeping the potential from a value near the open-circuit potential towards more negative potentials at a slow scan rate (e.g., 1-5 mV/s). The resulting current is due to the hydrogen evolution reaction.
-
Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|). The linear portion of this plot is the Tafel region, and its slope is the Tafel slope.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to investigate the charge transfer kinetics of the catalyst.
-
Stability Test: Conduct chronoamperometry or chronopotentiometry at a constant potential or current density for an extended period (e.g., several hours) to evaluate the long-term stability of the catalyst.
Visualized Workflows and Mechanisms
To better illustrate the experimental process and the underlying catalytic mechanism, the following diagrams are provided.
References
- 1. A cobalt molecular catalyst for hydrogen evolution reaction with remarkable activity in phosphate buffered water solution - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00209A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of hydrous cobalt phosphate electro-catalysts by a facile hydrothermal method for enhanced oxygen evolution reaction: effect of urea variation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. web.stanford.edu [web.stanford.edu]
Application Notes and Protocols: Hydrothermal Synthesis of Cobalt Hydrogen Phosphate for Supercapacitors
Introduction
Cobalt hydrogen phosphate (B84403) (CoHPO₄) and its hydrated forms are emerging as highly promising electrode materials for supercapacitors.[1] These materials are attractive due to their low cost, environmental friendliness, high thermal and chemical stability, and impressive electrochemical performance.[1] The hydrothermal synthesis route is a particularly effective and versatile method for producing CoHPO₄ with controlled morphologies, such as ultrathin nanosheets and flower-like architectures, which are beneficial for supercapacitor applications.[1][2][3] The unique layered structures can facilitate rapid ion transport, a key requirement for high-performance energy storage devices.[1] These application notes provide detailed protocols for the synthesis, characterization, and electrochemical evaluation of cobalt hydrogen phosphate for researchers in materials science and energy storage.
Section 1: Synthesis Protocol
This section details a representative one-pot hydrothermal method for synthesizing CoHPO₄·3H₂O ultrathin nanosheets, adapted from established procedures.[2][4]
Protocol 1.1: Hydrothermal Synthesis of CoHPO₄·3H₂O Nanosheets
Objective: To synthesize this compound dihydrate nanosheets via a facile hydrothermal reaction.
Materials and Reagents:
-
Cobalt (II) chloride hexahydrate (CoCl₂·6H₂O)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Urea (B33335) (CO(NH₂)₂)[5][6]
-
Deionized (DI) water
Equipment:
-
50 mL Teflon-lined stainless steel autoclave
-
Magnetic stirrer and stir bars
-
Laboratory oven or furnace
-
Centrifuge and centrifuge tubes
-
Beakers and graduated cylinders
-
Spatula and weighing balance
Procedure:
-
Precursor Solution Preparation:
-
In a 50 mL beaker, dissolve a specific molar amount of CoCl₂·6H₂O in 20 mL of DI water.
-
In a separate 50 mL beaker, dissolve a corresponding molar amount of KH₂PO₄ in 20 mL of DI water.
-
Note: The molar ratio of Co:P is crucial and should be maintained as per the specific study's requirements (e.g., 1:1).
-
-
Hydrothermal Reaction:
-
Slowly add the KH₂PO₄ solution to the CoCl₂ solution while stirring continuously to form a homogeneous pink solution.
-
Add a controlled amount of urea, which acts as a hydrolyzing agent to facilitate a gradual reaction.[6]
-
Transfer the final mixture into a 50 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave tightly and place it in a laboratory oven preheated to 120 °C.[5]
-
Maintain the temperature for a duration of 90 minutes to 12 hours, depending on the desired crystallinity and morphology.[5]
-
-
Product Collection and Purification:
-
After the reaction, allow the autoclave to cool down naturally to room temperature.
-
Collect the resulting precipitate by centrifugation at 5000 rpm for 10 minutes.
-
Discard the supernatant and wash the product repeatedly with DI water and then with ethanol to remove any unreacted ions and byproducts.
-
Dry the final product in a vacuum oven at 60 °C for 12 hours. The resulting powder is CoHPO₄·3H₂O.
-
Section 2: Material Characterization Protocols
Protocol 2.1: Structural and Morphological Analysis
-
X-ray Diffraction (XRD):
-
Place a small amount of the dried CoHPO₄ powder on a sample holder.
-
Run the XRD analysis using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) typically over a 2θ range of 10° to 80°.
-
Analyze the resulting diffraction pattern to identify the crystal phase and structure of the synthesized material.
-
-
Scanning Electron Microscopy (SEM):
-
Mount a small amount of the powder onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of gold or platinum to enhance conductivity.
-
Image the sample using an SEM to observe the surface morphology, particle size, and architecture (e.g., nanosheets, microflowers).[6]
-
-
Transmission Electron Microscopy (TEM):
-
Disperse a small amount of the powder in ethanol through ultrasonication.
-
Drop-cast a few drops of the dispersion onto a carbon-coated copper grid and allow it to dry.
-
Analyze the sample under a TEM to observe the internal structure, lattice fringes, and detailed nanostructure of the material.
-
Section 3: Electrochemical Performance Evaluation
Protocol 3.1: Working Electrode Preparation
-
Create a slurry by mixing the synthesized CoHPO₄ active material, a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene difluoride - PVDF) in an 80:10:10 weight ratio.
-
Add a few drops of N-methyl-2-pyrrolidone (NMP) solvent to the mixture and grind in a mortar to form a homogeneous slurry.
-
Coat the slurry onto a current collector, such as nickel foam or stainless steel foil.[2]
-
Dry the coated electrode in a vacuum oven at 80-120 °C for 12 hours.
-
Press the electrode under a pressure of ~10 MPa to ensure good contact between the material and the current collector.
Protocol 3.2: Electrochemical Measurements in a Three-Electrode System
-
Cell Assembly: Assemble an electrochemical cell using the prepared CoHPO₄ electrode as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Electrolyte: Use an aqueous solution, typically 2 M potassium hydroxide (B78521) (KOH), as the electrolyte.[7]
-
Cyclic Voltammetry (CV): Perform CV tests at various scan rates (e.g., 5-100 mV/s) within a defined potential window to study the capacitive behavior and redox reactions.
-
Galvanostatic Charge-Discharge (GCD): Conduct GCD measurements at different current densities (e.g., 0.5-10 A/g) to calculate the specific capacitance and evaluate the rate capability and cycling stability of the electrode.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements over a frequency range (e.g., 100 kHz to 0.01 Hz) to analyze the internal resistance and ion diffusion kinetics of the electrode.
Section 4: Performance Data Summary
The electrochemical performance of this compound and related materials synthesized via hydrothermal or similar methods is summarized below.
| Material | Synthesis Method | Specific Capacitance (F/g) | Current Density (A/g) | Cycling Stability | Reference |
| CoHPO₄·3H₂O Nanosheets | Hydrothermal | 413 | Not Specified | No obvious decay after 3000 cycles | [2][4] |
| Amorphous CoHPO₄ | Low-Temp Hydrothermal (50°C) | 411.2 | 1 | >97.6% retention after 10,000 cycles | [3] |
| Co₃(PO₄)₂ Nanoflakes | Simple Approach | 410 | 1.0 | Not Specified | [8] |
| NiCo(HPO₄) | Solvothermal | 641 | 0.5 | Not Specified | [7] |
| Ni₁₁(HPO₃)₈(OH)₆/Co₃(HPO₄)₂(OH)₂ | Hydrothermal | Not Specified | 10 | 92.7% retention after 5000 cycles | [9] |
Section 5: Visualized Workflows and Relationships
References
- 1. This compound|CoHO4P|13596-21-9 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Few-layered CoHPO4 · 3H2O ultrathin nanosheets for high performance of electrode materials for supercapacitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of hydrous cobalt phosphate electro-catalysts by a facile hydrothermal method for enhanced oxygen evolution reaction: effect of urea variation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. One-Step Hydrothermally Synthesized Ni11(HPO3)8(OH)6/Co3(HPO4)2(OH)2 Heterostructure with Enhanced Rate Performance for Hybrid Supercapacitor Applications [mdpi.com]
Application Notes and Protocols: Cobalt Hydrogen Phosphate in Energy Storage Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt hydrogen phosphate (B84403) (CoHPO₄) and its derivatives are emerging as highly promising materials for advanced energy storage applications.[1] Their unique layered structures, tunable morphologies, and rich redox chemistry make them suitable for use in high-performance supercapacitors and batteries.[1] As cost-effective and environmentally benign materials, cobalt hydrogen phosphates offer a viable alternative to more expensive and less sustainable electrode materials.[1] This document provides detailed application notes, experimental protocols, and performance data for the use of cobalt hydrogen phosphate-based materials in energy storage devices.
Data Presentation: Electrochemical Performance
The electrochemical performance of various this compound-based materials is summarized in the tables below, providing a comparative overview of their capabilities in supercapacitor and battery applications.
Table 1: Performance of this compound-Based Materials in a Three-Electrode Configuration
| Material | Synthesis Method | Electrolyte | Specific Capacitance (F/g) / Specific Capacity (mAh/g) | Current Density (A/g) | Cycling Stability |
| CoNi(HPO₄) Nanorods | Chemical Bath Deposition | 3 M KOH | 475 mAh/g | 1 | 94.8% retention after 5000 cycles |
| Amorphous CoHPO₄ (ACHP) Nanosheets | Hydrothermal | Not Specified | 411.2 F/g | 1 | 97.6% retention after 10000 cycles |
| NiCo(HPO₄) | Solvothermal | 2 M KOH | 641 F/g | 0.5 | Not Specified |
| CoHPO₄·3H₂O Ultrathin Nanosheets | Hydrothermal | Not Specified | 413 F/g | Not Specified | Not Specified |
| Hydrous, Amorphous Cobalt Phosphate Thin Film | Successive Ionic Layer Adsorption and Reaction (SILAR) | Not Specified | 1147 F/g (630.7 C/g) | 1 mA/cm² | Not Specified |
Table 2: Performance of Asymmetric Supercapacitor (ASC) Devices
| Positive Electrode | Negative Electrode | Specific Capacitance (F/g) | Current Density (A/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability |
| CoNi(HPO₄) | Activated Carbon (AC) | 182.5 | 0.5 | 64.88 | 800 | Not Specified |
| (Ni,Co)₃(PO₄)₂·8H₂O / (NH₄)(Ni,Co)PO₄·0.67H₂O | Not Specified | 1128 F/g (at 0.5 A/g) | Not Specified | 35.3 | 101 | 95.6% retention after 5000 cycles |
| Hydrous, Amorphous Cobalt Phosphate | Reduced Graphene Oxide (rGO) | 126 | Not Specified | 44.8 | 4800 | Not Specified |
| All-Solid-State Hydrous, Amorphous Cobalt Phosphate | Reduced Graphene Oxide (rGO) | 77 | Not Specified | 27.37 | 1500 | 94% retention after 5000 cycles |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound materials and the fabrication and testing of energy storage devices.
Protocol 1: Synthesis of CoNi(HPO₄) Nanorods via Chemical Bath Deposition
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Nickel foam (NF)
-
Deionized (DI) water
Procedure:
-
Clean a piece of nickel foam by sonicating it in acetone, ethanol, and DI water for 15 minutes each, and then dry it in an oven.
-
Prepare a precursor solution by dissolving 0.94 g of Co(NO₃)₂·6H₂O and 2.82 g of Ni(NO₃)₂·6H₂O in 50 mL of DI water.
-
Prepare a separate phosphate solution by dissolving an appropriate amount of NaH₂PO₄ in 50 mL of DI water.
-
Place the cleaned nickel foam into the precursor solution.
-
Slowly add the phosphate solution to the precursor solution containing the nickel foam under constant stirring.
-
Maintain the reaction at a specific temperature (e.g., 80 °C) for a designated period (e.g., 6 hours) to allow for the growth of CoNi(HPO₄) nanorods on the nickel foam.
-
After the reaction, remove the nickel foam, rinse it thoroughly with DI water and ethanol, and dry it in a vacuum oven at 60 °C for 12 hours.
Protocol 2: Synthesis of Amorphous this compound (ACHP) Nanosheets via Hydrothermal Method
Materials:
-
Cobalt source (e.g., Cobalt chloride or nitrate)
-
Phosphorus source (e.g., Sodium hexametaphosphate - NaHMP)
-
Nickel foam (NF)
-
Deionized (DI) water
Procedure:
-
Clean the nickel foam as described in Protocol 1.
-
Prepare a solution by dissolving the cobalt source and NaHMP in DI water.
-
Place the cleaned nickel foam into the solution in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a low temperature (e.g., 50 °C) for a specified duration to facilitate the growth of flower-like amorphous this compound architectures on the nickel foam.[2]
-
After cooling, retrieve the nickel foam, wash it with DI water and ethanol, and dry it.
Protocol 3: Fabrication of an Asymmetric Supercapacitor (ASC)
Materials:
-
This compound-based material on a current collector (positive electrode)
-
Activated carbon (AC) (negative electrode)
-
Polyvinylidene fluoride (B91410) (PVDF) binder
-
N-methyl-2-pyrrolidone (NMP) solvent
-
Separator (e.g., cellulose (B213188) paper)
-
Electrolyte (e.g., 3 M KOH)
Procedure:
-
Positive Electrode: Use the this compound material grown directly on the current collector (e.g., Ni foam) as prepared in the synthesis protocols.
-
Negative Electrode:
-
Mix activated carbon, a conductive agent (e.g., carbon black), and PVDF binder in a weight ratio of 80:10:10.
-
Add NMP to the mixture to form a slurry.
-
Coat the slurry onto a current collector (e.g., nickel foam or carbon cloth) and dry it in a vacuum oven.
-
-
Assembly:
-
Cut the positive and negative electrodes into desired dimensions.
-
Soak the electrodes and the separator in the electrolyte for a few minutes.
-
Assemble the ASC in a coin cell or pouch cell configuration with the separator placed between the positive and negative electrodes.
-
Protocol 4: Electrochemical Measurements
Equipment:
-
Electrochemical workstation (potentiostat/galvanostat)
Procedures:
-
Cyclic Voltammetry (CV):
-
Perform CV scans within a defined potential window at various scan rates (e.g., 5 to 100 mV/s).
-
The shape of the CV curves indicates the charge storage mechanism (pseudocapacitive or electric double-layer).
-
-
Galvanostatic Charge-Discharge (GCD):
-
Charge and discharge the device at different constant current densities.
-
The triangular shape of the GCD curves is characteristic of capacitive behavior.
-
Calculate the specific capacitance/capacity from the discharge curves.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small AC voltage over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
The resulting Nyquist plot provides information about the internal resistance, charge transfer resistance, and ion diffusion processes within the device.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the synthesis and fabrication of energy storage devices based on this compound.
References
Application Notes and Protocols for One-Step Synthesis of Cobalt Phosphides as Hydrogen Evolution Reaction (HER) Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-step synthesis of cobalt phosphide (B1233454) (CoP) electrocatalysts for the hydrogen evolution reaction (HER). It includes a summary of performance data, comprehensive experimental procedures, and visual workflows to guide researchers in the preparation and evaluation of these promising catalytic materials.
Introduction
Transition metal phosphides, particularly cobalt phosphides, have emerged as highly efficient and cost-effective alternatives to precious metal catalysts (e.g., platinum) for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen production.[1] One-step synthesis methods offer a scalable and straightforward approach to produce these advanced materials.[2] This document outlines two primary one-step synthesis methodologies: gas-solid phosphidation and thermal decomposition.
The effectiveness of the synthesis is often dependent on the choice of cobalt precursor, with salts like cobalt(II) acetate (B1210297) demonstrating high yields of cobalt phosphide due to their stability at phosphidation temperatures.[3][2] In contrast, more easily oxidizable precursors such as cobalt(II) acetylacetonate (B107027) may lead to lower yields of the desired phosphide phase and the formation of metallic cobalt.[3][2] The resulting cobalt phosphide nanomaterials typically exhibit large catalytic surface areas, contributing to their enhanced electrocatalytic activity.[3][2]
Performance Data of One-Step Synthesized Cobalt Phosphide Catalysts
The electrocatalytic performance of cobalt phosphide catalysts is evaluated based on several key metrics, including the overpotential required to achieve a current density of 10 mA/cm² (η₁₀), the Tafel slope, and the stability of the catalyst over time. A lower overpotential and a smaller Tafel slope are indicative of a more efficient HER catalyst. The following table summarizes the performance of various cobalt phosphide catalysts synthesized via one-step methods.
| Catalyst Composition | Synthesis Method | Electrolyte | Overpotential at 10 mA/cm² (η₁₀, mV) | Tafel Slope (mV/dec) | Reference |
| Cobalt Phosphide (from Co(II) acetate) | Gas-Solid Phosphidation | 0.5 M H₂SO₄ | 160 | Not Reported | [3][2] |
| Cobalt Phosphide (from Co(II) acetate) | Gas-Solid Phosphidation | 1.0 M KOH | 175 | Not Reported | [3][2] |
| Cobalt Phosphide (from Co(II) acetylacetonate) | Gas-Solid Phosphidation | 0.5 M H₂SO₄ | >160 | Not Reported | [3][2] |
| Cobalt Phosphide (from Co(II) acetylacetonate) | Gas-Solid Phosphidation | 1.0 M KOH | >175 | Not Reported | [3][2] |
| CoP-CoₓOᵧ/CC | Phosphatization of Co-oxy species | 1.0 M KOH | 43 | Not Reported | [1] |
| Co₂P Nanorods | Not specified | 0.5 M H₂SO₄ | ~140 (at 20 mA/cm²) | Not Reported | |
| Co₂P Nanorods | Not specified | 1.0 M KOH | ~150 (at 20 mA/cm²) | Not Reported | |
| CoₓP Nanoparticles | One-pot Thermal Decomposition | Not specified | Low | ~58 | [4] |
| CoP/NCNTs | Thermal Decomposition | Acidic | Not specified | Not specified | [5][6] |
| Co₂P/NCNTs | Thermal Decomposition | Acidic | Not specified | Not specified | [5][6] |
Experimental Protocols
This section provides detailed protocols for the one-step synthesis of cobalt phosphide catalysts and their subsequent electrochemical evaluation for HER performance.
This protocol describes the synthesis of cobalt phosphide nanoparticles via the direct phosphidation of a cobalt salt precursor.[3][2]
Materials:
-
Cobalt(II) acetate tetrahydrate (Co(CH₃COO)₂·4H₂O) or Cobalt(II) acetylacetonate (Co(acac)₂)
-
Sodium hypophosphite (NaH₂PO₂)
-
Argon (Ar) gas, high purity
-
Tube furnace
-
Quartz tube
-
Ceramic boats
Procedure:
-
Place the cobalt precursor (e.g., cobalt(II) acetate) in a ceramic boat and position it in the center of a quartz tube within a tube furnace.
-
Place sodium hypophosphite in a separate ceramic boat upstream of the cobalt precursor in the quartz tube.
-
Purge the quartz tube with high-purity argon gas for at least 30 minutes to remove any residual air.
-
While maintaining a constant argon flow, heat the furnace to the desired reaction temperature (e.g., 300-450°C) at a controlled ramp rate (e.g., 5°C/min).
-
Hold the temperature for a specified duration (e.g., 1-2 hours) to allow for the phosphidation reaction to occur. The sodium hypophosphite will decompose to generate phosphine (B1218219) gas (PH₃), which then reacts with the cobalt precursor.
-
After the reaction is complete, turn off the furnace and allow the system to cool to room temperature under the argon atmosphere.
-
The resulting black powder is the cobalt phosphide catalyst. Collect the sample for characterization and electrochemical testing.
This protocol outlines the synthesis of cobalt phosphide nanoparticles by the thermal decomposition of organometallic precursors.[5][7]
Materials:
-
Cobalt(II) acetylacetonate (Co(acac)₂)
-
Trioctylphosphine (TOP) or Triphenylphosphine (TPP) (Phosphorus source)
-
Oleic acid
-
Benzyl ether or 1-octadecene (B91540) (High-boiling point solvent)
-
Three-neck flask
-
Heating mantle with magnetic stirring
-
Condenser
-
Schlenk line for inert atmosphere
-
Ethanol (B145695) and Hexane (B92381) (for washing)
Procedure:
-
In a three-neck flask, combine the cobalt precursor (e.g., Co(acac)₂), the phosphorus source (e.g., TOP or TPP), oleic acid, and the high-boiling point solvent.
-
Connect the flask to a Schlenk line and a condenser. Degas the mixture by heating to a moderate temperature (e.g., 110°C) under vacuum for approximately 1 hour with vigorous stirring.
-
Switch the atmosphere to high-purity argon or nitrogen.
-
Rapidly heat the solution to the reflux temperature (e.g., ~300-320°C) and maintain this temperature for a set period (e.g., 1-2 hours) with continuous stirring.
-
After the reaction, allow the solution to cool to room temperature.
-
Precipitate the cobalt phosphide nanoparticles by adding a non-solvent like ethanol.
-
Separate the nanoparticles by centrifugation.
-
Wash the collected nanoparticles multiple times with a mixture of ethanol and hexane to remove any unreacted precursors and byproducts.
-
Dry the final product under vacuum.
This protocol details the procedure for preparing the catalyst ink and conducting electrochemical measurements to assess the HER activity.[8]
Materials:
-
As-synthesized cobalt phosphide catalyst powder
-
Carbon black (e.g., Vulcan XC-72)
-
Nafion solution (5 wt%)
-
Deionized water
-
Ethanol or Isopropanol
-
Glassy carbon electrode (GCE) or other working electrode substrate (e.g., carbon cloth, nickel foam)
-
Platinum wire or graphite (B72142) rod (Counter electrode)
-
Saturated calomel (B162337) electrode (SCE), Ag/AgCl, or Mercury/mercurous oxide (MMO) electrode (Reference electrode)
-
Electrolyte: 0.5 M H₂SO₄ (acidic) or 1.0 M KOH (alkaline)
-
Potentiostat/Galvanostat electrochemical workstation
Procedure:
1. Catalyst Ink Preparation and Working Electrode Fabrication: a. Prepare the catalyst ink by ultrasonically dispersing a specific amount of the cobalt phosphide catalyst (e.g., 5 mg) and carbon black (e.g., 1 mg) in a solution containing deionized water, ethanol/isopropanol, and Nafion solution (e.g., 20 µL). b. Polish the glassy carbon electrode with alumina (B75360) slurry, followed by rinsing with deionized water and ethanol, and then allow it to dry. c. Drop-cast a precise volume of the catalyst ink onto the surface of the GCE to achieve a desired catalyst loading (e.g., 0.2-0.6 mg/cm²). d. Allow the electrode to dry completely at room temperature.
2. Electrochemical Measurements: a. Assemble a standard three-electrode electrochemical cell with the prepared working electrode, a counter electrode, and a reference electrode. b. Fill the cell with the chosen electrolyte (0.5 M H₂SO₄ or 1.0 M KOH). c. Purge the electrolyte with high-purity hydrogen or nitrogen gas for at least 30 minutes before the measurement to ensure saturation and remove dissolved oxygen. d. Activation: Perform cyclic voltammetry (CV) for a number of cycles (e.g., 20-30 cycles) at a relatively high scan rate (e.g., 50-100 mV/s) in the potential range of interest to activate the catalyst. e. Linear Sweep Voltammetry (LSV): Record the polarization curve by sweeping the potential at a slow scan rate (e.g., 2-5 mV/s) in the cathodic direction. f. Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|) from the LSV data to obtain the Tafel slope. g. Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to investigate the charge transfer resistance of the catalyst. h. Stability Test: Assess the long-term stability of the catalyst by performing continuous CV cycling for an extended period or by chronoamperometry/chronopotentiometry at a constant current density or potential.
Note on Potential Conversion: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ref) + E°(Ref) + 0.059 × pH
Visual Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the synthesis and characterization of cobalt phosphide HER catalysts.
Caption: Workflow for one-step synthesis of cobalt phosphide HER catalysts.
Caption: Workflow for electrochemical characterization of HER catalysts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-Step Facile Synthesis of Cobalt Phosphides for Hydrogen Evolution Reaction Catalysts in Acidic and Alkaline Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-pot, large-scale, simple synthesis of CoxP nanocatalysts for electrochemical hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Cobalt phosphide-based electrocatalysts: synthesis and phase catalytic activity comparison for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
- 8. osti.gov [osti.gov]
Application Notes and Protocols: Electrodeposition of Cobalt Phosphate for Integrated Electrodes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrodeposition of cobalt phosphate (B84403) (CoPi) and cobalt-phosphorus (Co-P) films for the fabrication of integrated electrodes. These electrodes show significant promise in various applications, including energy storage (supercapacitors) and electrocatalysis, particularly for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production.
Introduction
The direct integration of active materials onto conductive substrates offers significant advantages for electrode performance, including enhanced charge transport, improved mechanical adhesion, and increased active surface area. Electrodeposition is a versatile and cost-effective technique for fabricating such integrated electrodes. Cobalt phosphate and cobalt-phosphorus coatings are particularly attractive due to their low cost, natural abundance, and excellent electrochemical properties.[1][2] Amorphous cobalt phosphate has demonstrated excellent OER properties.[3]
This document outlines detailed protocols for the electrodeposition of both cobalt-phosphorus and cobalt phosphate films, along with their characterization and performance metrics in supercapacitor and OER applications.
Data Presentation: Performance of Electrodeposited Cobalt Phosphate Electrodes
The following tables summarize the quantitative data from various studies on electrodeposited cobalt phosphate and related materials for supercapacitor and OER applications.
Table 1: Supercapacitor Performance of Electrodeposited Cobalt Phosphate Electrodes
| Electrode Material | Deposition Method | Substrate | Specific Capacitance (F/g) | Current Density (A/g) | Cycling Stability | Reference |
| Co₃(PO₄)₂·8H₂O Nanoflakes | Hydrothermal | Nickel Foam | 410 | 1.0 | - | [4] |
| Flexible Symmetric Supercapacitor | Hydrothermal | - | 165 | 0.5 | - | [4] |
| Cobalt Phosphate Nanorod Bundles | Successive Ionic Layer Adsorption and Reaction (SILAR) | Nickel Foam | 1512 | 5 mA/cm² | 93% after 2000 cycles | [5] |
| NiCo(HPO₄)₂·3H₂O Nanosheets | Electrodeposition | - | 1768.5 C/g | 2 | Excellent | [6][7] |
| Cobalt Phosphate (CP3) Thin Film | Chemical Bath Deposition | - | 678 | 10 mV/s (scan rate) | 90.46% after 10000 cycles | [8] |
| Cobalt Cyclotetraphosphate (Co₂P₄O₁₂) | - | - | 437 | - | 90% after 3000 cycles | [9] |
Table 2: OER Performance of Electrodeposited Cobalt Phosphate Electrodes
| Electrode Material | Deposition Method | Substrate | Overpotential (mV) @ 10 mA/cm² | Tafel Slope (mV/dec) | Stability | Reference |
| Cobalt Phosphate Nanorod Bundles | SILAR | Nickel Foam | 359 @ 30 mA/cm² | 60 | 20 hours | |
| Co-P Film | Electroless Plating | Copper | - | 47 | - | [10] |
| Co-P (8 wt% P) | Electroless Deposition | Copper | 378 | - | - | [11] |
| CoFe-P/NF | Potentiostatic Electrodeposition | Nickel Foam | 287 | - | - | |
| 0.84-CoFePi | Hydrothermal | Stainless Steel Mesh | Onset potential decreased by 26.5 mV | - | Negligible current density loss after 12h | [3] |
Experimental Protocols
Protocol for Electrodeposition of Amorphous Cobalt-Phosphorus (Co-P) Coatings
This protocol is adapted from studies on the electrodeposition of amorphous Co-P coatings for various applications, including catalysis and wear resistance.[12]
3.1.1. Materials and Equipment
-
Substrate: Copper foil or sheet.
-
Electrolyte Bath:
-
Cobalt(II) sulfate (B86663) heptahydrate (CoSO₄·7H₂O)
-
Sodium hypophosphite (NaH₂PO₂) as the phosphorus source.[10]
-
Boric acid (H₃BO₃) as a buffer.
-
Sodium chloride (NaCl) to improve conductivity.
-
-
Three-Electrode Cell:
-
Working Electrode (WE): Prepared copper substrate.
-
Counter Electrode (CE): Platinum sheet.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE).
-
-
Power Supply: Potentiostat/Galvanostat.
-
Ancillary Equipment: Beakers, magnetic stirrer, pH meter, polishing materials (e.g., sandpaper, alumina (B75360) slurry).
3.1.2. Substrate Preparation
-
Mechanically polish the copper substrate with successively finer grades of sandpaper.
-
Further polish with an alumina slurry to achieve a mirror-like surface.
-
Sonochemically clean the substrate in acetone, ethanol, and deionized (DI) water for 10-15 minutes each to remove organic residues and polishing debris.
-
Dry the substrate under a stream of nitrogen or in an oven.
3.1.3. Electrodeposition Procedure
-
Prepare the Electrolyte Solution: Dissolve CoSO₄·7H₂O, NaH₂PO₂, H₃BO₃, and NaCl in DI water. A typical bath composition can be found in the literature, and the phosphorus content in the final coating can be tuned by varying the NaH₂PO₂ concentration.
-
Assemble the Three-Electrode Cell: Place the prepared copper substrate as the working electrode, the platinum sheet as the counter electrode, and the SCE as the reference electrode in the beaker containing the electrolyte solution.
-
Electrodeposition:
-
Connect the electrodes to the potentiostat/galvanostat.
-
Apply a constant cathodic potential or current density. The specific conditions (e.g., potential, current density, deposition time) will determine the thickness and composition of the coating. For example, deposition can be carried out at room temperature with gentle stirring.
-
-
Post-Deposition Treatment:
-
After deposition, rinse the coated substrate thoroughly with DI water to remove any residual electrolyte.
-
Dry the electrode under a stream of nitrogen or in a vacuum oven.
-
Protocol for Electrodeposition of Nickel Cobalt Phosphate Nanosheets
This protocol is based on a general strategy for fabricating ultrathin transition-metal phosphate nanosheets for high-performance supercapacitors.[6][7]
3.2.1. Materials and Equipment
-
Substrate: Various conductive substrates can be used (e.g., nickel foam, carbon cloth).
-
Electrolyte Bath:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
-
Three-Electrode Cell: As described in Protocol 3.1.
-
Power Supply: Potentiostat/Galvanostat.
3.2.2. Substrate Preparation
-
Clean the chosen substrate by sonicating in acetone, ethanol, and DI water.
-
If using nickel foam, it may be beneficial to treat it with a dilute HCl solution to remove the surface oxide layer, followed by thorough rinsing with DI water.
3.2.3. Electrodeposition Procedure
-
Prepare the Electrolyte Solution: Dissolve Co(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O, and NaH₂PO₄ in DI water. The molar ratio of the precursors can be adjusted to control the stoichiometry of the final deposit.
-
Assemble the Three-Electrode Cell: Set up the electrochemical cell with the prepared substrate as the working electrode.
-
Electrodeposition:
-
Perform the electrodeposition at room temperature.
-
Apply a constant cathodic potential. The deposition potential is a critical parameter that influences the morphology and performance of the nanosheets.
-
-
Post-Deposition Treatment:
-
Gently rinse the electrode with DI water and ethanol.
-
Dry the electrode in a vacuum oven at a moderate temperature (e.g., 60 °C).
-
Characterization of Electrodeposited Films
To evaluate the properties of the electrodeposited cobalt phosphate films, a range of characterization techniques should be employed:
-
Scanning Electron Microscopy (SEM): To observe the surface morphology, structure, and thickness of the deposited films.
-
Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition of the coatings.
-
X-ray Diffraction (XRD): To identify the crystal structure and phase of the deposited material.[13]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical states and surface composition of the elements in the film.[10][13]
-
Electrochemical Characterization:
-
Cyclic Voltammetry (CV): To assess the capacitive behavior and redox activity of the electrodes.
-
Galvanostatic Charge-Discharge (GCD): To determine the specific capacitance, energy density, and power density for supercapacitor applications.
-
Linear Sweep Voltammetry (LSV): To evaluate the electrocatalytic activity for OER, determining the overpotential required to achieve a certain current density.
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and ion diffusion kinetics at the electrode-electrolyte interface.
-
Visualizations
Caption: Experimental workflow for the electrodeposition and characterization of cobalt phosphate integrated electrodes.
Caption: Simplified signaling pathway for the Oxygen Evolution Reaction (OER) on a cobalt phosphate catalyst surface.
References
- 1. dspace.cityu.edu.hk [dspace.cityu.edu.hk]
- 2. Research status, opportunities, and challenges of cobalt phosphate based materials as OER electrocatalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cobalt phosphate nanorod bundles for efficient supercapacitor and oxygen evolution reaction applications and their temperature dependence - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General Electrodeposition Strategy for Fabricating Ultrathin Nickel Cobalt Phosphate Nanosheets with Ultrahigh Capacity and Rate Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facile synthesis of cobalt phosphate electrode material for enhanced electrochemical supercapacitor applications | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scirp.org [scirp.org]
Application Notes and Protocols for Cobalt Hydrogen Phosphate in Aqueous Rechargeable Zn//Co Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of cobalt hydrogen phosphate (B84403) as a cathode material in aqueous rechargeable zinc-cobalt (Zn//Co) batteries. The information is compiled from recent research to facilitate the replication and further development of high-performance energy storage devices.
Introduction
Aqueous rechargeable batteries are gaining significant attention due to their inherent safety, low cost, and environmental friendliness. Among these, Zn//Co batteries are promising candidates owing to the high theoretical capacity of cobalt-based materials and the large redox potential difference between cobalt and zinc.[1] Cobalt phosphates, in particular, are being explored as robust cathode materials due to their layered structure, excellent redox activity, and good stability.[1] This document outlines the synthesis of cobalt phosphate hydrates and the fabrication and testing of Zn//Co batteries.
Synthesis of Cobalt Phosphate Hydrate (B1144303) on Nickel Foam
A one-step hydrothermal method allows for the in situ growth of cobalt phosphate hydrate on a conductive nickel foam substrate, which serves directly as the cathode.[1]
Protocol: Hydrothermal Synthesis of Hierarchical Cobalt Phosphate Octahydrate
-
Substrate Preparation:
-
Cut nickel foam into 1 cm x 2 cm pieces.
-
Clean the nickel foam sequentially with acetone, ethanol (B145695), and deionized water in an ultrasonic bath for 15 minutes each to remove surface impurities.
-
Dry the cleaned nickel foam in an oven.
-
-
Precursor Solution Preparation:
-
Prepare a 100 mL aqueous solution containing:
-
0.8 M Cobalt Chloride Hexahydrate (CoCl₂·6H₂O)
-
0.4 M Sodium Dihydrogen Phosphate (NaH₂PO₂)
-
Urea (B33335) (CO(NH₂)₂) - The concentration of urea can be varied to control the morphology and crystal structure of the cobalt phosphate. For example, adjusting urea content can transform micron-sheet cobalt phosphate tetrahydrate to nanoneedle-loaded micron-sheet cobalt phosphate octahydrate.[1]
-
-
-
Hydrothermal Reaction:
-
Place the cleaned nickel foam into a Teflon-lined stainless-steel autoclave.
-
Pour the precursor solution into the autoclave.
-
Seal the autoclave and heat it in an oven at 120°C for 6 hours.[1]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
-
Post-Synthesis Processing:
-
Retrieve the nickel foam, which is now coated with a layer of cobalt phosphate hydrate.
-
Rinse the coated nickel foam several times with deionized water and ethanol to remove any residual reactants.
-
Dry the final product in a vacuum oven at 60°C for 12 hours. The resulting material is ready to be used as the cathode.
-
Experimental Workflow: Synthesis of Cobalt Phosphate Hydrate
Fabrication of Aqueous Rechargeable Zn//Co Batteries
The synthesized cobalt phosphate on nickel foam is used as the cathode, a zinc foil serves as the anode, and an aqueous alkaline solution is used as the electrolyte.[1]
Protocol: Assembly of a CR2032 Coin Cell
-
Anode Preparation:
-
Cut a zinc foil to the desired size (e.g., a 14 mm diameter disc for a CR2032 coin cell).
-
Polish the zinc foil to remove any oxide layer and then clean it with ethanol.
-
-
Electrolyte Preparation:
-
Prepare a 3 M potassium hydroxide (B78521) (KOH) aqueous solution.[1] Handle KOH with appropriate safety precautions as it is corrosive.
-
-
Separator Preparation:
-
Cut a piece of separator (e.g., glass fiber filter paper) to a size slightly larger than the electrodes (e.g., a 16 mm diameter disc).
-
-
Coin Cell Assembly (in an argon-filled glovebox):
-
Place the negative casing of the coin cell on a flat surface.
-
Place the zinc foil anode in the center of the casing.
-
Add a few drops of the 3 M KOH electrolyte to wet the anode surface.
-
Place the separator on top of the anode.
-
Add a few more drops of the electrolyte to saturate the separator.
-
Place the cobalt phosphate/nickel foam cathode (cut to the appropriate size, e.g., 12 mm diameter disc) on top of the separator.
-
Place a stainless-steel spacer and a spring on top of the cathode.
-
Carefully place the positive casing on top and crimp the coin cell using a hydraulic crimping machine.
-
Experimental Workflow: Zn//Co Coin Cell Assembly
Electrochemical Performance Evaluation
The electrochemical properties of the assembled Zn//Co batteries are evaluated using various techniques to determine their performance metrics.
Protocols: Electrochemical Testing
-
Cyclic Voltammetry (CV):
-
Instrument: Electrochemical workstation.
-
Setup: Two-electrode system (the assembled coin cell).
-
Voltage Window: 0 to 1.9 V.
-
Scan Rates: Vary from 5 to 50 mV/s to study the kinetics of the electrochemical reactions.
-
-
Galvanostatic Charge-Discharge (GCD):
-
Instrument: Battery testing system.
-
Setup: The assembled coin cell.
-
Voltage Range: Typically between 0.8 and 1.9 V.
-
Current Densities: Test at various current densities (e.g., 1 to 20 mA/cm²) to evaluate rate capability.
-
Metrics to Calculate: Specific capacity (mAh/g or mAh/cm²), energy density (Wh/kg or mWh/cm²), and power density (W/kg or mW/cm²).
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Instrument: Electrochemical workstation with a frequency response analyzer.
-
Setup: The assembled coin cell at a fully charged or discharged state.
-
Frequency Range: Typically from 100 kHz to 0.01 Hz.
-
AC Amplitude: 5 mV.
-
Purpose: To analyze the internal resistance and charge transfer kinetics of the battery.
-
-
Long-Term Cycling Stability:
-
Instrument: Battery testing system.
-
Setup: The assembled coin cell.
-
Procedure: Charge and discharge the cell at a constant current density (e.g., 10 mA/cm²) for thousands of cycles.
-
Metrics to Evaluate: Capacity retention and Coulombic efficiency over the cycles.
-
Quantitative Performance Data
The following table summarizes the performance data for a Zn//Co battery utilizing a hierarchical cobalt phosphate octahydrate cathode (CP-3) compared to an anhydrous cobalt phosphate cathode (CP-650).[1]
| Performance Metric | CP-3//Zn Battery | CP-650//Zn Battery |
| Energy Density | 2.08 mWh/cm² | 0.86 mWh/cm² |
| Peak Power Density | 96.34 mW/cm² | 70.74 mW/cm² |
| Cycling Stability (3000 cycles) | 86.15% capacity retention | 60% capacity retention |
Expected Outcomes and Troubleshooting
-
Expected Outcomes: The use of hierarchical cobalt phosphate octahydrate is expected to yield superior electrochemical performance compared to anhydrous cobalt phosphate.[1] This is attributed to a larger specific surface area, better electrical conductivity, and improved structural stability which facilitates faster electrochemical reaction kinetics.[1]
-
Troubleshooting:
-
Low Capacity: This could be due to incomplete synthesis of the active material, poor contact between the active material and the current collector, or drying out of the electrolyte. Ensure proper synthesis conditions and cell assembly.
-
Rapid Capacity Fading: This may indicate structural instability of the electrode material or dendrite formation on the zinc anode. Modifying the electrolyte or the electrode structure can help mitigate these issues.
-
High Internal Resistance: This can be caused by poor electrode/electrolyte interface, separator issues, or corrosion of the current collector. Check all components and ensure proper cell assembly.
-
By following these detailed protocols and application notes, researchers can effectively explore the potential of cobalt hydrogen phosphate as a high-performance cathode material for the next generation of aqueous rechargeable batteries.
References
Application Notes and Protocols for Photodeposition of Cobalt Phosphate for Enhanced Photocatalytic Hydrogen Evolution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photocatalytic hydrogen evolution from water is a promising strategy for clean energy production. The efficiency of this process is often limited by the rapid recombination of photogenerated electron-hole pairs in the semiconductor photocatalyst. To overcome this limitation, co-catalysts are employed to facilitate charge separation and improve the kinetics of the hydrogen evolution reaction (HER). Cobalt phosphate (B84403) (Co-Pi), an earth-abundant and cost-effective material, has emerged as a highly effective co-catalyst. Its in situ photodeposition on the surface of a photocatalyst offers a simple and efficient method to construct highly active composite materials. Co-Pi primarily acts as a hole scavenger, promoting the transfer of photogenerated holes from the photocatalyst, thereby increasing the availability of electrons for proton reduction.[1][2][3] This document provides detailed protocols for the synthesis of photocatalysts, the photodeposition of Co-Pi, and the evaluation of photocatalytic hydrogen evolution, along with a summary of reported performance data.
Data Presentation
The following table summarizes the quantitative data on the performance of various photocatalytic systems utilizing photodeposited cobalt phosphate for hydrogen evolution.
| Photocatalyst | Co-Pi Loading (wt%) | Sacrificial Agent | Light Source | Hydrogen Evolution Rate | Reference |
| ZnIn₂S₄ | 5% | Lactic Acid | Visible Light | 3593 µmol·g⁻¹·h⁻¹ | [1][4] |
| CdIn₂S₄ | 3% | Lactic Acid | Visible Light | 7.28 mmol·g⁻¹·h⁻¹ | [3][5] |
| g-C₃N₄ | Not Specified | Not Specified | Visible Light | 9.6 times higher than unmodified g-C₃N₄ | [2] |
| BiVO₄/CuBi₂O₄ | Not Specified | Not Specified | Not Specified | 5.68 times higher H₂ evolution rate | [6] |
| g-C₃N₄ | Not Specified | Not Specified | Solar Light | 1016 µmol/g in 4 hours | [7] |
Experimental Protocols
Protocol 1: Synthesis of the Primary Photocatalyst (Example: ZnIn₂S₄)
This protocol describes a hydrothermal method for the synthesis of flower-like ZnIn₂S₄.[1]
Materials:
-
Zinc chloride (ZnCl₂)
-
Indium chloride (InCl₃)
-
Thioacetamide (B46855) (CH₃CSNH₂)
-
Deionized water
Procedure:
-
Dissolve stoichiometric amounts of ZnCl₂ and InCl₃ in deionized water.
-
Add an excess of thioacetamide to the solution.
-
Stir the mixture vigorously for 30 minutes to ensure homogeneity.
-
Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it at a specified temperature (e.g., 160 °C) for a designated period (e.g., 12 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at 60 °C for 12 hours.
Protocol 2: In Situ Photodeposition of Cobalt Phosphate (Co-Pi)
This protocol details the in situ photodeposition of Co-Pi onto a semiconductor photocatalyst.[1][3]
Materials:
-
Synthesized photocatalyst (e.g., ZnIn₂S₄ from Protocol 1)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Deionized water
-
Sacrificial agent (e.g., lactic acid)
-
Light source (e.g., 300 W Xenon lamp with a UV cut-off filter)
Procedure:
-
Disperse a specific amount of the synthesized photocatalyst (e.g., 100 mg) in an aqueous solution (e.g., 100 mL) containing a sacrificial agent (e.g., 10 vol% lactic acid).
-
Add calculated amounts of CoCl₂·6H₂O and NaH₂PO₄ to the suspension to achieve the desired weight percentage of Co-Pi loading.
-
Stir the suspension in the dark for 30 minutes to ensure proper mixing and adsorption-desorption equilibrium.
-
Irradiate the suspension with a light source under continuous stirring. The photogenerated holes from the photocatalyst will oxidize Co²⁺ ions, leading to the deposition of amorphous Co-Pi onto the photocatalyst surface.[2]
-
After a set irradiation time (e.g., 1-2 hours), collect the resulting composite photocatalyst by centrifugation.
-
Wash the product thoroughly with deionized water to remove any unreacted precursors.
-
Dry the final Co-Pi modified photocatalyst in a vacuum oven at 60 °C.
Protocol 3: Photocatalytic Hydrogen Evolution Measurement
This protocol describes the setup and procedure for measuring the rate of photocatalytic hydrogen evolution.[8][9]
Materials and Equipment:
-
Co-Pi modified photocatalyst
-
Aqueous solution with a sacrificial agent (e.g., 0.35 M Na₂S and 0.25 M Na₂SO₃ in water, or 10% methanol (B129727) in water)[8]
-
Photoreactor (e.g., a sealed quartz flask)
-
Light source (e.g., 300 W Xenon lamp)
-
Gas-tight syringe
-
Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a molecular sieve column, using argon as the carrier gas.
-
Magnetic stirrer
Procedure:
-
Disperse a known amount of the Co-Pi modified photocatalyst (e.g., 50 mg) in the aqueous solution containing the sacrificial agent within the photoreactor.
-
Seal the photoreactor and purge the system with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Place the photoreactor on a magnetic stirrer and begin irradiation with the light source. Maintain a constant temperature, often using a circulating water jacket.
-
At regular time intervals (e.g., every 30 or 60 minutes), extract a small volume of the evolved gas from the headspace of the reactor using a gas-tight syringe.
-
Inject the gas sample into the GC to quantify the amount of hydrogen produced.
-
Calculate the rate of hydrogen evolution, typically expressed in µmol·g⁻¹·h⁻¹ or mmol·g⁻¹·h⁻¹.
Visualizations
Experimental Workflow
Caption: Experimental workflow for synthesis, Co-Pi photodeposition, and H₂ evolution testing.
Mechanism of Enhanced Photocatalytic Hydrogen Evolution
Caption: Mechanism of Co-Pi enhanced photocatalytic H₂ evolution.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In Situ Photodeposition of Cobalt Phosphate (CoHxPOy) on CdIn2S4 Photocatalyst for Accelerated Hole Extraction and Improved Hydrogen Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The synergistic effect of CuBi2O4 and Co-Pi: improving the PEC activity of BiVO4-based composite materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Experimental Approach for Efficiency Determination of Photocatalytic Hydrogen Evolution [pubs.sciepub.com]
- 9. researchgate.net [researchgate.net]
Cobalt Phosphate for Water Splitting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of cobalt phosphate (B84403) (Co-Pi) as a catalyst in water splitting applications, with a primary focus on the oxygen evolution reaction (OER). Cobalt phosphate has emerged as a promising earth-abundant catalyst due to its high activity and stability in neutral and alkaline conditions.[1][2]
Overview of Cobalt Phosphate in Water Splitting
Electrochemical water splitting, the process of dissociating water into hydrogen and oxygen using electrical energy, is a cornerstone of renewable energy technologies.[1] The efficiency of this process is often limited by the sluggish kinetics of the oxygen evolution reaction (OER) at the anode. Cobalt phosphate has garnered significant attention as a robust OER catalyst that can operate efficiently in various electrolytes.[1][2] The phosphate anions are believed to play a crucial role in facilitating the proton-coupled electron transfer process, which is central to the water oxidation mechanism.[3]
Key Performance Metrics
The performance of cobalt phosphate catalysts is typically evaluated based on several key electrochemical parameters:
-
Overpotential: The additional potential required beyond the thermodynamic equilibrium potential to drive the OER at a specific current density. A lower overpotential indicates a more efficient catalyst.
-
Tafel Slope: Derived from the Tafel equation, this value provides insight into the reaction mechanism. A smaller Tafel slope is generally indicative of more favorable reaction kinetics.
-
Turnover Frequency (TOF): A measure of the number of moles of product formed per mole of active catalyst per unit time.
-
Faradaic Efficiency: The ratio of the amount of a substance produced in an electrochemical reaction to the amount predicted by Faraday's laws of electrolysis.
-
Stability: The ability of the catalyst to maintain its performance over extended periods of operation.
Quantitative Performance Data
The following tables summarize the quantitative performance data of various cobalt phosphate-based catalysts for the oxygen evolution reaction under different conditions, as reported in the literature.
Table 1: OER Performance of Cobalt Phosphate Catalysts in Alkaline Media
| Catalyst | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability | Reference |
| Hydrous cobalt phosphate | 1.0 M KOH | 292 | 98 | Stable for 10 h at 10 mA/cm² | [4][5] |
| Co₃(PO₄)₂ electrode | 1.0 M KOH | 380 | 58.7 | Not specified | [4] |
| Cobalt-phosphate/PCD | 0.1 M KOH | 350 | 59 | Not specified | [4] |
| 5% Ru-doped hydrous cobalt phosphate | 1 M KOH | 310 | 62 | Stable for 20 h | [4] |
| CoPiNF-800 (nanowires on Ni foam) | Not specified | 222 @ 100 mA/cm² | Not specified | Excellent electrochemical stability | [6] |
| (Co,Fe)PO₄ | 1 M KOH | 122 | Not specified | Stable for 72 h at -100 mA/cm² (HER) | [7] |
Table 2: OER Performance of Cobalt Phosphate Catalysts in Neutral/Slightly Alkaline Media
| Catalyst | Electrolyte (pH) | Current Density @ 1.8 V vs RHE (mA/cm²) | Tafel Slope (mV/dec) | Key Findings | Reference |
| ALD CoPi | 0.1 M KPi (pH 8.0) | 3.9 | 155 | Performance increases with CV cycling due to P leaching and increased ECSA | [8][9] |
| Electrodeposited Co-Pi | Neutral pH | Not specified | ~2.3 x RT/F | Inverse first-order dependence on proton activity | [10][11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of cobalt phosphate catalysts, fabrication of electrodes, and electrochemical evaluation for water splitting.
Synthesis of Cobalt Phosphate Catalyst by Electrodeposition
This protocol is adapted from the work of Kanan and Nocera for the in-situ deposition of an amorphous cobalt phosphate film on an inert electrode.
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Potassium phosphate dibasic (K₂HPO₄)
-
Indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) coated glass slides
-
Deionized water
Procedure:
-
Prepare the Electrolyte:
-
Prepare a 0.5 M potassium phosphate buffer solution (KPi) at pH 7.0 by mixing appropriate amounts of KH₂PO₄ and K₂HPO₄.
-
Dissolve cobalt(II) nitrate hexahydrate in the KPi buffer to a final concentration of 0.5 mM.
-
-
Electrode Preparation:
-
Clean the ITO or FTO substrate by sonicating in a sequence of detergent, deionized water, and isopropanol, each for 15 minutes.
-
Dry the substrate under a stream of nitrogen.
-
Define the electrode area using an insulating tape (e.g., Kapton tape).
-
-
Electrodeposition:
-
Set up a three-electrode electrochemical cell with the prepared substrate as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.
-
Immerse the electrodes in the cobalt-containing phosphate buffer solution.
-
Apply a constant potential of 1.2 V vs. SCE for a desired period (e.g., 30-60 minutes) to deposit the cobalt phosphate film.
-
After deposition, rinse the electrode thoroughly with deionized water and dry it in air.
-
Hydrothermal Synthesis of Hydrous Cobalt Phosphate
This method, adapted from studies on hydrothermally synthesized Co-Pi, yields microstructured catalysts.[5]
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ammonium phosphate ((NH₄)₃PO₄)
-
Urea (B33335) (CO(NH₂)₂)
-
Deionized water
-
Stainless steel autoclave with a Teflon liner
Procedure:
-
Precursor Solution Preparation:
-
In a typical synthesis, dissolve stoichiometric amounts of CoCl₂·6H₂O and (NH₄)₃PO₄ in deionized water.
-
Add a specific amount of urea, which acts as a hydrolyzing agent.[5]
-
Stir the solution until all precursors are fully dissolved.
-
-
Hydrothermal Reaction:
-
Transfer the precursor solution into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120 °C) for a certain duration (e.g., 12 hours).[5]
-
-
Product Collection and Purification:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at 60 °C overnight.
-
Electrode Fabrication for Electrochemical Testing
Materials:
-
Synthesized cobalt phosphate catalyst powder
-
Nafion solution (5 wt%)
-
Ethanol or isopropanol
-
Carbon paper or nickel foam substrate
-
Micropipette
Procedure:
-
Catalyst Ink Preparation:
-
Disperse a known amount of the synthesized cobalt phosphate catalyst powder (e.g., 5 mg) in a mixture of deionized water, ethanol (or isopropanol), and Nafion solution (e.g., in a 1:1:0.05 volume ratio).
-
Sonically disperse the mixture for at least 30 minutes to form a homogeneous catalyst ink.
-
-
Electrode Coating:
-
Cut the carbon paper or nickel foam substrate to the desired geometric area.
-
Drop-cast a specific volume of the catalyst ink onto the substrate using a micropipette to achieve a target catalyst loading (e.g., 1 mg/cm²).
-
Allow the electrode to dry at room temperature or in a low-temperature oven.
-
Electrochemical Measurements for OER Performance
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (prepared Co-Pi electrode)
-
Counter electrode (e.g., platinum wire or graphite (B72142) rod)
-
Reference electrode (e.g., Ag/AgCl or Hg/HgO)
-
Electrolyte (e.g., 1.0 M KOH or 0.1 M KPi buffer)
Procedure:
-
Cell Assembly:
-
Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.
-
Fill the cell with the chosen electrolyte.
-
-
Potential Calibration:
-
Calibrate the reference electrode against a reversible hydrogen electrode (RHE) to report potentials on the RHE scale. The conversion can be done using the Nernst equation: E(RHE) = E(Ref) + E°(Ref) + 0.059 × pH.
-
-
Cyclic Voltammetry (CV):
-
Perform CV scans in a potential window where no catalytic reaction occurs to determine the electrochemical active surface area (ECSA).
-
Run multiple CV cycles in the OER region to activate and stabilize the catalyst.[8]
-
-
Linear Sweep Voltammetry (LSV):
-
Record the polarization curve by sweeping the potential at a slow scan rate (e.g., 5 mV/s) to minimize capacitive currents.
-
Correct the LSV data for iR-drop, where 'i' is the current and 'R' is the uncompensated solution resistance.
-
-
Tafel Analysis:
-
Plot the overpotential (η) versus the logarithm of the current density (log|j|).
-
The linear portion of this plot is the Tafel region, and its slope is the Tafel slope.
-
-
Chronopotentiometry or Chronoamperometry:
-
Assess the long-term stability of the catalyst by applying a constant current density (chronopotentiometry) or a constant potential (chronoamperometry) and monitoring the potential or current over time.
-
Visualizations
Proposed OER Mechanism at Cobalt Phosphate Catalyst
The following diagram illustrates a generally accepted pathway for the oxygen evolution reaction catalyzed by cobalt phosphate, involving the formation of high-valent cobalt-oxo species.[10][11]
Caption: Proposed catalytic cycle for the Oxygen Evolution Reaction (OER) on a cobalt phosphate catalyst.
Experimental Workflow for Co-Pi Catalyst Evaluation
This diagram outlines the typical experimental workflow from catalyst synthesis to electrochemical performance evaluation.
Caption: General experimental workflow for the synthesis and electrochemical evaluation of cobalt phosphate catalysts.
Factors Influencing Co-Pi Catalytic Performance
This diagram illustrates the relationship between the physicochemical properties of cobalt phosphate catalysts and their resulting electrocatalytic performance.
Caption: Key properties of cobalt phosphate catalysts influencing their electrocatalytic performance in water splitting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of hydrous cobalt phosphate electro-catalysts by a facile hydrothermal method for enhanced oxygen evolution reaction: effect of urea variation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Structural design of cobalt phosphate on nickel foam for electrocatalytic oxygen evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanistic studies of the oxygen evolution reaction by a cobalt-phosphate catalyst at neutral pH [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cobalt Hydrogen Phosphate in Bifunctional Electrocatalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of cobalt hydrogen phosphate (B84403) (Co-H-P) based materials as efficient and durable bifunctional electrocatalysts for water splitting. The following sections detail the experimental protocols for catalyst preparation and electrochemical evaluation, present key performance data from recent literature, and illustrate the underlying mechanisms and workflows.
Introduction to Cobalt Hydrogen Phosphate as a Bifunctional Electrocatalyst
Electrochemical water splitting, comprising the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), is a cornerstone of renewable hydrogen production. The development of cost-effective and highly active bifunctional electrocatalysts that can efficiently drive both HER and OER is a critical challenge. Cobalt-based materials, particularly phosphates, have emerged as promising candidates due to their tunable electronic structures, corrosion resistance in alkaline media, and intrinsic catalytic activity.
This compound and its derivatives have demonstrated remarkable performance in overall water splitting. The presence of phosphate moieties is believed to modulate the electronic properties of the cobalt centers, optimizing the adsorption energies of reaction intermediates for both HER and OER. Furthermore, the inherent porosity and hierarchical structures often formed during synthesis provide a large number of accessible active sites, facilitating efficient charge and mass transport. Doping with other transition metals, such as iron, has been shown to further enhance the catalytic activity by creating synergistic effects.[1][2]
Experimental Protocols
Synthesis of this compound Electrocatalysts
Two common and effective methods for the synthesis of this compound-based electrocatalysts are hydrothermal synthesis and electrodeposition.
2.1.1. Hydrothermal Synthesis of Hydrous Cobalt Phosphate on a Conductive Substrate
This protocol is adapted from the synthesis of hydrous cobalt phosphate thin films and can be modified for various substrates.[3][4][5]
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Urea (B33335) (CO(NH₂)₂)
-
Conductive substrate (e.g., stainless steel, nickel foam, carbon cloth)
-
Deionized (DI) water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Substrate Preparation: Clean the conductive substrate by sonicating in acetone, ethanol, and DI water for 15 minutes each to remove any surface impurities.
-
Precursor Solution Preparation:
-
Dissolve 0.1 M Cobalt(II) chloride hexahydrate in 50 mL of DI water.
-
Dissolve 0.1 M Sodium dihydrogen phosphate in 50 mL of DI water.
-
Mix the two solutions under vigorous stirring.
-
Add a desired amount of urea (e.g., 0.3 M) to the solution. Urea acts as a hydrolyzing agent, and its concentration can be varied to control the morphology of the resulting material.[3][4][5]
-
-
Hydrothermal Reaction:
-
Place the cleaned substrate into the Teflon-lined autoclave.
-
Pour the precursor solution into the autoclave.
-
Seal the autoclave and heat it to 120-150 °C for 6-12 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
-
Post-Synthesis Treatment:
-
Carefully remove the substrate coated with the this compound material.
-
Rinse the coated substrate thoroughly with DI water and ethanol to remove any residual reactants.
-
Dry the electrode in a vacuum oven at 60 °C for 6 hours.
-
2.1.2. Electrodeposition of Amorphous Cobalt Phosphate
This method allows for the direct growth of a catalyst film on a conductive substrate.[6]
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Potassium phosphate dibasic (K₂HPO₄)
-
Conductive substrate (e.g., carbon nanotubes, glassy carbon, nickel foam)
-
Electrochemical workstation
-
Three-electrode cell (working electrode: substrate, counter electrode: platinum wire/mesh, reference electrode: Ag/AgCl or SCE)
Procedure:
-
Electrolyte Preparation: Prepare a phosphate buffer solution (e.g., 0.5 M, pH 7) by dissolving appropriate amounts of KH₂PO₄ and K₂HPO₄ in DI water. Add cobalt(II) nitrate hexahydrate to the buffer solution to a final concentration of 0.5 mM.
-
Electrochemical Deposition:
-
Set up the three-electrode cell with the prepared electrolyte.
-
Immerse the cleaned conductive substrate as the working electrode.
-
Apply a constant potential (e.g., 1.0-1.3 V vs. RHE) for a specific duration (e.g., 5-20 minutes) or perform cyclic voltammetry for a set number of cycles in the desired potential window. The deposition parameters will influence the thickness and morphology of the film.
-
-
Post-Deposition Treatment:
-
After deposition, gently rinse the electrode with DI water to remove any unreacted species.
-
Dry the electrode under a stream of nitrogen or in a vacuum oven at a low temperature.
-
Electrochemical Evaluation of Bifunctional Performance
A standard three-electrode electrochemical setup is used to evaluate the HER and OER performance of the prepared this compound electrocatalysts.
Materials and Equipment:
-
Electrochemical workstation (potentiostat/galvanostat)
-
Three-electrode cell
-
Working Electrode (WE): Prepared this compound catalyst
-
Counter Electrode (CE): Platinum wire or graphite (B72142) rod
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE), Ag/AgCl, or Hg/HgO
-
Electrolyte: 1.0 M KOH or 0.5 M H₂SO₄ (ensure catalyst stability in the chosen electrolyte)
-
Gas supply (N₂ and O₂)
2.2.1. Linear Sweep Voltammetry (LSV) for HER and OER Activity
LSV is used to determine the overpotential required to drive the HER and OER at a specific current density.[7][8][9][10]
Procedure:
-
Electrolyte Saturation:
-
For HER, purge the electrolyte with high-purity N₂ gas for at least 30 minutes to remove dissolved oxygen.
-
For OER, purge the electrolyte with high-purity O₂ gas for at least 30 minutes to ensure saturation.
-
-
Measurement:
-
Record the LSV curve at a slow scan rate (e.g., 1-5 mV/s) to minimize capacitive currents.
-
For HER in alkaline media, the potential is swept from the open-circuit potential (OCP) towards more negative potentials.
-
For OER in alkaline media, the potential is swept from the OCP towards more positive potentials.
-
-
iR Correction: The measured potential (E_measured) includes the contribution from the solution resistance (R_s). The corrected potential (E_corrected) is calculated using the equation: E_corrected = E_measured - iR_s, where 'i' is the measured current. R_s can be determined from Electrochemical Impedance Spectroscopy (EIS).
-
Data Analysis:
-
Plot the iR-corrected potential vs. the logarithm of the current density (log|j|) to obtain the Tafel plot.
-
The Tafel slope (b) is determined from the linear region of the Tafel plot according to the Tafel equation: η = b log|j| + a, where η is the overpotential.
-
2.2.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is used to investigate the electrode kinetics and charge transfer resistance.[11][12][13][14][15]
Procedure:
-
Set the electrode at a constant DC potential where the HER or OER occurs.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV amplitude) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance data and plot it as a Nyquist plot (Z_imaginary vs. Z_real).
-
The charge transfer resistance (R_ct) can be estimated from the diameter of the semicircle in the Nyquist plot. A smaller R_ct indicates faster charge transfer kinetics.
2.2.3. Chronopotentiometry and Chronoamperometry for Stability Testing
These techniques are used to evaluate the long-term stability of the electrocatalyst.[1][16][17][18]
Procedure for Chronopotentiometry:
-
Apply a constant current density (e.g., 10 mA/cm²) to the working electrode.
-
Record the potential as a function of time for an extended period (e.g., 10-100 hours).
-
A stable catalyst will exhibit a relatively constant potential over time.
Procedure for Chronoamperometry:
-
Apply a constant potential (at which a specific current density is achieved in the LSV) to the working electrode.
-
Record the current density as a function of time.
-
A stable catalyst will maintain a steady current density over the testing period.
Data Presentation: Performance of Cobalt-Based Phosphate Electrocatalysts
The following tables summarize the bifunctional electrocatalytic performance of various this compound-based materials reported in the literature. All measurements were conducted in 1.0 M KOH unless otherwise specified.
Table 1: Oxygen Evolution Reaction (OER) Performance
| Electrocatalyst | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability | Reference |
| Hydrous Cobalt Phosphate | 292 | 98 | Stable for 10 h @ 10 mA/cm² | [3][5] |
| Fe₀.₄₃Co₂.₅₇(PO₄)₂/Cu | - | - | Stable for 100 h | [1][2] |
| Co-P/Cu (8 wt% P) | 378 | - | - | [19] |
| Co-P@PC | 280 | - | Durable for 60 h | [4] |
| (Co,Fe)PO₄ | - | - | Stable for 72 h @ -100 mA/cm² (for HER) | [20] |
Table 2: Hydrogen Evolution Reaction (HER) Performance
| Electrocatalyst | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability | Reference |
| Fe₀.₄₃Co₂.₅₇(PO₄)₂/Cu | - (108.1 mV @ 100 mA/cm²) | - | Stable for 100 h | [1][2] |
| Co-P/Cu (11 wt% P) | 98.9 | - | - | [19] |
| Co-P@PC | 76 | - | Durable for 60 h | [4] |
| (Co,Fe)PO₄ | 137 | 71 | Stable for 72 h @ -100 mA/cm² | [20] |
Table 3: Overall Water Splitting Performance
| Electrolyzer Configuration | Cell Voltage @ 10 mA/cm² (V) | Stability | Reference |
| Fe₀.₄₃Co₂.₅₇(PO₄)₂/Cu | Fe₀.₄₃Co₂.₅₇(PO₄)₂/Cu | - | |
| Co-P@PC | Co-P@PC | 1.60 | |
| Co-P₁₁/Cu | Co-P₁₁/Cu | 1.813 |
Visualizations: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed bifunctional mechanism of this compound electrocatalysts.
Caption: Experimental workflow for Co-H-P electrocatalyst development.
Caption: Proposed bifunctional mechanism in alkaline media.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of hydrous cobalt phosphate electro-catalysts by a facile hydrothermal method for enhanced oxygen evolution reaction: effect of urea variation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. wrtq.wzu.edu.cn [wrtq.wzu.edu.cn]
- 7. Linear Sweep Voltammetry (LSV) | Pine Research Instrumentation [pineresearch.com]
- 8. Linear Sweep Voltammetry (LSV) - PalmSens [palmsens.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. sfu.ca [sfu.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electrochemical Impedance Spectroscopy—A Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. "Electrochemical Impedance Spectroscopy for Electrocatalytic Interfaces" by Jun HUANG [jelectrochem.xmu.edu.cn]
- 16. researchgate.net [researchgate.net]
- 17. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving Catalytic Activity of Cobalt Hydrogen Phosphate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cobalt hydrogen phosphate (B84403) catalysts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and application of cobalt hydrogen phosphate catalysts for reactions such as the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER).
Question: Why is the catalytic activity of my synthesized cobalt phosphate catalyst low?
Answer: Low catalytic activity can stem from several factors related to the catalyst's synthesis and handling. Here are some potential causes and troubleshooting steps:
-
Suboptimal Morphology: The catalyst's surface area and the number of exposed active sites are crucial for high activity. Flower-like or nanoflake structures tend to have higher electrochemical active surface areas (ECSA).[1][2]
-
Solution: During hydrothermal synthesis, the concentration of reagents like urea (B33335) can be varied to control the morphology. Different concentrations can lead to structures ranging from microplates to microflakes, with the latter often exhibiting higher ECSA and enhanced performance.[1][2] The use of surfactants like polyvinyl alcohol and shape modifiers such as pyrazole (B372694) can also influence the formation of desired flower-like structures.[3]
-
-
Incorrect Crystalline Phase: For cobalt phosphides, the specific phase (e.g., CoP, Co₂P) significantly impacts catalytic activity, with CoP generally showing higher activity than Co₂P.[4]
-
Solution: The choice of phosphide (B1233454) source and the initial P/Co atomic ratio are critical in determining the final crystalline phase.[4] Using trioctylphosphine (B1581425) as the phosphide source tends to yield CoP, while triphenylphosphine (B44618) may result in Co₂P.[4]
-
-
Surface Oxidation or Contamination: Exposure to air can lead to the oxidation of the catalyst surface, which can passivate the active sites.[3] Contamination from precursors or solvents can also block active sites.
-
Solution: Ensure the catalyst is handled and stored under an inert atmosphere if it is sensitive to oxidation. An acid wash procedure can sometimes be used to remove an oxidized surface layer, though this may lead to a phosphorus-enriched surface.[5]
-
-
Incomplete Electrochemical Activation: Some cobalt phosphate catalysts require an electrochemical activation process to reach their optimal activity. This process can involve the leaching of phosphate and the formation of a more active cobalt oxide or hydroxide (B78521) layer.[6][7][8]
Question: My cobalt phosphate catalyst shows poor stability during electrolysis. What could be the cause?
Answer: Catalyst stability is a common challenge. Here are some reasons for poor stability and potential solutions:
-
Degradation in Acidic or Neutral pH: Cobalt phosphide catalysts can be vulnerable to oxidation by dissolved oxygen, followed by acid etching of the oxidized layer, especially at lower pH values.[3]
-
Detachment from the Electrode: For catalysts deposited on a substrate, poor adhesion can lead to material loss during vigorous gas evolution.
-
Solution: Improving the interaction between the catalyst and the substrate is key. Growing the catalyst directly on a conductive foam or using a binder-free deposition method can enhance adhesion.
-
-
Structural Transformation: The catalyst may undergo structural changes during electrolysis, leading to a decrease in activity over time.
-
Solution: Doping the cobalt phosphate with other transition metals, such as iron, can improve structural stability and long-term performance.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthesis method for this compound catalysts?
A1: A common and facile method is hydrothermal synthesis.[1][2][9] This one-pot method involves dissolving cobalt salts (e.g., CoCl₂·6H₂O) and a phosphate source (e.g., KH₂PO₄) in deionized water, often with the addition of a hydrolyzing agent like urea.[1][2][9] The solution is then sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 120°C or 393 K) for several hours.[1][2][9] The resulting precipitate is then washed and dried to obtain the final catalyst.
Q2: How can I characterize the synthesized this compound catalyst?
A2: A combination of techniques is typically used to characterize the catalyst's physical and chemical properties:
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the catalyst.[5][10][11]
-
Scanning Electron Microscopy (SEM): To observe the morphology and surface features of the catalyst particles.[5][10][11]
-
Transmission Electron Microscopy (TEM): To obtain higher resolution images of the catalyst's nanostructure.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and oxidation states of the elements on the catalyst's surface.[5][12]
Q3: How is the catalytic performance of this compound evaluated for water splitting?
A3: The catalytic performance is typically evaluated using a three-electrode electrochemical setup in an appropriate electrolyte (e.g., 1.0 M KOH for OER, 0.5 M H₂SO₄ for HER).[13] Key performance metrics include:
-
Linear Sweep Voltammetry (LSV): To measure the current density as a function of the applied potential. A lower overpotential (the potential required to achieve a certain current density, typically 10 mA/cm²) indicates higher activity.[3]
-
Tafel Plot: The Tafel slope, derived from the LSV data, provides insights into the reaction mechanism. A smaller Tafel slope is generally indicative of more favorable reaction kinetics.[1][2]
-
Electrochemical Impedance Spectroscopy (EIS): To assess the charge transfer resistance at the catalyst-electrolyte interface.[13]
-
Chronoamperometry or Chronopotentiometry: To evaluate the long-term stability of the catalyst at a constant potential or current density, respectively.[1][2][13]
Data Presentation
Table 1: Comparison of Electrocatalytic Performance for Hydrogen Evolution Reaction (HER)
| Catalyst | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| (Co,Fe)PO₄ | 1 M KOH | 134 | - | [13] |
| (Co,Fe)PO₄ | 1 M KOH + 0.5 M NaCl | 137 | - | [13] |
| Co-P/Cu (5 wt% P) | 1 M KOH | ~200 | ~70 | [14] |
| Co-P/Cu (8 wt% P) | 1 M KOH | ~180 | ~65 | [14] |
| Co-P/Cu (11 wt% P) | 1 M KOH | ~160 | ~60 | [14] |
Table 2: Comparison of Electrocatalytic Performance for Oxygen Evolution Reaction (OER)
| Catalyst | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| Hydrous Cobalt Phosphate | 1.0 M KOH | 292 | 98 | [1][2] |
| Cobalt Phosphate Nanoparticles | 1 M KOH | 299 | - | [15] |
| ALD CoPi-1.6 | pH 8.0 KPi buffer | ~570 | 155 | [6][7][8] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Hydrous Cobalt Phosphate
-
Precursor Solution Preparation:
-
Prepare a 60 mL aqueous solution containing desired molar concentrations of cobalt chloride hexahydrate (CoCl₂·6H₂O) and potassium dihydrogen phosphate (KH₂PO₄).
-
Add a specific amount of urea (CO(NH₂)₂) to the solution. The concentration of urea can be varied to control the morphology of the final product.[1][2]
-
Stir the solution vigorously until all components are fully dissolved and the solution is transparent.
-
-
Hydrothermal Reaction:
-
Transfer the precursor solution into a 100 mL Teflon-lined stainless-steel autoclave.
-
Place a cleaned stainless steel or other desired substrate into the autoclave.
-
Seal the autoclave and heat it to 393 K (120 °C) in an oven for a specified duration (e.g., 6 hours).
-
-
Product Collection and Cleaning:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Remove the substrate coated with the cobalt phosphate film.
-
Rinse the film thoroughly with deionized water and ethanol (B145695) to remove any residual ions.
-
Dry the product in an oven at a moderate temperature (e.g., 60 °C) for several hours.
-
Protocol 2: Electrochemical Characterization for HER/OER
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell configuration.
-
The synthesized cobalt phosphate catalyst on its substrate serves as the working electrode.
-
A graphite (B72142) rod or platinum wire is used as the counter electrode.
-
A saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode is used as the reference electrode.
-
-
Electrolyte Preparation:
-
For OER testing, a 1.0 M potassium hydroxide (KOH) solution is commonly used.
-
For HER testing, a 0.5 M sulfuric acid (H₂SO₄) or 1.0 M KOH solution can be used.
-
Saturate the electrolyte with high-purity nitrogen (N₂) or argon (Ar) gas for at least 30 minutes before the experiment to remove dissolved oxygen.
-
-
Electrochemical Measurements:
-
Connect the electrodes to a potentiostat.
-
Linear Sweep Voltammetry (LSV): Record the polarization curve at a slow scan rate (e.g., 2-5 mV/s) in the desired potential window. Correct the potential for iR drop.
-
Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|) from the LSV data to determine the Tafel slope.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at a specific overpotential in a frequency range (e.g., 100 kHz to 0.01 Hz) to evaluate the charge transfer resistance.
-
Stability Test: Conduct chronoamperometry (constant potential) or chronopotentiometry (constant current density, e.g., 10 mA/cm²) for an extended period (e.g., 10-24 hours) to assess the catalyst's durability.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of hydrous cobalt phosphate electro-catalysts by a facile hydrothermal method for enhanced oxygen evolution reaction: effect of urea variation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 4. Cobalt phosphide-based electrocatalysts: synthesis and phase catalytic activity comparison for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. boa.unimib.it [boa.unimib.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Effect of Urea Variation on Hydrous Cobalt Phosphate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the synthesis of hydrous cobalt phosphate (B84403), with a specific focus on the role of urea (B33335) concentration.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of urea in the hydrothermal synthesis of hydrous cobalt phosphate? A1: In the hydrothermal synthesis of hydrous cobalt phosphate, urea acts as a hydrolyzing agent.[1] When the aqueous solution is heated to temperatures above 80°C, urea slowly decomposes, steadily supplying hydroxide (B78521) ions (OH⁻) to the reaction system.[2] This process ensures a gradual and uniform increase in pH, which is critical for controlling the precipitation and formation of the desired cobalt phosphate nanostructures.[2][3]
Q2: How does varying the urea concentration impact the morphology of the synthesized hydrous cobalt phosphate? A2: The concentration of urea has a significant impact on the final morphology of the material. Studies have shown that as urea concentration is varied, the morphology can transform from a microflower-like structure composed of microplates into more refined microflakes.[1][2] This morphological change is a direct result of the altered pH and precipitation kinetics during the synthesis.
Q3: Why is the morphology of the cobalt phosphate important for its application, for instance, in electrocatalysis? A3: The morphology is crucial because it directly influences the material's surface area and electrochemical properties. For applications like the Oxygen Evolution Reaction (OER), a microflower structure with microflake-like morphology provides a high Electrochemical Active Surface Area (ECSA) and low electrochemical impedance.[1][2] This enhanced surface area exposes more active sites, leading to superior electrocatalytic performance, such as a lower overpotential and better long-term stability.[1]
Q4: Can the use of urea lead to the formation of other phases besides cobalt phosphate? A4: Yes, depending on the reaction conditions and precursors, the decomposition of urea can lead to other phases. The hydrolysis of urea releases both OH⁻ and carbonate ions (CO₃²⁻).[4] In some cobalt-based systems, an increased urea concentration has been shown to promote the formation of a cobalt carbonate (CoCO₃) phase.[5][6] Therefore, controlling the urea-to-cobalt precursor ratio is essential to ensure the desired phase purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or undesired morphology (e.g., particles are not distinct microflakes) | 1. Incorrect Urea Concentration: The molar ratio of urea to the cobalt precursor is sub-optimal. 2. Temperature Fluctuations: The hydrothermal reactor temperature was not stable, leading to an uneven rate of urea hydrolysis.[2] 3. Incorrect Precursor Ratio: The ratio of cobalt to phosphate source is not correct. | 1. Optimize Urea Ratio: Systematically vary the molar concentration of urea to find the optimal ratio that yields the desired microflake morphology. 2. Ensure Stable Temperature: Calibrate your oven or heating mantle and ensure the autoclave maintains a constant temperature (e.g., 393 K or 120°C) throughout the reaction. 3. Verify Precursor Stoichiometry: Double-check the calculations and measurements for all precursors. |
| Poor Electrochemical Performance (e.g., high OER overpotential) | 1. Sub-optimal Morphology: The synthesized material does not have the required microflake structure, resulting in a low ECSA.[1] 2. Poor Adhesion to Substrate: The thin film has not adhered well to the substrate, leading to high contact resistance. | 1. Refine Synthesis for Morphology: Follow the solutions for "Inconsistent Morphology" to achieve the high-surface-area microflake structure. The enhanced ECSA is key to improved performance.[1][2] 2. Substrate Preparation: Ensure the substrate (e.g., stainless steel) is thoroughly cleaned and pre-treated to promote good adhesion of the thin film. |
| Formation of Impure Phases (e.g., Cobalt Carbonate) | 1. Excess Urea: A high concentration of urea can lead to a significant presence of carbonate ions, favoring the formation of cobalt carbonate.[5] | 1. Adjust Urea Concentration: Reduce the amount of urea in the reaction mixture to disfavor the precipitation of carbonate species. Perform phase analysis (e.g., XRD) to confirm the purity of the cobalt phosphate. |
Quantitative Data Summary
The following table summarizes the reported electrochemical performance of hydrous cobalt phosphate synthesized via a hydrothermal method where urea concentration was optimized to produce a high-performance microflake morphology.
| Parameter | Value | Electrolyte | Notes |
| Morphology | Microflower with microflakes | - | Achieved by optimizing urea concentration.[1][2] |
| OER Overpotential | 292 mV (vs. RHE) | 1.0 M KOH | Measured at a current density of 10 mA cm⁻².[1] |
| Tafel Slope | 98 mV dec⁻¹ | 1.0 M KOH | Indicates favorable reaction kinetics.[1] |
| Electrochemical Active Surface Area (ECSA) | 1210 cm⁻² | - | This high surface area is a key factor for the enhanced performance.[1][2] |
| Long-term Stability | Stable for 10 hours | 1.0 M KOH | Tested at a constant current density of 10 mA cm⁻².[1] |
Experimental Protocols
Detailed Methodology for Hydrothermal Synthesis of Hydrous Cobalt Phosphate Thin Films
This protocol is based on the one-pot hydrothermal method described in the literature.[1][2]
1. Materials and Equipment:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Urea (CO(NH₂)₂)
-
Deionized (DI) water
-
Stainless steel substrates
-
Teflon-lined stainless-steel autoclave (e.g., 50 mL capacity)
-
Laboratory oven or heating mantle
-
Ultrasonic bath
2. Procedure:
-
Substrate Preparation: Clean the stainless steel substrates by sonicating them sequentially in acetone, ethanol (B145695), and DI water for 15 minutes each to remove any surface impurities.
-
Precursor Solution Preparation:
-
Prepare an aqueous solution by dissolving the cobalt precursor, phosphate precursor, and a specific amount of urea in DI water.
-
Example concentrations to vary: Maintain a constant concentration of the cobalt and phosphate sources while preparing several solutions with different molar ratios of urea.
-
-
Hydrothermal Reaction:
-
Place the cleaned stainless steel substrate at an angle inside the Teflon liner of the autoclave.
-
Pour the prepared precursor solution into the Teflon liner.
-
Seal the autoclave tightly and place it in a preheated laboratory oven.
-
Heat the autoclave to 120°C (393 K) and maintain this temperature for a specified duration (e.g., 6-12 hours).[1]
-
-
Product Recovery and Cleaning:
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Carefully remove the substrate, which is now coated with a thin film of hydrous cobalt phosphate.
-
Rinse the coated substrate gently with DI water and then with ethanol to remove any unreacted precursors or by-products.
-
-
Drying: Dry the final product in a vacuum oven at 60°C for several hours before characterization and use.
Mandatory Visualizations
Experimental Workflow
Caption: Hydrothermal synthesis workflow for hydrous cobalt phosphate.
Logical Relationships
Caption: Influence of urea variation on material properties and performance.
References
- 1. Synthesis of hydrous cobalt phosphate electro-catalysts by a facile hydrothermal method for enhanced oxygen evolution reaction: effect of urea variation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effect of temperature and urea concentration on morphology and phase composition of cobalt-based electrocatalysts supported on carbon cloth [en.civilica.com]
Technical Support Center: Influence of Polyvinyl Alcohol on Cobalt Hydrogen Phosphate Structure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cobalt hydrogen phosphate (B84403) using polyvinyl alcohol (PVA) as a structural directing agent.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of cobalt hydrogen phosphate when using PVA to control particle size and morphology.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent Particle Size and Morphology | 1. Improper PVA Concentration: The concentration of PVA is a critical factor in controlling nucleation and growth. 2. Inadequate Mixing: Poor mixing can lead to localized concentration gradients of precursors and PVA. 3. Temperature Fluctuations: Inconsistent reaction temperature can affect the kinetics of particle formation. | 1. Optimize the PVA concentration through a series of experiments. Small variations can significantly impact particle size and morphology. 2. Ensure vigorous and consistent stirring throughout the reaction. 3. Use a temperature-controlled reaction vessel to maintain a stable temperature. |
| Particle Agglomeration | 1. Insufficient PVA Coverage: The amount or molecular weight of PVA may be inadequate to stabilize the nanoparticles formed.[1][2] 2. Ineffective PVA: The chosen molecular weight of PVA may not be optimal for providing sufficient steric hindrance.[3][4] 3. Sub-optimal pH: The pH of the solution can influence particle surface charge and the effectiveness of the PVA stabilizer. | 1. Increase the PVA concentration or use a higher molecular weight PVA to enhance steric stabilization.[3][4][5] 2. Test different molecular weights of PVA to find the most effective one for your system.[3][5] 3. Systematically vary the pH of the reaction to determine the optimal range for particle stability. |
| Low Product Yield | 1. Incomplete Precipitation: The reaction conditions (e.g., pH, temperature, precursor concentration) may not be optimal for the complete precipitation of this compound. 2. Loss During Workup: Significant product loss can occur during washing and collection steps. | 1. Adjust the pH and temperature to optimize the precipitation process. Ensure the molar ratios of cobalt and phosphate precursors are appropriate. 2. Optimize centrifugation speed and duration, and carefully decant the supernatant to minimize product loss. |
| Amorphous or Poorly Crystalline Product | 1. Rapid Precipitation: Very fast reaction rates can lead to the formation of amorphous material instead of crystalline structures. 2. Interference from PVA: High concentrations of PVA can sometimes hinder the crystallization process. | 1. Slow down the addition rate of the precursors to allow for more controlled crystal growth. 2. Try reducing the PVA concentration or using a lower molecular weight PVA. Annealing the final product at a suitable temperature may also improve crystallinity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of polyvinyl alcohol (PVA) in the synthesis of this compound?
A1: PVA primarily acts as a surfactant or a capping agent.[6] Its main functions are to control the size and morphology of the this compound structures, often leading to the formation of flower-like or rosette-shaped particles.[6][7] It also helps to prevent the agglomeration of nanoparticles by providing steric stabilization.[1][2][8]
Q2: How does the concentration of PVA affect the final structure of this compound?
A2: The concentration of PVA can significantly influence the size and morphology of the resulting particles. Generally, increasing the PVA concentration can lead to smaller and more uniform particles, up to a certain point.[9] However, excessively high concentrations might lead to increased viscosity, which can affect the reaction kinetics, or result in the formation of a polymer matrix with embedded nanoparticles.[3]
Q3: Does the molecular weight of PVA have an impact on the synthesis?
A3: Yes, the molecular weight of PVA is an important parameter. Higher molecular weight PVA generally provides better steric stabilization, which can be more effective in preventing particle aggregation and can influence the final morphology.[3][4][5][10] The choice of molecular weight may need to be optimized for a specific desired outcome.
Q4: What is the mechanism of interaction between PVA and the cobalt and phosphate ions?
A4: The interaction mechanism involves the coordination of the hydroxyl (-OH) groups of the PVA polymer chains with the cobalt ions in the solution.[11][12][13] This interaction stabilizes the initial nuclei and controls their subsequent growth, directing the formation of specific morphologies.[13]
Q5: Can residual PVA on the surface of the this compound particles affect their properties?
A5: Yes, residual PVA can remain on the particle surface even after washing.[14][15] This can affect the surface properties of the material, such as its hydrophilicity and subsequent performance in applications like catalysis or drug delivery.[15]
Data Presentation
The following table summarizes the expected qualitative effects of varying PVA concentration and molecular weight on the structural characteristics of this compound, based on general principles observed in nanoparticle synthesis.
| Parameter | Effect on this compound Structure |
| Increasing PVA Concentration | - Particle Size: Generally decreases to a certain limit.[9] - Morphology: Can promote the formation of more defined and uniform structures (e.g., flower-like, rosettes).[6] - Agglomeration: Reduces particle agglomeration.[1][16] |
| Increasing PVA Molecular Weight | - Particle Size: May lead to an increase or decrease depending on the system, but generally improves stability.[3][5] - Morphology: Can influence the morphology due to enhanced steric effects.[3] - Agglomeration: More effective at preventing agglomeration.[4] |
Experimental Protocols
Synthesis of this compound with PVA
This protocol is a generalized procedure based on common chemical synthesis methods for metal phosphates.[6]
-
Preparation of Precursor Solutions:
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Prepare a 0.1 M aqueous solution of cobalt chloride (CoCl₂·6H₂O).
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Prepare a 0.1 M aqueous solution of phosphoric acid (H₃PO₄).
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Prepare a 1% (w/v) aqueous solution of polyvinyl alcohol (PVA). The molecular weight of PVA should be selected based on the desired outcome.
-
-
Reaction Setup:
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In a beaker, add the desired volume of the PVA solution.
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While stirring vigorously, slowly add the cobalt chloride solution to the PVA solution.
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Subsequently, add the phosphoric acid solution dropwise to the mixture.
-
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Precipitation and Aging:
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A precipitate should form upon the addition of phosphoric acid.
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Continue stirring the mixture at room temperature for 2-4 hours to allow the reaction to complete and the structures to age.
-
-
Product Isolation and Purification:
-
Separate the precipitate by centrifugation.
-
Wash the product multiple times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and excess PVA.
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Dry the final product in an oven at 60-80°C.
-
Characterization Protocols
-
Scanning Electron Microscopy (SEM):
-
Sample Preparation: Disperse a small amount of the dried this compound powder onto a carbon tape mounted on an SEM stub.[17] For a more uniform dispersion, the "flick method" can be used, where a powder-coated cotton swab is flicked over the stub.[17]
-
Coating: Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.
-
Imaging: Load the sample into the SEM and acquire images at various magnifications to observe the particle morphology and size distribution.
-
-
X-ray Diffraction (XRD):
-
Sample Preparation: Place a sufficient amount of the dried powder onto a sample holder and gently press to create a flat, level surface.
-
Data Acquisition: Mount the sample holder in the diffractometer. Run the XRD scan over a relevant 2θ range (e.g., 10-80°) with a suitable step size and scan speed.
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Data Analysis: Analyze the resulting diffractogram to identify the crystalline phases present by comparing the peak positions and intensities to standard diffraction patterns for cobalt hydrogen phosphates (e.g., CoHPO₄).[7][18]
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Mechanism of PVA's influence on the formation of this compound structures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. textotex.com [textotex.com]
- 4. Poly(vinyl alcohol) as a water protecting agent for silver nanoparticles: the role of polymer size and structure - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Influence of PVA Molecular Weight and Concentration on Electrospinnability of Birch Bark Extract-Loaded Nanofibrous Scaffolds Intended for Enhanced Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formation of cobalt and hydrogen phosphate-based flower-like structures: Influence of polyvinyl alcohol and pyrazole [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Impact of polymer molecular weights and graphene nanosheets on fabricated PVA-PEG/GO nanocomposites: Morphology, sorption behavior and shielding application [aimspress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of surfactants and polymer composition on the characteristics of polyhydroxyalkanoate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Residual polyvinyl alcohol associated with poly (D,L-lactide-co-glycolide) nanoparticles affects their physical properties and cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. nanoscience.com [nanoscience.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cobalt-Phosphorus Coatings for Hydrogen Evolution Reaction (HER)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and optimization of cobalt-phosphorus (Co-P) coatings for the Hydrogen Evolution Reaction (HER).
Troubleshooting Guides
Researchers may encounter several challenges during the electrodeposition of Co-P coatings. The following table outlines common problems, their potential causes, and recommended solutions to ensure the successful fabrication of high-performance HER electrocatalysts.
| Problem | Potential Causes | Recommended Solutions |
| Poor Adhesion of Coating | 1. Improper substrate cleaning or preparation.[1] 2. Contamination of the plating bath. 3. Incorrect current density (too high).[2] | 1. Ensure thorough degreasing and cleaning of the substrate (e.g., with acetone (B3395972), ethanol (B145695), and deionized water), followed by acid activation (e.g., in dilute HCl) to remove any oxide layer. 2. Filter the plating solution to remove impurities. 3. Optimize the current density; start with a lower value and gradually increase it. |
| Uneven Coating Thickness | 1. Non-uniform current distribution across the substrate.[1] 2. Inadequate agitation of the electrolyte. 3. Improper anode-cathode distance or geometry. | 1. Use a conforming anode or a rotating disk electrode for uniform current distribution. 2. Employ magnetic stirring or mechanical agitation to ensure homogeneous ion concentration in the bath.[3] 3. Adjust the placement of the anode and cathode to ensure they are parallel and at an optimal distance. |
| Pitting or Pinholes in the Coating | 1. Hydrogen gas bubble adhesion to the cathode surface during deposition.[1][3] 2. Presence of organic contaminants or suspended solids in the plating bath.[4] | 1. Increase agitation to dislodge hydrogen bubbles. 2. Add a wetting agent to the bath to reduce the surface tension. 3. Filter the plating solution to remove any particulate matter. |
| Low Phosphorus Content in the Coating | 1. Incorrect pH of the plating bath (too high or too low).[5] 2. Low concentration of the phosphorus source (e.g., sodium hypophosphite) in the electrolyte. 3. High current density.[5] | 1. Adjust the pH of the bath to the optimal range for phosphorus co-deposition (typically acidic to neutral). 2. Increase the concentration of the phosphorus-containing precursor in the bath. 3. Decrease the applied current density to favor the reduction of phosphorus species. |
| High Phosphorus Content Leading to Brittle Deposits | 1. Excessively high concentration of the phosphorus source. 2. Very low current density. | 1. Reduce the concentration of the phosphorus precursor in the electrolyte. 2. Increase the current density to promote cobalt deposition relative to phosphorus. |
| "Burnt" or Dark Deposits | 1. Excessively high current density.[6] 2. Depletion of metal ions near the cathode. 3. Incorrect pH or temperature. | 1. Lower the applied current density. 2. Increase the agitation rate or the concentration of cobalt ions in the bath. 3. Verify and adjust the pH and temperature of the plating bath to their optimal values. |
| Dull or Hazy Coating Appearance | 1. Contamination of the plating bath with impurities.[7] 2. Incorrect concentration of brightening agents (if used). 3. Improper bath temperature.[7] | 1. Purify the plating solution using activated carbon treatment. 2. Optimize the concentration of any additives. 3. Control the bath temperature within the recommended range. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal phosphorus content in Co-P coatings for the best HER performance?
A1: The optimal phosphorus content typically falls in a range that balances catalytic activity and stability. While higher phosphorus content can increase the number of active sites, an excess can lead to brittleness and reduced conductivity. Research indicates that Co-P coatings with a phosphorus content of approximately 11 wt% exhibit a low overpotential for the HER.[8][9]
Q2: How does the pH of the electrodeposition bath affect the phosphorus content of the coating?
A2: The pH of the plating bath is a critical parameter that influences the phosphorus content. Generally, a lower pH (more acidic) environment facilitates the incorporation of phosphorus into the cobalt matrix.[5] It is essential to monitor and control the pH throughout the deposition process to achieve the desired coating composition.
Q3: What is the role of current density in controlling the phosphorus content?
A3: Current density has a significant impact on the composition of the Co-P alloy. A lower current density generally favors a higher phosphorus content in the deposited coating.[5] Conversely, increasing the current density tends to increase the rate of cobalt deposition relative to phosphorus, resulting in a lower phosphorus content.
Q4: Can the morphology of the Co-P coating be controlled, and how does it affect HER activity?
A4: Yes, the morphology can be controlled by adjusting deposition parameters such as current density, temperature, and the use of additives. A nanostructured or porous morphology is often desirable as it increases the electrochemically active surface area, providing more sites for the hydrogen evolution reaction and thus enhancing the catalytic activity.
Q5: What are the common characterization techniques used to evaluate Co-P coatings for HER?
A5: Key characterization techniques include:
-
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) to analyze the surface morphology and elemental composition.
-
X-ray Diffraction (XRD) to determine the crystal structure and phase of the coating.
-
Linear Sweep Voltammetry (LSV) to measure the overpotential required for HER.
-
Tafel plots derived from LSV data to determine the Tafel slope, which provides insight into the HER mechanism.
-
Electrochemical Impedance Spectroscopy (EIS) to investigate the charge transfer resistance and electrode kinetics.
Data Presentation
The following table summarizes the effect of phosphorus content on the HER performance of Co-P coatings in an alkaline medium (1 M KOH).
| Phosphorus Content (wt%) | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| 0.4 | 253.9 | - | [8] |
| 1.6 | 218.2 | - | [8] |
| 5 | 165.9 | 59.1 | [5][8] |
| 8 | 107.6 | 39.7 | [5][8] |
| 11 | 98.9 | 40.3 | [5][8] |
Experimental Protocols
Detailed Methodology for Electrodeposition of Co-P Coatings
This protocol describes a general procedure for the electrodeposition of Co-P coatings onto a copper substrate. Researchers should optimize the parameters based on their specific experimental setup and desired coating properties.
1. Substrate Preparation: a. Cut the copper foil into desired dimensions (e.g., 1x2 cm). b. Degrease the substrate by sonicating in acetone for 10 minutes, followed by ethanol for 10 minutes, and finally rinse thoroughly with deionized water. c. Activate the substrate by immersing it in a 1 M HCl solution for 60 seconds to remove any surface oxide layer. d. Rinse the substrate with deionized water and dry it under a stream of nitrogen.
2. Electrolyte Preparation: a. Prepare an aqueous plating bath with the following composition:
- Cobalt Sulfate Heptahydrate (CoSO₄·7H₂O): 0.1 - 0.5 M
- Sodium Hypophosphite (NaH₂PO₂·H₂O): 0.1 - 0.5 M (as the phosphorus source)
- Boric Acid (H₃BO₃): 0.5 M (as a pH buffer)
- Sodium Citrate (Na₃C₆H₅O₇): 0.2 M (as a complexing agent) b. Dissolve all components in deionized water with continuous stirring. c. Adjust the pH of the solution to the desired value (e.g., 4-6) using dilute H₂SO₄ or NaOH.
3. Electrodeposition Process: a. Set up a two-electrode electrochemical cell with the prepared copper substrate as the cathode and a graphite (B72142) or platinum plate as the anode. b. Immerse the electrodes in the plating bath, ensuring they are parallel to each other at a fixed distance (e.g., 2-3 cm). c. Maintain the bath temperature at a constant value (e.g., 25-60 °C) using a water bath. d. Apply a constant cathodic current density (e.g., 5-20 mA/cm²) using a potentiostat/galvanostat for a specific duration (e.g., 15-60 minutes) to achieve the desired coating thickness. e. After deposition, immediately rinse the coated substrate with deionized water to remove any residual electrolyte and dry it under a nitrogen stream.
4. Characterization: a. Analyze the surface morphology and composition of the Co-P coating using SEM and EDX. b. Evaluate the HER performance of the coated electrode in a three-electrode setup (with the Co-P coated substrate as the working electrode, a graphite rod as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode) in an appropriate electrolyte (e.g., 1 M KOH) by performing LSV, Tafel analysis, and EIS.
Visualizations
Caption: Experimental workflow for Co-P coating synthesis and evaluation.
Caption: Relationship between parameters, properties, and HER performance.
References
- 1. Electroplating Problems and Their Solutions [chemresearchco.com]
- 2. quick-pcba.com [quick-pcba.com]
- 3. News - Seven Common Plating Defects and Control Methods [m.cheeyuenst.com]
- 4. Copper Plating Problems (& Their Solutions) [chemresearchco.com]
- 5. researchgate.net [researchgate.net]
- 6. Electroplating Defects & Issues: and Best Practices for Optimal Results - Padmavati Chemtech Pvt Ltd. [padmavatichemtech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Cobalt Phosphate-Based Materials for Oxygen Evolution Reaction (OER)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cobalt phosphate-based materials for the Oxygen Evolution Reaction (OER).
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the synthesis, characterization, and testing of cobalt phosphate (B84403) OER catalysts.
1. Catalyst Performance & Activity
| Question/Issue | Possible Causes | Troubleshooting/Recommendations |
| Why is my catalyst showing low OER activity (high overpotential)? | 1. Low intrinsic activity: The inherent electronic structure may not be optimal for OER. 2. Poor electrical conductivity: Cobalt phosphates are often semiconducting, leading to high charge transfer resistance.[1] 3. Limited active sites: The catalyst's surface area or the number of exposed active sites might be insufficient.[2][3] 4. Crystalline structure: Crystalline cobalt phosphate can exhibit lower activity compared to its amorphous counterpart. | 1. Doping: Introduce other transition metals (e.g., Fe, Ni) to tune the electronic structure and enhance intrinsic activity. Iron doping, for instance, can optimize adsorption energies of OER intermediates.[1] 2. Improve conductivity: Synthesize composite materials by incorporating conductive supports like N-doped carbon or by creating 1D nanowire structures to enhance electron transport.[2][4][5] 3. Increase surface area: Synthesize nanostructured materials like ultrathin nanowires or porous nanosheets to maximize the electrochemically active surface area (ECSA).[2][3] 4. Induce amorphization: Employ synthesis methods that favor the formation of amorphous cobalt phosphate, which often presents more active sites.[3][6] |
| My OER performance is inconsistent across different batches. What could be the reason? | 1. Inconsistent morphology/crystallinity: Variations in synthesis parameters (temperature, pH, precursor concentration) can lead to different structures. 2. Variable water content: The amount of crystal water in the cobalt phosphate structure can influence its electronic properties and catalytic activity. | 1. Strictly control synthesis parameters: Maintain consistent reaction conditions for reproducible results. 2. Characterize each batch: Perform characterization (e.g., XRD, SEM) to ensure consistent morphology and crystallinity. 3. Consider post-synthesis annealing: A controlled annealing step can help standardize the water content and crystallinity. |
2. Catalyst Stability & Durability
| Question/Issue | Possible Causes | Troubleshooting/Recommendations |
| My cobalt phosphate catalyst is degrading during long-term OER operation. Why? | 1. Chemical instability in alkaline media: Cobalt phosphate can be chemically unstable in strong alkaline electrolytes.[1] 2. Structural transformation: The material may undergo amorphization or other structural changes during OER, which can lead to deactivation.[6] 3. Phosphate leaching: Phosphate ions can leach from the catalyst structure, especially in phosphate-free electrolytes, leading to a change in composition and activity.[7][8] | 1. Optimize electrolyte pH: While many cobalt phosphates are studied in neutral pH, operation in alkaline conditions requires careful material design for stability.[9][10] 2. Incorporate stabilizing agents: Doping with elements like iron can improve stability.[11] 3. Use a phosphate-buffered electrolyte: This can help suppress the leaching of phosphate from the catalyst.[7] |
| I observe a decrease in current density over time (chronoamperometry/chronopotentiometry). What is happening? | 1. Catalyst poisoning: Species from the electrolyte or impurities can adsorb on the active sites, blocking them. 2. Detachment from the electrode: Poor adhesion of the catalyst layer to the substrate can lead to material loss. | 1. Purify the electrolyte: Use high-purity water and reagents to prepare the electrolyte. 2. Improve catalyst adhesion: Use a binder (e.g., Nafion, PVDF) or grow the catalyst directly on the substrate for better adhesion. |
3. Material Characterization
| Question/Issue | Possible Causes | Troubleshooting/Recommendations |
| How do I confirm the amorphous nature of my synthesized cobalt phosphate? | N/A | X-ray Diffraction (XRD): Amorphous materials will show broad, diffuse scattering peaks instead of sharp, well-defined Bragg reflections. |
| What is the role of phosphate in the catalyst? | N/A | Phosphate groups can influence the stability of different cobalt oxidation states, provide flexible geometries around the metal centers, and act as proton acceptors during the OER mechanism.[12][13] |
Quantitative Data Summary
The following table summarizes the OER performance of various cobalt phosphate-based materials under different conditions.
| Catalyst | Electrolyte | Overpotential (mV) @ 10 mA/cm² | Tafel Slope (mV/dec) | Reference |
| Amorphous Fe-doped Co₃(PO₄)₂ Nanowires | 1.0 M KOH | 245 | 42 | [1][2] |
| Amorphous Cobalt Phosphate Porous Nanosheets | Not specified | 278 | 80 | [3] |
| Fe₀.₄₃Co₂.₅₇(PO₄)₂/Cu | 1.0 M KOH | Not specified for OER at 10 mA/cm² | Not specified | [11] |
| Co₃(PO₄)₂-NC | 1.0 M KOH | 350 | 60.7 | [4][5] |
| 0.84-CoFePi on Stainless Steel Mesh | Not specified | 300.3 | Not specified | [14] |
Experimental Protocols
1. Synthesis of Amorphous Fe-doped Co₃(PO₄)₂ Ultrathin Nanowires
This protocol is adapted from a facile solvothermal synthesis method.[1][2]
-
Step 1: Synthesis of Co₃(PO₄)₂ Nanowire Precursors:
-
Dissolve cobalt chloride hexahydrate (CoCl₂·6H₂O) and sodium hypophosphite (NaH₂PO₂·H₂O) in a mixed solvent of ethylene (B1197577) glycol and deionized water.
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Transfer the solution to a Teflon-lined stainless-steel autoclave.
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Heat the autoclave at a specified temperature (e.g., 180 °C) for a designated time (e.g., 12 hours).
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After cooling, collect the product by centrifugation, wash with deionized water and ethanol, and dry.
-
-
Step 2: Doping with Iron:
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Disperse the as-synthesized Co₃(PO₄)₂ nanowires in a solution containing an iron precursor (e.g., iron(III) chloride).
-
Stir the mixture for a set period to allow for ion exchange and doping.
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Collect the Fe-doped product by centrifugation, wash, and dry.
-
2. Electrochemical Characterization of OER Performance
A standard three-electrode setup is used for electrochemical measurements.
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Working Electrode: Catalyst-coated electrode (e.g., glassy carbon, nickel foam).
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Counter Electrode: Platinum wire or graphite (B72142) rod.
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Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
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Electrolyte: Typically 1.0 M KOH or a phosphate buffer solution.
-
Techniques:
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Linear Sweep Voltammetry (LSV): To measure the OER polarization curve and determine the overpotential.
-
Chronoamperometry or Chronopotentiometry: To assess the long-term stability of the catalyst.
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Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer kinetics.
-
Visualizations
Caption: A flowchart for troubleshooting low OER activity in cobalt phosphate catalysts.
Caption: Key factors influencing the stability of cobalt phosphate OER catalysts.
References
- 1. Iron-doped cobalt phosphate 1D amorphous ultrathin nanowires as a highly efficient electrocatalyst for water oxidation - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. Iron-doped cobalt phosphate 1D amorphous ultrathin nanowires as a highly efficient electrocatalyst for water oxidation - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. jksus.org [jksus.org]
- 5. Synthesis and characterization cobalt phosphate embedded with N doped carbon for water splitting ORR and OER - Journal of King Saud University - Science [jksus.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. web.stanford.edu [web.stanford.edu]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing Cobalt Phosphide Electrocatalysts for Hydrogen Evolution
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with cobalt phosphide (B1233454) (CoP) electrocatalysts for the hydrogen evolution reaction (HER).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis, characterization, and electrochemical testing of cobalt phosphide catalysts.
| Question | Answer |
| My catalyst shows high initial activity, but it degrades quickly during stability testing. What could be the cause? | Rapid degradation of cobalt phosphide catalysts is often due to inherent instability in acidic or alkaline electrolytes. In acidic solutions (e.g., 0.5 M H₂SO₄), CoP can undergo stoichiometric dissolution. In alkaline solutions (e.g., 1.0 M KOH), the surface can oxidize to form cobalt hydroxides or phosphates, leading to a loss of active sites and a decrease in performance.[1][2] Phosphorus leaching from the catalyst surface is a common issue in both environments.[2][3] |
| How can I improve the stability of my cobalt phosphide catalyst? | Several strategies can enhance the stability of CoP catalysts. Encapsulating the CoP nanoparticles within a protective layer, such as a nitrogen-doped carbon shell, can prevent direct contact with the electrolyte and mitigate corrosion and agglomeration.[4] Doping the cobalt phosphide with other transition metals or forming heterostructures with metal oxides can also improve stability and catalytic activity.[5] |
| I'm observing a change in the morphology of my catalyst after electrochemical testing. Why is this happening? | Morphological changes are often a result of catalyst degradation. In acidic media, dissolution can lead to a loss of material and structural integrity. In alkaline conditions, the formation of a surface oxide or hydroxide (B78521) layer can alter the catalyst's surface morphology.[1] It is crucial to perform post-catalysis characterization (e.g., SEM, TEM) to understand these changes. |
| My Tafel slope is higher than expected. What does this indicate? | A high Tafel slope suggests sluggish reaction kinetics for the hydrogen evolution reaction on the catalyst surface. This could be due to a number of factors, including poor intrinsic activity of the catalyst, surface contamination, or high charge transfer resistance.[6] Ensure your catalyst is properly synthesized and the electrode is well-prepared. |
| What are the best practices for preparing the working electrode to ensure good catalyst adhesion and conductivity? | To prepare a stable working electrode, a homogeneous catalyst ink should be prepared by dispersing the cobalt phosphide powder in a solvent mixture (e.g., ethanol (B145695) and water) with a binder like Nafion.[4] The ink should be drop-casted or spin-coated onto a conductive substrate (e.g., carbon cloth, glassy carbon electrode) and dried thoroughly. Proper adhesion is critical to prevent the catalyst from detaching during electrochemical measurements. |
Data Presentation: Performance of Stabilized Cobalt Phosphide Catalysts
The following table summarizes the electrochemical performance of various stabilized cobalt phosphide catalysts for the hydrogen evolution reaction.
| Catalyst | Electrolyte | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| Co@CoFe-P NBs | 0.5 M H₂SO₄ | Not specified | 66.27 | [7] |
| Co@CoFe-P NBs | 1.0 M KOH | 104 | 79.0 | [7] |
| CoP/MoP Hybrid | Not specified | Not specified | 60.5 | [6] |
| Co-P (11 wt% P) | Not specified | 98.9 | Not specified | [8] |
| CoP-CoₓOᵧ/CC | 1 M KOH | 43 | Not specified | [5] |
| C-Co₂P | 1 M KOH | Not specified | Not specified | [9] |
| Co₂P/NPG | Not specified | 144 | 72 | [10] |
Experimental Protocols
Synthesis of Core-Shell Cobalt Phosphide@Nitrogen-Doped Carbon (CoP@NC)
This protocol is a generalized procedure based on common synthesis strategies for core-shell cobalt phosphide catalysts.[4][11]
-
Preparation of Cobalt Precursor@Carbon Source:
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Synthesize a cobalt-containing metal-organic framework (MOF), such as ZIF-67, as the precursor.
-
Alternatively, disperse a cobalt salt (e.g., cobalt nitrate) with a nitrogen-containing carbon source (e.g., dopamine, dicyandiamide).
-
-
Carbonization:
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Anneal the precursor material in an inert atmosphere (e.g., Ar or N₂) at a high temperature (e.g., 600-800 °C) for 1-2 hours. This step carbonizes the organic component and reduces the cobalt salt to metallic cobalt nanoparticles encapsulated in a nitrogen-doped carbon matrix.
-
-
Phosphidation:
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In a tube furnace, place the carbonized product upstream and a phosphorus source (e.g., sodium hypophosphite or red phosphorus) downstream.
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Heat the furnace under an inert atmosphere to a temperature range of 300-400 °C for 1-2 hours. The phosphorus vapor will react with the cobalt nanoparticles to form cobalt phosphide.
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Allow the furnace to cool down to room temperature naturally.
-
-
Post-Synthesis Treatment:
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Wash the final product with deionized water and ethanol to remove any unreacted precursors or byproducts.
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Dry the CoP@NC catalyst in a vacuum oven.
-
Electrochemical Stability Testing
This protocol outlines the standard procedures for evaluating the stability of HER electrocatalysts.[12][13]
-
Electrode Preparation:
-
Prepare a catalyst ink by ultrasonically dispersing a known amount of the catalyst (e.g., 5 mg) in a mixture of isopropanol, deionized water, and Nafion solution (e.g., 5 wt%).
-
Drop-cast a specific volume of the ink onto a conductive substrate (e.g., glassy carbon electrode, carbon cloth) to achieve a desired mass loading (e.g., 1 mg/cm²).
-
Allow the electrode to dry completely at room temperature.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode setup with the prepared catalyst as the working electrode, a graphite (B72142) rod or platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode).
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The electrolyte should be either 0.5 M H₂SO₄ (acidic) or 1.0 M KOH (alkaline).
-
-
Accelerated Durability Test (ADT):
-
Perform continuous cyclic voltammetry (CV) for a large number of cycles (e.g., 1000 cycles) at a scan rate of 50-100 mV/s.
-
Record the linear sweep voltammetry (LSV) polarization curve before and after the CV cycling to observe any changes in the overpotential required to achieve a specific current density (e.g., 10 mA/cm²).
-
-
Chronopotentiometry or Chronoamperometry:
-
Apply a constant current density (chronopotentiometry) or a constant potential (chronoamperometry) for an extended period (e.g., 10-24 hours).
-
Monitor the change in potential or current over time. A stable catalyst will show minimal change.
-
-
Post-Test Analysis:
-
After the stability test, analyze the electrolyte using inductively coupled plasma optical emission spectrometry (ICP-OES) to quantify any leached cobalt or phosphorus.[1]
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Characterize the morphology and composition of the catalyst on the electrode using SEM, TEM, and XPS to identify any structural or chemical changes.
-
Visualizations
Experimental Workflow for Cobalt Phosphide Synthesis
References
- 1. Evaluating the Stability of Co2P Electrocatalysts in the Hydrogen Evolution Reaction for Both Acidic and Alkaline Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
"tuning cobalt-phosphate catalysts with iron for enhanced performance"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with iron-doped cobalt-phosphate (Fe-CoPi) catalysts. The information provided is intended to assist with challenges encountered during synthesis, characterization, and electrochemical testing for applications such as the oxygen evolution reaction (OER).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of iron in cobalt-phosphate catalysts?
A1: Iron doping in cobalt-phosphate catalysts plays a crucial role in enhancing their electrocatalytic performance. The inclusion of iron can modify the electronic structure of the cobalt phosphate (B84403), leading to optimized adsorption of reaction intermediates. This tuning of the active sites results in improved catalytic activity for reactions like OER. Additionally, iron doping can increase the number of active sites and improve the catalyst's electrical conductivity.[1][2]
Q2: What are the common synthesis methods for preparing iron-doped cobalt-phosphate catalysts?
A2: Several methods are commonly employed to synthesize iron-doped cobalt-phosphate catalysts, including:
-
Electrodeposition: This technique involves the direct growth of the catalyst film on a conductive substrate from an electrolyte solution containing cobalt, iron, and phosphate precursors.[1][3][4]
-
Hydrothermal/Solvothermal Synthesis: This method utilizes high temperatures and pressures in an aqueous or solvent-based solution to crystallize the catalyst material.[2][5]
-
Co-precipitation: This is a straightforward method where a precipitating agent is added to a solution containing cobalt and iron salts to form the phosphate precipitate.[6][7]
Q3: How does the morphology of the catalyst affect its performance?
A3: The morphology of the catalyst significantly impacts its performance by influencing the number of exposed active sites and the efficiency of mass transport. Nanostructures such as nanosheets, nanowires, and 3D microspheres provide a high surface area, which is beneficial for catalysis.[1][2][3][4] A porous structure can also facilitate the diffusion of reactants and the release of gaseous products.
Troubleshooting Guides
Synthesis Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Inconsistent catalyst color or morphology | - Inhomogeneous precursor solution.- Fluctuations in temperature or pH during synthesis.- Improper stirring speed. | - Ensure all precursors are fully dissolved before initiating the reaction.- Use a calibrated pH meter and a temperature-controlled reaction setup.- Maintain consistent and vigorous stirring throughout the synthesis process. |
| Poor adhesion of the catalyst to the substrate (electrodeposition) | - Substrate surface is not clean.- Inappropriate deposition potential or current density.- Incorrect concentration of precursors in the electrolyte. | - Thoroughly clean the substrate by sonicating in acetone, ethanol (B145695), and deionized water prior to deposition.- Optimize the electrodeposition parameters (potential, current density, and time).- Verify the concentrations of cobalt, iron, and phosphate sources in the electrolyte. |
| Low catalyst yield (co-precipitation/hydrothermal) | - Incomplete precipitation due to incorrect pH.- Suboptimal reaction time or temperature.- Loss of material during washing and collection steps. | - Adjust the pH of the solution to ensure complete precipitation of the metal phosphates.- Optimize the reaction duration and temperature based on literature protocols.- Use centrifugation for efficient collection of the catalyst powder and minimize losses during decanting. |
Performance Issues
| Problem | Possible Causes | Troubleshooting Steps |
| High overpotential for OER | - Low catalyst loading on the electrode.- Poor electrical contact between the catalyst and the substrate.- Inactive catalyst due to improper synthesis or contamination. | - Increase the catalyst loading on the working electrode.- Ensure a uniform and well-adhered catalyst layer. If using a binder like Nafion, optimize its concentration.- Re-synthesize the catalyst, paying close attention to precursor purity and reaction conditions. |
| Low current density | - Insufficient number of active sites.- Mass transport limitations (bubble accumulation).- High charge transfer resistance. | - Synthesize catalysts with higher surface area morphologies.- Perform electrochemical measurements with appropriate stirring or in a flow cell to remove gas bubbles.- Analyze the catalyst's impedance using Electrochemical Impedance Spectroscopy (EIS) to identify and address sources of high resistance.[8] |
| Poor long-term stability | - Catalyst dissolution or detachment from the substrate.- Structural transformation of the catalyst during operation.- Corrosion of the substrate. | - Post-synthesis annealing can sometimes improve stability.- Operate within a stable potential window for the catalyst.- Use a more corrosion-resistant substrate material. |
Data Presentation
Performance Comparison of Iron-Doped Cobalt-Phosphate Catalysts for OER in 1.0 M KOH
| Catalyst Composition | Synthesis Method | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| Amorphous Fe–Co3(PO4)2 | Solvothermal | 245 | 42 | [2] |
| Fe0.43Co2.57(PO4)2/Cu | Electrodeposition | Not specified for 10 mA/cm², but 108.1 mV for HER @ 100 mA/cm² | Not specified | [1][4] |
| Fe-CoP/NF | Phosphorization of PBA | 190 | Not specified | [8] |
| Fe0.25-CoP | Phosphorization of PBA | 262 | Not specified | [9] |
| FeCo Phosphate (FCP) | Co-precipitation | 273 | 35.9 | [6] |
| Cobalt-doped Iron Phosphate | Hydrothermal | 300.3 | Not specified | [5] |
Experimental Protocols
Protocol 1: Electrodeposition of Fe-doped Cobalt-Phosphate on Copper Substrate
This protocol is based on the facile one-step electrodeposition approach.[1][3][4]
1. Preparation of the Electrolyte:
- Prepare a Reline-based deep eutectic solvent (DES) by mixing choline (B1196258) chloride and urea (B33335) in a 1:2 molar ratio and stirring at 60°C until a homogeneous, colorless liquid is formed.
- Dissolve cobalt chloride (CoCl₂·6H₂O), iron chloride (FeCl₃·6H₂O), and ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) in the DES to achieve the desired precursor concentrations.
2. Electrochemical Deposition:
- Set up a three-electrode electrochemical cell with a pre-cleaned copper foil as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
- Perform the electrodeposition at a constant potential (e.g., -1.1 V vs. SCE) for a specified duration (e.g., 600 seconds) at room temperature.
3. Post-Deposition Treatment:
- After deposition, gently rinse the fabricated electrode with deionized water and ethanol to remove any residual electrolyte.
- Dry the electrode in a vacuum oven at 60°C for several hours.
Protocol 2: Solvothermal Synthesis of Amorphous Fe-doped Co₃(PO₄)₂ Nanowires
This protocol is adapted from the synthesis of amorphous Fe–Co₃(PO₄)₂ ultrathin nanowires.[2]
1. Preparation of the Precursor Solution:
- Dissolve cobalt chloride (CoCl₂·6H₂O), iron chloride (FeCl₃·6H₂O), and sodium hypophosphite (NaH₂PO₂·H₂O) in a mixture of ethylene (B1197577) glycol and deionized water.
- Stir the solution vigorously for 30 minutes to ensure homogeneity.
2. Solvothermal Reaction:
- Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.
- Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180°C) for a designated period (e.g., 12 hours).
3. Product Collection and Purification:
- After the autoclave has cooled down to room temperature, collect the precipitate by centrifugation.
- Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
- Dry the final product in a vacuum oven at 60°C overnight.
Mandatory Visualizations
Caption: Workflow for the electrodeposition synthesis of Fe-CoPi catalysts.
Caption: Factors influencing the performance of Fe-CoPi catalysts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iron-doped cobalt phosphate 1D amorphous ultrathin nanowires as a highly efficient electrocatalyst for water oxidation - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Construction of Fe-doped CoP with hybrid nanostructures as a bifunctional catalyst for overall water splitting - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Surface Modification of Cobalt Phosphide for Hydrogenation Catalysis
This technical support center is designed for researchers, scientists, and drug development professionals working with cobalt phosphide (B1233454) catalysts. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work on surface modification for hydrogenation applications.
Frequently Asked Questions (FAQs)
Q1: My cobalt phosphide catalyst shows low activity in the hydrogenation of nitriles. What are the potential causes and solutions?
A1: Low catalytic activity in nitrile hydrogenation can stem from several factors. Nano-Co₂P has demonstrated high activity for this reaction.[1][2] Potential issues include:
-
Catalyst Composition: The phosphide phase is crucial. Nano-Co₂P has shown significantly higher yields for primary amines compared to nano-CoP.[3] In contrast to cobalt phosphides, other metal phosphides like those based on Ni, Cu, and Fe have shown poor activity under similar conditions.[3]
-
Surface Oxidation: Cobalt phosphide catalysts can lose activity if the surface becomes oxidized.[4][5] An acid wash procedure can be used to remove the oxidized surface layer.[5]
-
Lack of Support: Unsupported nano-Co₂P is active, but dispersing it on a support material can improve activity by increasing the catalyst's surface area.[3][6]
-
Air Instability: While nano-Co₂P is noted for its air stability compared to other earth-abundant metal catalysts, improper handling can still lead to deactivation.[1][2][6] It is recommended to handle the catalyst under inert conditions when possible.
Q2: I am observing poor selectivity in the hydrogenation of α,β-unsaturated aldehydes. How can I improve the selectivity towards the desired unsaturated alcohol?
A2: Achieving high selectivity for the unsaturated alcohol in the hydrogenation of α,β-unsaturated aldehydes is a common challenge. Surface modification of the cobalt phosphide catalyst is a key strategy to address this.
-
Organic Surface Modification: Functionalizing the CoP surface with organic ligands using iodonium (B1229267) or diazonium salts can significantly enhance selectivity. The best results are often seen with dense, sterically demanding, and electron-donating organic surface ligands.[7][8]
-
Sulfur Modification: Introducing a controlled amount of sulfur onto the CoP surface can also improve selectivity by decreasing the formation of secondary reaction products.[4][5][9][10][11] However, the amount of sulfur is critical; an intermediate amount often provides the optimal performance.[4][5][9]
Q3: What is the effect of sulfur modification on the performance of cobalt phosphide catalysts in hydrogenation?
A3: Sulfur can act as both a promoter and a poison for cobalt phosphide catalysts.[4] A controlled, intermediate amount of sulfur on the surface of CoP has been shown to be optimal for the hydrogenation of cinnamaldehyde.[4][5][9] This modification can lead to higher hydrogenation productivity and reduced formation of secondary products.[4][5][9][10][11] The method of sulfur incorporation is important. Using molecular sulfur-transfer reagents like phosphine (B1218219) sulfides allows for controlled surface modification, as opposed to conventional methods that may introduce sulfur into the bulk of the material.[4][5][9][10]
Q4: How can I control the amount and type of organic functional groups on the surface of my cobalt phosphide catalyst?
A4: The use of iodonium salts offers a versatile and controllable method for the surface functionalization of CoP.[7][8] This approach allows for the introduction of a range of aryl and alkyl groups with varied steric and electronic properties.[7][8] Compared to the more common diazonium salt-based methods, which can lead to uncontrolled multilayer formation, the iodonium salt method provides better control over surface coverage.[7]
Troubleshooting Guide
| Problem | Possible Cause | Diagnostic Check | Recommended Solution(s) |
| Low catalyst activity | Surface oxidation of the cobalt phosphide. | X-ray Photoelectron Spectroscopy (XPS) analysis to detect Co-Oₓ and P-Oₓ species.[5] | Treat the catalyst with diluted sulfuric acid to remove the oxidized surface layer.[5] |
| Incorrect cobalt phosphide phase (e.g., CoP instead of Co₂P for nitrile hydrogenation). | Powder X-ray Diffraction (pXRD) to identify the crystalline phase.[12] | Synthesize the catalyst using a different phosphide source. For instance, triphenylphosphine (B44618) can be used to obtain Co₂P, while trioctylphosphine (B1581425) can yield CoP.[12] | |
| Catalyst sintering or agglomeration. | Transmission Electron Microscopy (TEM) to check for an increase in particle size. | Disperse the cobalt phosphide nanoparticles on a suitable support material like carbon nanotubes (CNTs) to improve stability and dispersion.[3][12] | |
| Poor selectivity in α,β-unsaturated aldehyde hydrogenation | Unmodified catalyst surface favors C=C bond hydrogenation. | Product analysis using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. | Modify the CoP surface with sterically demanding and electron-donating organic ligands using iodonium salts to enhance selectivity towards the unsaturated alcohol.[7][8] |
| Suboptimal sulfur coverage. | Quantify surface sulfur content and analyze its binding strength. | Use a series of phosphine sulfide (B99878) (SPR₃) reagents with different P=S bond strengths to systematically vary the amount and type of sulfur on the CoP surface to find the optimal coverage.[4][9] | |
| Catalyst deactivation over time | Leaching of active species. | Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) of the reaction mixture after filtration. | Ensure strong interaction between the cobalt phosphide and the support material. Nitrogen-doped carbon supports can enhance stability.[12] |
| Fouling by reaction byproducts or coking. | Temperature-Programmed Oxidation (TPO) to detect carbonaceous deposits. | Optimize reaction conditions (temperature, pressure) to minimize side reactions. Consider catalyst regeneration protocols if applicable. |
Quantitative Data Summary
Table 1: Catalytic Performance of Different Metal Phosphides and Supported Co₂P in Nitrile Hydrogenation
| Catalyst | Support | Substrate | Yield of Primary Amine (%) | Reaction Conditions | Reference |
| nano-Co₂P | None | Valeronitrile | High | 130 °C, 40 bar H₂, 1 h | [3] |
| nano-CoP | None | Valeronitrile | Lower than nano-Co₂P | 130 °C, 40 bar H₂, 1 h | [3] |
| nano-Ni₂P | None | Valeronitrile | Poor activity | 130 °C, 40 bar H₂, 1 h | [3] |
| nano-Cu₃P | None | Valeronitrile | Poor activity | 130 °C, 40 bar H₂, 1 h | [3] |
| nano-Fe₂P | None | Valeronitrile | Poor activity | 130 °C, 40 bar H₂, 1 h | [3] |
| nano-Co₂P | CeO₂ | Valeronitrile | Improved from unsupported | 130 °C, 40 bar H₂, 1 h | [3] |
| nano-Co₂P | ZrO₂ | Valeronitrile | Improved from unsupported | 130 °C, 40 bar H₂, 1 h | [3] |
| nano-Co₂P | TiO₂ | Valeronitrile | Improved from unsupported | 130 °C, 40 bar H₂, 1 h | [3] |
| nano-Co₂P | Al₂O₃ | Valeronitrile | Improved from unsupported | 130 °C, 40 bar H₂, 1 h | [3] |
Table 2: Effect of Sulfur Modification on Cinnamaldehyde Hydrogenation by CoP
| Catalyst | Surface Modifier | Key Outcome | Reaction Conditions | Reference |
| CoP | None | Baseline activity and selectivity | 80 °C, ~2 bar H₂, C₆D₆ | [4] |
| CoP-S₀.₀₉ | Phosphine Sulfide | Enhanced production of hydrocinnamaldehyde (B1666312) and cinnamyl alcohol | 80 °C, ~2 bar H₂, C₆D₆ | [4] |
| CoP-S₀.₁₄ | Phosphine Sulfide | Decreased initial activity but enhanced productivity | 80 °C, ~2 bar H₂, C₆D₆ | [4] |
Experimental Protocols
Protocol 1: Synthesis and Acid Washing of Cobalt Phosphide (CoP)
This protocol is based on the synthesis of CoP via a solid-state transformation.[5]
-
Synthesis of CoP-ox: Cobalt oxide (Co₃O₄) and sodium hypophosphite are used as the cobalt and phosphorus sources, respectively. The precursors are heated in an argon flow at 300 °C.
-
Acid Washing: The as-prepared oxidized CoP (CoP-ox) is treated with diluted sulfuric acid to remove the oxidized surface layer.
-
Handling: After the acid wash, the CoP should be handled under strictly air- and moisture-free conditions to prevent re-oxidation.
Protocol 2: Surface Modification of CoP with Sulfur using Phosphine Sulfides
This protocol allows for controlled sulfur addition to the CoP surface.[4][9]
-
Reagent Selection: Choose a phosphine sulfide (SPR₃) with a specific P=S bond strength to control the amount and type of sulfur transferred.
-
Reaction: React the acid-washed CoP with the selected phosphine sulfide in an appropriate solvent under inert atmosphere.
-
Characterization: The resulting sulfur-modified CoP (CoP-Sₓ) should be characterized by techniques such as XPS to confirm the presence and chemical state of sulfur on the surface.
Protocol 3: Surface Modification of CoP with Organic Groups using Iodonium Salts
This protocol provides a versatile method for functionalizing the CoP surface.[7][8]
-
Reagent Preparation: Synthesize the desired iodonium salt (RR'I⁺X⁻) with the aryl or alkyl group to be introduced.
-
Surface Functionalization: React the acid-washed CoP with the iodonium salt in a suitable solvent.
-
Washing: Thoroughly wash the modified catalyst (CoP-R) to remove any unreacted reagents and byproducts.
-
Characterization: Confirm the successful surface modification using techniques like XPS and Temperature-Programmed Oxidation (TPO).
Visualizations
Caption: Workflow for the synthesis and sulfur modification of cobalt phosphide catalysts.
Caption: Workflow for the organic modification of cobalt phosphide using iodonium salts.
Caption: Troubleshooting logic for common issues in cobalt phosphide hydrogenation catalysis.
References
- 1. A cobalt phosphide catalyst for the hydrogenation of nitriles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A cobalt phosphide catalyst for the hydrogenation of nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Controlled Surface Modification of Cobalt Phosphide with Sulfur Tunes Hydrogenation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Controlled Surface Modification of Cobalt Phosphide with Sulfur Tunes Hydrogenation Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Cobalt phosphide-based electrocatalysts: synthesis and phase catalytic activity comparison for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Controlling the Morphology of Cobalt Phosphate Nanostructures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cobalt phosphate (B84403) nanostructures. The information is designed to help you overcome common challenges and gain precise control over the morphology of your nanomaterials.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of cobalt phosphate nanostructures, presented in a question-and-answer format.
Problem: My cobalt phosphate nanostructures are agglomerated and not well-dispersed.
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Possible Cause 1: Inadequate surfactant concentration or inappropriate surfactant type.
-
Solution: Surfactants play a critical role in controlling the growth and preventing the aggregation of nanoparticles.[1] Cationic quaternary ammonium (B1175870) salts, for instance, have been used to synthesize cobalt phosphate rosettes with controlled size and geometry.[2] The concentration of the surfactant is also crucial; for example, critical surfactant concentrations of 0.11−0.05 M of octadecyltrimethylammonium chloride (OTAC) can lead to the formation of rosette geometries.[2] Experiment with different types of surfactants (e.g., cationic, anionic, non-ionic) and vary their concentrations to find the optimal conditions for your desired morphology. The use of surfactants like oleic acid (OA), trioctylphosphine (B1581425) oxide (TOPO), and octadecylamine (B50001) (ODA) can lead to different reaction pathways and nanoparticle properties.[3]
-
-
Possible Cause 2: Incorrect pH of the reaction mixture.
-
Solution: The pH of the synthesis solution significantly influences the nucleation and growth of cobalt phosphate nanostructures. Adjusting the pH can help control the particle size and prevent agglomeration. For cobalt oxide nanoparticles, a pH range of 8-9 has been shown to produce more homogenous and smaller crystalline particles compared to a pH of 10-11.[4]
-
-
Possible Cause 3: High reaction temperature or rapid reaction rate.
-
Solution: A high reaction temperature can sometimes lead to rapid, uncontrolled growth and subsequent agglomeration.[5] Try lowering the synthesis temperature to slow down the reaction kinetics, allowing for more controlled crystal growth. For instance, in the synthesis of Co3O4 nanocubes, varying the temperature showed considerable changes in morphology.[5]
-
Problem: I am not achieving the desired morphology (e.g., I'm getting spheres instead of plates).
-
Possible Cause 1: The synthesis method is not suitable for the target morphology.
-
Solution: Different synthesis methods favor the formation of specific nanostructure shapes. For example, a hydrothermal method has been used to create flower-like and cotton-like morphologies by varying the amount of hexamethylenetetramine (HMT).[6] A reverse micelle route is often employed to synthesize spherical nanoparticles.[6] Microwave-assisted synthesis has been used to produce both platelike and spherical nanoparticles by varying the microwave power and irradiation time.[7][8] Review the literature to select a synthesis method that is known to produce your desired morphology.
-
-
Possible Cause 2: Incorrect precursor concentration.
-
Solution: The concentration of cobalt and phosphate precursors can directly impact the final morphology. Varying the molar concentrations of the precursors can lead to different nanostructures.[6] For instance, in the electrodeposition of cobalt nanostructures, increasing the cobalt ion concentration from 0.1 M to 0.2 M resulted in a transition from hexagonal nanoplatelets to nanoflakes.[9]
-
-
Possible Cause 3: The solvent system is not optimal.
-
Solution: The choice of solvent or the ratio of mixed solvents can significantly affect the morphology. For example, the ratio of mixed solvents was found to greatly affect the morphology, size, and phase component of cobalt phosphate nanostructures.[6] Experiment with different solvent systems (e.g., water, ethanol (B145695), or mixtures) to tune the solubility of precursors and intermediates, thereby influencing the growth of different crystal faces.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing cobalt phosphate nanostructures with controlled morphology?
A1: Several methods are commonly employed, each offering different levels of control over the resulting nanostructure morphology. These include:
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Hydrothermal Synthesis: This method is versatile and can produce various morphologies like flower-like structures and nanobelts by adjusting parameters such as the amount of reagents like HMT and the solvent ratio.[6]
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Co-precipitation: This is a simple and inexpensive method that can be used to produce flower-like and platelike nanostructures without the need for surfactants.[6]
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Reverse Micelle (Microemulsion) Method: This technique is particularly useful for synthesizing uniform, spherical nanoparticles with controlled diameters, typically in the range of 30-50 nm.[6]
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Microwave-Assisted Synthesis: This method offers rapid heating and can be used to produce different morphologies, such as platelike and spherical nanoparticles, by controlling the microwave power and reaction time.[7][8]
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Electrodeposition: This technique allows for the growth of nanostructures directly on a substrate, with morphology controlled by varying parameters like ion concentration and applied potential.[9]
Q2: How does the choice of surfactant influence the morphology of cobalt phosphate nanostructures?
A2: Surfactants play a crucial role in directing the shape and size of nanostructures by selectively adsorbing onto different crystal faces, thereby controlling their growth rates.[1][3] The type and concentration of the surfactant are key parameters. For example, cationic quaternary ammonium salts like OTAC can be used to create rosette-shaped cobalt phosphate nanostructures, with the size of the rosettes controlled by the surfactant-to-water ratio.[2] Different surfactants can lead to different reaction pathways and intermediates, ultimately resulting in nanoparticles with very different properties.[3]
Q3: What is the effect of pH on the final morphology of cobalt phosphate nanostructures?
A3: The pH of the reaction solution is a critical parameter that influences the nucleation, growth, and final morphology of cobalt phosphate nanostructures.[10] For instance, in the synthesis of cobalt oxide nanoparticles via co-precipitation, a pH range of 8-9 resulted in more uniform and smaller nanoparticles compared to a higher pH of 10-11, which led to irregular and larger grains.[4] The pH affects the hydrolysis and condensation rates of the precursors, which in turn dictates the size and shape of the resulting nanostructures.
Q4: Can temperature be used to control the morphology of cobalt phosphate nanostructures?
A4: Yes, temperature is a key parameter for controlling the morphology. Varying the synthesis temperature can significantly alter the size, shape, and crystallinity of the resulting nanostructures.[5] For example, in the hydrothermal synthesis of cobalt oxide nanostructures, different morphologies were obtained at different temperatures.[5] Similarly, the synthesis temperature was found to be a critical factor in the formation of cobalt nanoplates versus nanorods.[11]
Quantitative Data Summary
The following tables summarize the quantitative effects of various synthesis parameters on the morphology of cobalt phosphate and related cobalt-based nanostructures.
Table 1: Effect of Microwave Power and Time on Cobalt Phosphate Nanoparticle Morphology [8]
| Microwave Power (W) | Irradiation Time (min) | Resulting Morphology | Average Size/Thickness |
| 500 | 5 | Platelike (forming 3D nanoflowers) | 80 nm thickness |
| 800 | 10 | Spherical | ~40 nm diameter |
Table 2: Effect of Surfactant Concentration on Cobalt Phosphate Rosette Formation [2]
| Surfactant | Concentration (M) | Resulting Morphology |
| Octadecyltrimethylammonium chloride (OTAC) | 0.11 - 0.05 | Rosette |
Table 3: Effect of pH on Cobalt Oxide Nanoparticle Size [4]
| pH Range | Resulting Morphology | Average Particle Size (nm) |
| 8 - 9 | Homogeneous, crystalline | 20 - 30 |
| 10 - 11 | Irregular grains | 40 - 50 |
Table 4: Effect of Temperature on Cobalt Sulfide Nanoparticle Size [12]
| Synthesis Temperature (°C) | Resulting Morphology | Average Particle Size (nm) |
| 80 | Spherical | - |
| 145 | Mono-dispersed spherical | 3.40 ± 1.03 |
| 210 | Mono-dispersed spherical | 9.26 ± 2.08 |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Flower-like Cobalt Phosphate Nanostructures
This protocol is a generalized procedure based on the hydrothermal method described for synthesizing various cobalt phosphate nanostructures.[6]
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Precursor Solution Preparation:
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Dissolve a cobalt salt (e.g., cobalt chloride hexahydrate, CoCl₂·6H₂O) and a phosphate source (e.g., sodium phosphate, Na₃PO₄) in a mixed solvent (e.g., water and ethanol) in a stoichiometric ratio.
-
Add a morphology-directing agent, such as hexamethylenetetramine (HMT), to the solution. The amount of HMT can be varied to control the final morphology.
-
-
Hydrothermal Reaction:
-
Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.
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Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 12-24 hours).
-
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Product Collection and Purification:
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After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
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Wash the product several times with deionized water and ethanol to remove any unreacted reagents and by-products.
-
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Drying:
-
Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C) for several hours.
-
Protocol 2: Co-precipitation Synthesis of Cobalt Phosphate Nanoparticles
This protocol is a generalized procedure based on the co-precipitation method.[6][13]
-
Precursor Solution Preparation:
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Prepare an aqueous solution of a cobalt salt (e.g., cobalt nitrate, Co(NO₃)₂·6H₂O).
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Prepare a separate aqueous solution of a phosphate source (e.g., ammonium phosphate, (NH₄)₃PO₄).
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-
Precipitation:
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Slowly add the phosphate solution to the cobalt solution under vigorous stirring at room temperature.
-
Adjust and maintain the pH of the mixture at a desired value (e.g., 8-9) by adding a base solution (e.g., sodium hydroxide, NaOH) dropwise.
-
-
Aging:
-
Continue stirring the mixture for a specific period (e.g., 2-4 hours) to allow the precipitate to age and for the crystals to grow.
-
-
Product Collection and Purification:
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product thoroughly with deionized water and ethanol.
-
-
Drying:
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Dry the synthesized cobalt phosphate nanoparticles in an oven at a suitable temperature (e.g., 80 °C).
-
Visualizations
Caption: General experimental workflow for the synthesis of cobalt phosphate nanostructures.
Caption: Key parameters influencing the morphology of cobalt phosphate nanostructures.
References
- 1. The critical role of surfactants in the growth of cobalt nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ajbasweb.com [ajbasweb.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microwave Assisted Synthesis of Cobalt Phosphate Nanoparticles and Their Antiproliferation against Human Lung Cancer Cells and Primary Osteoblasts in Vitro | Zhou | International Journal of Chemistry | CCSE [ccsenet.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. iris.uniroma1.it [iris.uniroma1.it]
- 10. Influence of pH in the synthesis of calcium phosphate based nanostructures with enhanced bioactivity and pro-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formation and shape-control of hierarchical cobalt nanostructures using quaternary ammonium salts in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chalcogen.ro [chalcogen.ro]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Sluggishness of Oxygen Evolution Reaction with Cobalt Phosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cobalt phosphate (B84403) as a catalyst to address the sluggishness of the oxygen evolution reaction (OER).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, characterization, and electrochemical testing of cobalt phosphate catalysts for the OER.
| Problem | Potential Causes | Recommended Solutions |
| High Overpotential for OER | 1. Inactive Catalyst: The as-deposited cobalt phosphate may require an activation step.[1] 2. Poor Catalyst-Substrate Adhesion: Inadequate bonding between the catalyst layer and the electrode substrate increases resistance. 3. Low Catalyst Loading: Insufficient amount of active material on the electrode surface. 4. Electrolyte Composition: The absence or low concentration of phosphate in the electrolyte can significantly hinder the reaction kinetics.[2][3] 5. Incorrect pH: The OER activity of cobalt phosphate is pH-dependent. | 1. Catalyst Activation: Perform cyclic voltammetry scans in the potential window of the OER or hold the electrode at an oxidative potential for a period to activate the catalyst. This process can lead to the formation of more active cobalt oxyhydroxide species.[1] 2. Substrate Pre-treatment: Ensure the substrate is thoroughly cleaned and pre-treated to create a suitable surface for catalyst deposition. 3. Optimize Deposition: Increase the deposition time or current density during electrodeposition, or use a higher concentration of precursors in hydrothermal synthesis. 4. Electrolyte Optimization: Ensure the electrolyte contains an adequate concentration of phosphate buffer (e.g., 0.1 M potassium phosphate).[2][3] 5. pH Adjustment: Optimize the pH of the electrolyte. Cobalt phosphate catalysts often perform well in neutral to alkaline conditions. |
| Low Catalytic Current Density | 1. Low Electrochemically Active Surface Area (ECSA): The catalyst morphology may not be optimal, leading to a limited number of active sites. 2. Mass Transport Limitations: Inefficient transport of reactants (water/hydroxide (B78521) ions) to the catalyst surface or removal of products (oxygen gas). 3. High Charge Transfer Resistance: Poor electrical conductivity of the catalyst layer or high resistance at the catalyst-electrolyte interface. | 1. Morphology Control: Modify synthesis parameters (e.g., precursor concentration, temperature, deposition potential) to create a more porous or nanostructured catalyst with a higher surface area.[4] 2. Stirring/Rotation: If using a stationary electrode, introduce stirring. For more controlled experiments, use a rotating disk electrode (RDE) to enhance mass transport. 3. Conductive Additives/Substrates: Incorporate conductive materials like carbon nanotubes or use highly conductive substrates to improve charge transfer. |
| Catalyst Instability/Degradation | 1. Phosphorous Leaching: During prolonged electrolysis, phosphate can leach from the catalyst film, altering its composition and activity.[1] 2. Dissolution of Cobalt: In acidic or strongly alkaline conditions, the cobalt phosphate may slowly dissolve. 3. Mechanical Delamination: Poor adhesion can lead to the physical detachment of the catalyst layer from the substrate during gas evolution. | 1. Operate in Phosphate Buffer: Conducting the OER in a phosphate-containing electrolyte can help mitigate the leaching of phosphate from the catalyst.[2][3] 2. pH Control: Operate within the optimal pH range for cobalt phosphate stability (typically neutral to moderately alkaline). 3. Improve Adhesion: Optimize the substrate cleaning and catalyst deposition process to ensure strong adhesion. A binder might be considered for powder-based electrodes. |
| Poor Reproducibility | 1. Inconsistent Synthesis Parameters: Minor variations in temperature, precursor concentrations, or deposition potential can lead to different catalyst properties. 2. Substrate Variability: Differences in the surface roughness or cleanliness of the electrode substrate. 3. Reference Electrode Drift: Instability of the reference electrode potential can lead to inaccurate overpotential measurements. | 1. Strict Parameter Control: Maintain precise control over all synthesis parameters. 2. Standardized Substrate Preparation: Implement a consistent and rigorous cleaning procedure for all substrates. 3. Calibrate Reference Electrode: Regularly calibrate the reference electrode against a standard reference, such as a saturated calomel (B162337) electrode (SCE) or a reversible hydrogen electrode (RHE). |
Frequently Asked Questions (FAQs)
Q1: Why is cobalt phosphate a good catalyst for the oxygen evolution reaction?
A1: Cobalt phosphate is an attractive OER catalyst due to its high activity, stability in neutral and alkaline media, and the use of earth-abundant elements, making it a cost-effective alternative to precious metal catalysts like iridium and ruthenium oxides.[3] Its catalytic activity is attributed to the formation of active cobalt-oxo or cobalt-hydroxo species on the surface during the electrochemical process.[5]
Q2: What is the proposed mechanism for the OER on cobalt phosphate catalysts?
A2: The proposed mechanism involves the participation of cobalt centers that cycle through different oxidation states (Co(II), Co(III), and Co(IV)). A key step is the formation of a high-valent cobalt-oxo species (Co-O), which then reacts with a water molecule or hydroxide ion to form the O-O bond, leading to the evolution of molecular oxygen. Phosphate ions in the electrolyte are believed to act as proton acceptors, facilitating the deprotonation steps in the reaction cycle.[2][3][6]
Q3: What is the role of the phosphate in the electrolyte?
A3: The phosphate in the electrolyte plays a crucial role in the catalytic activity of cobalt phosphate for the OER. It acts as a proton acceptor, which is essential for the proton-coupled electron transfer steps in the OER mechanism.[2][3] The absence of a phosphate buffer can lead to a significant decrease in catalytic activity and an increase in the Tafel slope.[2][6]
Q4: How does the morphology of the cobalt phosphate catalyst affect its performance?
A4: The morphology of the cobalt phosphate catalyst significantly impacts its performance by influencing the electrochemically active surface area (ECSA).[4] Nanostructured morphologies, such as nanoflakes, nanowires, or porous structures, provide a larger surface area with more exposed active sites, which enhances the catalytic current density.[4][7]
Q5: What are typical overpotential and Tafel slope values for cobalt phosphate catalysts?
A5: The overpotential and Tafel slope for cobalt phosphate catalysts can vary depending on the synthesis method, morphology, and testing conditions. Generally, overpotentials at a current density of 10 mA/cm² can range from approximately 290 mV to 400 mV in alkaline media.[4][7] Tafel slopes are typically in the range of 60 to 100 mV/dec.[4]
Data Presentation
Table 2: Performance Comparison of Cobalt Phosphate-Based OER Catalysts
| Catalyst | Synthesis Method | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| Hydrous Cobalt Phosphate | Hydrothermal | 1.0 M KOH | 292 | 98 | [4] |
| Carbon- and Nitrogen-doped Cobalt Phosphate on Nickel Foam | Hydrothermal & Calcination | Not Specified | 222 (at 100 mA/cm²) | Not Specified | [7] |
| Cobalt Phosphate on FTO | Electrodeposition | 0.1 M KPi (pH 8.0) | ~390 | 155 | [1][8] |
| Iron-doped Cobalt Phosphate | Electrodeposition | 1.0 M KOH | Not specified for OER | Not Specified | [9] |
Experimental Protocols
Protocol 1: Electrodeposition of Cobalt Phosphate Catalyst Film
This protocol describes the preparation of a cobalt phosphate catalyst film on a conductive substrate (e.g., fluorine-doped tin oxide - FTO) via electrodeposition.
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Substrate Cleaning:
-
Sonically clean the FTO substrate sequentially in a soap solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
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Dry the substrate under a stream of nitrogen gas.
-
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Electrolyte Preparation:
-
Prepare a 0.1 M potassium phosphate (KPi) buffer solution and adjust the pH to 7.0.
-
Add cobalt(II) nitrate (B79036) (Co(NO₃)₂) to the KPi buffer to a final concentration of 0.5 mM.
-
-
Electrochemical Deposition:
-
Set up a three-electrode electrochemical cell with the cleaned FTO substrate as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.
-
Immerse the electrodes in the cobalt-containing phosphate buffer.
-
Apply a constant potential of +1.2 V (vs. Ag/AgCl) for 30 minutes to deposit the cobalt phosphate film.
-
-
Post-Deposition Treatment:
-
After deposition, rinse the catalyst-coated electrode thoroughly with deionized water to remove any residual electrolyte.
-
Dry the electrode in air before electrochemical characterization.
-
Protocol 2: Hydrothermal Synthesis of Hydrous Cobalt Phosphate
This protocol outlines the synthesis of hydrous cobalt phosphate with a microflower-like structure using a hydrothermal method.[4]
-
Precursor Solution Preparation:
-
Dissolve cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) and sodium dihydrogen phosphate (NaH₂PO₄) in deionized water to form a solution with desired precursor concentrations.
-
Add urea (B33335) to the solution, which acts as a hydrolyzing agent. The concentration of urea can be varied to control the morphology of the final product.[4]
-
-
Hydrothermal Reaction:
-
Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.
-
Place a clean conductive substrate (e.g., nickel foam) vertically in the autoclave.
-
Seal the autoclave and heat it to 120 °C for 6 hours.
-
-
Product Collection and Cleaning:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Remove the substrate coated with the pinkish cobalt phosphate precipitate.
-
Rinse the coated substrate several times with deionized water and ethanol (B145695) to remove any unreacted precursors.
-
-
Drying:
-
Dry the final product in a vacuum oven at 60 °C for 12 hours.
-
Protocol 3: Electrochemical Evaluation of OER Performance
This protocol describes the standard procedure for evaluating the OER performance of the prepared cobalt phosphate catalyst using linear sweep voltammetry (LSV).
-
Electrochemical Cell Setup:
-
Use a three-electrode setup with the cobalt phosphate-coated electrode as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl or Hg/HgO electrode as the reference electrode.
-
Use an appropriate electrolyte, such as 1.0 M KOH or 0.1 M KPi buffer.
-
-
Pre-measurement Conditioning:
-
Purge the electrolyte with high-purity oxygen or nitrogen for at least 30 minutes before the measurement to ensure saturation.
-
Perform several cyclic voltammetry (CV) scans in the potential range of interest to stabilize the catalyst surface.
-
-
Linear Sweep Voltammetry (LSV):
-
Record the LSV curve by sweeping the potential from the open-circuit potential towards a more anodic potential at a slow scan rate (e.g., 5 mV/s) to minimize capacitive currents.
-
-
Data Analysis:
-
Correct the measured potential for the iR drop (ohmic resistance of the solution).
-
Convert the potential from the reference electrode scale to the reversible hydrogen electrode (RHE) scale using the Nernst equation: E(RHE) = E(ref) + 0.059*pH + E°(ref).
-
Determine the overpotential required to achieve a current density of 10 mA/cm².
-
Plot the overpotential as a function of the logarithm of the current density to obtain the Tafel plot and calculate the Tafel slope.
-
Mandatory Visualization
Caption: Proposed mechanism for the Oxygen Evolution Reaction on a cobalt phosphate catalyst.
Caption: General experimental workflow for OER catalyst synthesis and evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrocatalytic Water Oxidation at Neutral pH–Deciphering the Rate Constraints for an Amorphous Cobalt‐Phosphate Catalyst System | Semantic Scholar [semanticscholar.org]
- 3. Research status, opportunities, and challenges of cobalt phosphate based materials as OER electrocatalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of hydrous cobalt phosphate electro-catalysts by a facile hydrothermal method for enhanced oxygen evolution reaction: effect of urea variation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ru tailored hydrous cobalt phosphate as a rational approach for high-performance alkaline oxygen evolution reaction [infoscience.epfl.ch]
- 7. Structural design of cobalt phosphate on nickel foam for electrocatalytic oxygen evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Cobalt Hydrogen Phosphate and Other OER Electrocatalysts
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Oxygen Evolution Reaction Electrocatalyst Performance
The development of efficient and robust electrocatalysts for the oxygen evolution reaction (OER) is a critical bottleneck in the advancement of clean energy technologies such as water splitting and metal-air batteries. Among the promising non-precious metal catalysts, cobalt-based materials, particularly cobalt hydrogen phosphate (B84403) (Co-Pi), have garnered significant attention due to their promising activity and stability in neutral and alkaline media. This guide provides a comprehensive comparison of cobalt hydrogen phosphate and its variants with other leading OER electrocatalysts, supported by experimental data and detailed methodologies.
Performance Comparison of OER Electrocatalysts
The efficacy of an OER electrocatalyst is primarily evaluated based on several key metrics: the overpotential required to achieve a specific current density (typically 10 mA/cm²), the Tafel slope which provides insight into the reaction kinetics, the turnover frequency (TOF) as a measure of intrinsic activity, and long-term stability. The following table summarizes these performance indicators for hydrous cobalt phosphate, cobalt-iron phosphate, and prominent benchmark catalysts. All data is presented for operation in a 1.0 M KOH electrolyte to ensure a consistent basis for comparison.
| Electrocatalyst | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Turnover Frequency (TOF) (s⁻¹) | Long-term Stability |
| Hydrous Cobalt Phosphate | 292[1][2] | 98[1][2] | - | Stable for 10 hours at 10 mA/cm²[1][2] |
| Cobalt-Iron Phosphate ((Co,Fe)PO₄) | 300 | 58.4 | - | Stable for over 100 hours[3][4] |
| Cobalt-Phosphorus (Co-P, 8 wt% P) | 378[5] | - | 12.08 @ 400 mV overpotential[5] | Stable for 15 hours[5] |
| Iridium Oxide (IrO₂) | ~300 - 350 | ~40 - 60 | - | Generally stable, but dissolution can occur |
| Ruthenium Oxide (RuO₂) | ~250 - 300 | ~30 - 50 | - | Higher activity but lower stability than IrO₂ |
| Nickel-Iron LDH (NiFe-LDH) | ~190 - 260 | ~30 - 50 | - | Excellent stability in alkaline media |
Note: The performance of electrocatalysts can vary significantly based on synthesis methods, electrode preparation, and testing conditions. The data presented here is a representative summary from various sources.
Experimental Protocols
Standardized experimental procedures are crucial for the accurate and reproducible evaluation of OER electrocatalyst performance. Below are detailed methodologies for key experiments.
Electrocatalyst Ink Preparation and Electrode Fabrication
-
Ink Formulation: A catalyst ink is typically prepared by dispersing a specific amount of the electrocatalyst powder (e.g., 5 mg) in a mixture of deionized water, isopropanol, and a small percentage of a conductive additive like carbon black. A binder, such as Nafion solution (e.g., 5 wt%), is added to ensure adhesion to the electrode substrate.
-
Sonication: The mixture is sonicated for at least 30 minutes to achieve a homogeneous dispersion.
-
Electrode Coating: A measured volume of the catalyst ink is drop-casted onto the surface of a polished glassy carbon electrode (GCE) or other suitable substrates like nickel foam or carbon paper.
-
Drying: The electrode is then dried under ambient conditions or in a low-temperature oven to remove the solvents.
Electrochemical Measurements
All electrochemical measurements are typically conducted in a standard three-electrode cell at room temperature.
-
Working Electrode: The fabricated catalyst-coated electrode.
-
Counter Electrode: A platinum wire or graphite (B72142) rod.
-
Reference Electrode: A saturated calomel (B162337) electrode (SCE), Ag/AgCl, or a mercury/mercuric oxide (Hg/HgO) electrode. All potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ref) + 0.059 × pH + E°(Ref).
Electrolyte: For alkaline OER, a 1.0 M potassium hydroxide (B78521) (KOH) solution is commonly used. The electrolyte should be purged with high-purity oxygen or nitrogen for at least 30 minutes before each experiment to ensure saturation.
Linear Sweep Voltammetry (LSV):
-
LSV is performed to evaluate the catalytic activity.
-
The potential is swept from the open-circuit potential (OCP) to a higher potential (e.g., 1.8 V vs. RHE) at a slow scan rate (e.g., 5 mV/s) to minimize capacitive currents.
-
The overpotential required to reach a current density of 10 mA/cm² is a key performance metric.
Tafel Analysis:
-
The Tafel slope is derived from the steady-state polarization curve (LSV data).
-
The linear portion of the Tafel plot (overpotential vs. log of current density) is fitted to the Tafel equation: η = b log(j) + a, where 'b' is the Tafel slope.
Electrochemical Impedance Spectroscopy (EIS):
-
EIS is used to investigate the electrode kinetics and charge transfer resistance.
-
Measurements are typically performed at a specific overpotential in a frequency range from, for example, 100 kHz to 0.1 Hz with a small AC amplitude (e.g., 10 mV).
Chronoamperometry/Chronopotentiometry:
-
These techniques are employed to assess the long-term stability of the electrocatalyst.
-
A constant potential (chronoamperometry) or a constant current density (chronopotentiometry, e.g., 10 mA/cm²) is applied for an extended period (e.g., 10-100 hours), and the current or potential is monitored over time.
Visualizing the Comparison and Workflow
To better illustrate the relationships and processes involved in comparing OER electrocatalysts, the following diagrams are provided.
Caption: Key performance metrics for comparing OER electrocatalysts.
Caption: Standard experimental workflow for OER electrocatalyst evaluation.
References
A Comparative Analysis of Nickel-Cobalt Hydrogen Phosphate and Cobalt Phosphate for Advanced Supercapacitor Applications
For researchers and scientists at the forefront of energy storage technology, the quest for superior electrode materials is paramount. This guide provides a detailed comparison of the electrochemical performance of nickel-cobalt (B8461503) hydrogen phosphate (B84403) (NiCoHPO₄) and cobalt phosphate (Co₃(PO₄)₂) in supercapacitors, supported by experimental data and protocols.
The synergistic effect of incorporating nickel into the cobalt phosphate structure has been shown to significantly enhance the electrochemical properties of the material, leading to higher specific capacitance and improved stability. This comprehensive analysis delves into the performance metrics of both materials, offering a clear perspective on their potential for next-generation energy storage devices.
Performance Comparison
The electrochemical performance of nickel-cobalt hydrogen phosphate and cobalt phosphate-based materials is summarized in the table below. The data highlights the superior performance of the bimetallic phosphate in terms of specific capacitance and, in some cases, cycling stability.
| Material | Specific Capacitance | Current Density | Cycling Stability | Electrolyte | Reference |
| NiCo(HPO₄) | 641 F/g | 0.5 A/g | - | 2 M KOH | [1] |
| Co₀.₇₅Ni₀.₂₅(HPO₄) | 475 mAh/g (equivalent to ~1710 F/g) | 1 A/g | 94.8% over 5000 cycles | 3 M KOH | [2] |
| NaNi₀.₃₃Co₀.₆₇PO₄·H₂O | 828 F/g | 1 A/g | - | - | [3] |
| Co₃(PO₄)₂·4H₂O/GF | - | - | 99% over 10,000 cycles | 6 M KOH | [4] |
| Co₃(PO₄)₂ nanoflakes | 410 F/g | 1 A/g | - | - | [5] |
| Co₃(PO₄)₂@W₃(PO₄)₄/GO | 1420 F/g | - | 74.7% over 10,000 cycles | - | [6] |
Experimental Methodologies
A clear understanding of the experimental protocols is crucial for the replication and advancement of these findings. The following sections detail the synthesis of the electrode materials and the subsequent electrochemical analysis.
Synthesis of Nickel-Cobalt Hydrogen Phosphate (Solvothermal Method)
A one-step solvothermal method is employed for the synthesis of NiCo(HPO₄).[1]
-
Precursor Solution: Nickel nitrate (B79036) (Ni(NO₃)₂·6H₂O) and cobalt nitrate (Co(NO₃)₂·6H₂O) are dissolved in a solvent mixture of water, ethanol, and glycerol.
-
Phosphate Source: A phosphoric acid solution is added to the precursor mixture.
-
Hydrothermal Reaction: The resulting solution is transferred to a Teflon-lined stainless-steel autoclave and heated.
-
Product Retrieval: After cooling, the precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried in an oven.
Synthesis of Cobalt Phosphate (Hydrothermal Method)
Pristine cobalt phosphate can be synthesized using a hydrothermal approach. For composite materials like Co₃(PO₄)₂·4H₂O/Graphene Foam, the following steps are taken[4]:
-
Precursor Solution: Cobalt nitrate and a phosphate source are dissolved in deionized water.
-
Graphene Foam: Graphene foam is added to the solution.
-
Hydrothermal Reaction: The mixture is sealed in a Teflon-lined stainless-steel autoclave and heated.
-
Product Retrieval: The resulting composite is washed and dried.
Electrochemical Characterization
The supercapacitive performance of the materials is evaluated using a three-electrode system in an aqueous electrolyte.[1][4][7]
-
Working Electrode Preparation: The active material is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry. This slurry is then coated onto a current collector (e.g., nickel foam or stainless steel mesh), dried, and pressed.[7]
-
Three-Electrode Setup: A platinum wire or graphite (B72142) rod serves as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode is used as the reference electrode. The prepared working electrode is immersed in the electrolyte (e.g., KOH or H₂SO₄ solution).[7]
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): To determine the capacitive behavior and operating potential window.[8]
-
Galvanostatic Charge-Discharge (GCD): To calculate the specific capacitance, energy density, and power density.[8]
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the internal resistance and charge transfer kinetics.
-
Experimental Workflow
The logical flow of comparing the supercapacitor performance of nickel-cobalt hydrogen phosphate and cobalt phosphate is illustrated in the diagram below.
Caption: Experimental workflow for comparing supercapacitor materials.
Signaling Pathways and Logical Relationships
The enhanced performance of nickel-cobalt hydrogen phosphate can be attributed to several factors, which are outlined in the diagram below.
Caption: Factors contributing to the enhanced performance of NiCoHPO₄.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. ir.vistas.ac.in [ir.vistas.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Video: Evaluating the Electrochemical Properties of Supercapacitors using the Three-Electrode System [jove.com]
- 8. gamry.com [gamry.com]
A Comparative Guide to Cobalt Phosphides and Cobalt Hydrogen Phosphate for the Hydrogen Evolution Reaction
For researchers, scientists, and drug development professionals, the quest for efficient and cost-effective electrocatalysts for the hydrogen evolution reaction (HER) is paramount for advancing clean energy technologies. Among the promising candidates, cobalt-based materials have garnered significant attention. This guide provides an objective comparison of the HER activity of cobalt phosphides versus cobalt hydrogen phosphate (B84403), supported by experimental data and detailed methodologies.
Performance Comparison: Cobalt Phosphides vs. Cobalt Hydrogen Phosphate
Cobalt phosphides, in their various stoichiometries (e.g., CoP, Co₂P), have been extensively studied and generally exhibit superior HER performance compared to this compound. The enhanced activity of cobalt phosphides is often attributed to their metallic character, which facilitates electron transfer, and the favorable electronic structure of the P and Co sites that optimize hydrogen adsorption and desorption steps.
Cobalt phosphates, while also showing catalytic activity, are typically less conductive. However, their performance can be significantly enhanced through strategies such as doping with other transition metals (e.g., iron) or nanostructuring to increase the number of active sites.
The following table summarizes the key performance metrics for various cobalt phosphide (B1233454) and cobalt (hydrogen) phosphate-based electrocatalysts as reported in the literature. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Catalyst Material | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| Cobalt Phosphides | ||||
| CoP/NCNTs | 0.5 M H₂SO₄ | 79 | 49 | [1][2] |
| Co₂P/NPG | Not Specified | 144 | 72 | [3] |
| CoP-CoₓOᵧ/CC | 1 M KOH | 43 | Not Specified | [4] |
| Co-P (11 wt% P) | 1 M KOH | 98.9 | Not Specified | [5] |
| Cobalt Phosphide (from Co(OAc)₂) | Acidic | 160 | Not Specified | [6] |
| Cobalt Phosphide (from Co(OAc)₂) | Alkaline | 175 | Not Specified | [6] |
| CoP-Co₂P/PC | 1 M KOH | 96.7 | Not Specified | [7] |
| CoP-Co₂P/PC | Alkaline Seawater | 111.2 | 64.2 | [7] |
| Cobalt Phosphates | ||||
| Fe₀.₄₃Co₂.₅₇(PO₄)₂/Cu | 1.0 M KOH | ~48.9 (for HER) | Not Specified | [8] |
| Fe₀.₄₃Co₂.₅₇(PO₄)₂/Cu | 0.5 M H₂SO₄ | Not Specified | Not Specified | [9] |
| (Co,Fe)PO₄ | 1 M KOH + Seawater | 137 | 71 | [10] |
| Hydrous Cobalt Phosphate | 1.0 M KOH | 292 (for OER) | 98 (for OER) | [11][12] |
Experimental Protocols
The following sections detail the typical experimental methodologies for the synthesis of these catalysts and the evaluation of their HER performance.
Synthesis of Cobalt Phosphide (CoP) Nanoparticles
A common method for synthesizing cobalt phosphide nanoparticles is through a thermal decomposition or phosphidation process.[1][13]
-
Precursor Preparation : A cobalt precursor, such as cobalt(II) acetylacetonate (B107027) or cobalt chloride, is dissolved in a high-boiling point solvent like oleylamine (B85491) or 1-octadecene.
-
Phosphorus Source Addition : A phosphorus source, such as trioctylphosphine (B1581425) (TOP) or triphenylphosphine (B44618) (TPP), is injected into the reaction mixture at an elevated temperature. The choice of phosphorus source can influence the resulting cobalt phosphide phase (CoP vs. Co₂P).[1][13]
-
Reaction : The mixture is heated to a high temperature (e.g., 300-350 °C) under an inert atmosphere (e.g., argon or nitrogen) and held for a specific duration to allow for the formation of cobalt phosphide nanoparticles.
-
Purification : After cooling, the nanoparticles are typically precipitated with a non-polar solvent like ethanol (B145695), collected by centrifugation, and washed multiple times to remove unreacted precursors and byproducts.
Synthesis of Iron-Doped Cobalt Phosphate (FeₓCo₃₋ₓ(PO₄)₂)
A facile one-step electrodeposition approach can be used to fabricate Fe-doped cobalt phosphate nanosheets on a conductive substrate.[9]
-
Electrolyte Preparation : An electrolyte solution is prepared containing cobalt chloride, iron chloride, and a phosphate source in a deep eutectic solvent like Reline (a mixture of choline (B1196258) chloride and urea).
-
Electrodeposition : A three-electrode setup is used, with the conductive substrate (e.g., copper foil) as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Deposition Process : A constant potential is applied to the working electrode for a specific duration to deposit the Fe-doped cobalt phosphate film.
-
Post-Treatment : The deposited film is then rinsed with deionized water and ethanol and dried.
Electrochemical Evaluation of HER Activity
The HER performance of the synthesized catalysts is typically evaluated using a three-electrode electrochemical setup.[4][10][14]
-
Working Electrode Preparation : The catalyst material is dispersed in a solution containing a solvent (e.g., ethanol and water mixture) and a binder (e.g., Nafion) to form an ink. A specific volume of this ink is then drop-casted onto a conductive substrate, such as glassy carbon or carbon cloth, and dried.
-
Electrochemical Cell Assembly : The working electrode, a counter electrode (e.g., graphite (B72142) rod or platinum wire), and a reference electrode (e.g., Ag/AgCl or saturated calomel electrode) are placed in an electrochemical cell containing the desired electrolyte (e.g., 0.5 M H₂SO₄ or 1.0 M KOH).
-
Linear Sweep Voltammetry (LSV) : The polarization curve is recorded by sweeping the potential at a slow scan rate (e.g., 5 mV/s). The potential is typically converted to the reversible hydrogen electrode (RHE) scale. The overpotential required to achieve a current density of 10 mA/cm² is a key metric for catalyst activity.
-
Tafel Analysis : The Tafel slope is derived from the linear portion of the Tafel plot (overpotential vs. log of current density) and provides insight into the HER mechanism.
-
Stability Test : The long-term stability of the catalyst is often assessed by chronoamperometry (measuring current over time at a constant potential) or by continuous cyclic voltammetry.
Visualizing the Process and Comparison
To better understand the experimental workflow and the comparative performance, the following diagrams are provided.
References
- 1. Cobalt phosphide-based electrocatalysts: synthesis and phase catalytic activity comparison for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrolessly Deposited Cobalt–Phosphorus Coatings for Efficient Hydrogen and Oxygen Evolution Reactions [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cobalt–Iron–Phosphate Hydrogen Evolution Reaction Electrocatalyst for Solar-Driven Alkaline Seawater Electrolyzer [mdpi.com]
- 11. Synthesis of hydrous cobalt phosphate electro-catalysts by a facile hydrothermal method for enhanced oxygen evolution reaction: effect of urea variation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Cobalt phosphide-based electrocatalysts: synthesis and phase catalytic activity comparison for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Cobalt-Based Phosphates in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of cobalt-based phosphates against other alternatives, supported by experimental data. Cobalt-based phosphates are emerging as a versatile and cost-effective class of catalysts with significant potential across various applications, including energy conversion and organic synthesis. Their unique electronic and structural properties, arising from the interplay between cobalt centers and phosphate (B84403) moieties, contribute to their high catalytic activity and stability.
Electrocatalysis: The Oxygen Evolution Reaction (OER)
Cobalt phosphates have garnered significant attention as efficient and robust catalysts for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. Their performance is often benchmarked against precious metal oxides like ruthenium dioxide (RuO₂) and iridium dioxide (IrO₂).
Performance Comparison of OER Catalysts
The following table summarizes key performance indicators for various cobalt phosphate-based OER electrocatalysts compared to noble metal oxides. The overpotential (η) at a current density of 10 mA/cm² and the Tafel slope are crucial metrics for evaluating OER catalysts. A lower overpotential indicates higher energy efficiency, while a smaller Tafel slope suggests more favorable reaction kinetics.
| Catalyst | Electrolyte | Overpotential (η) @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| Amorphous Cobalt Phosphate (Co-Pi) | 0.1 M KPi (pH 7) | ~410 | ~59 | [1] |
| Hydrous Cobalt Phosphate | 1.0 M KOH | 292 | 98 | [2] |
| 5% Ru-doped Hydrous Cobalt Phosphate | 1.0 M KOH | 310 | 62 | [3] |
| Cobalt Phosphate Nanoparticles | 1.0 M KOH | 299 | - | [4] |
| Benchmark Catalysts | ||||
| RuO₂ | 1.0 M KOH | ~300 - 400 | ~60-70 | [5] |
| IrO₂ | 1.0 M KOH | ~350 - 450 | ~40-60 | [5] |
Note: The performance of catalysts can vary significantly based on the synthesis method, catalyst loading, and specific experimental conditions.
Catalysis in Organic Synthesis
While the application of cobalt-based catalysts in organic synthesis is well-established, the specific use of cobalt phosphates is a developing area of research.[6] Cobalt catalysts, in general, are explored for reactions like alcohol oxidation and C-H functionalization, offering a more economical alternative to precious metals like palladium. However, detailed quantitative data for cobalt phosphate-catalyzed organic reactions is still emerging in the literature.
Alcohol Oxidation
The selective oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a fundamental transformation in organic synthesis. While various cobalt-based materials have shown promise in this area, specific performance metrics for cobalt phosphates are not yet widely reported in a comparative context. For instance, a cobalt composite immobilized on a polysulfone fibrous network has been shown to efficiently oxidize benzyl (B1604629) alcohol to benzaldehyde (B42025) with high yields.[7]
C-H Functionalization
Direct C-H functionalization is a powerful tool for creating complex molecules by activating otherwise inert C-H bonds. Palladium catalysts have traditionally dominated this field.[8][9] Cobalt catalysis has emerged as a promising alternative, with studies demonstrating its effectiveness in various C-H activation reactions.[10][11] However, the specific role and quantitative performance of cobalt phosphates in this domain are not yet well-documented, representing an area ripe for future investigation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of catalytic studies. Below are representative protocols for the synthesis of cobalt phosphate catalysts and their evaluation in the Oxygen Evolution Reaction.
Synthesis of Hydrous Cobalt Phosphate via Hydrothermal Method
This protocol describes the synthesis of hydrous cobalt phosphate on a conductive substrate, a common method for preparing electrocatalytic electrodes.
1. Precursor Solution Preparation:
-
Prepare an aqueous solution containing 0.1 M cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O), 0.1 M ammonium (B1175870) phosphate monobasic (NH₄H₂PO₄), and 0.2 M urea (B33335) (CO(NH₂)₂).
2. Substrate Preparation:
-
Clean a piece of nickel foam or fluorine-doped tin oxide (FTO) glass by sonicating sequentially in acetone, ethanol, and deionized water for 15 minutes each.
3. Hydrothermal Reaction:
-
Place the cleaned substrate into a Teflon-lined stainless-steel autoclave.
-
Fill the autoclave with the precursor solution to about 80% of its volume.
-
Seal the autoclave and heat it to 120°C for 6 hours in an oven.
4. Post-Synthesis Treatment:
-
Allow the autoclave to cool to room temperature naturally.
-
Remove the substrate, which is now coated with a cobalt phosphate film.
-
Rinse the coated substrate thoroughly with deionized water and ethanol.
-
Dry the catalyst-coated substrate in an oven at 60°C for 12 hours.
Electrocatalytic Oxygen Evolution Reaction (OER) Evaluation
This protocol outlines the procedure for assessing the performance of a cobalt phosphate-based electrode for the OER.
1. Electrochemical Cell Setup:
-
A standard three-electrode system is used in an electrochemical cell.
-
The cobalt phosphate-coated substrate serves as the working electrode.
-
A platinum wire or graphite (B72142) rod is used as the counter electrode.
-
A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is used as the reference electrode.
-
The electrolyte is typically a 1.0 M potassium hydroxide (B78521) (KOH) solution.
2. Electrochemical Measurements:
-
Cyclic Voltammetry (CV): The electrode is cycled in a potential window (e.g., 0 to 0.8 V vs. SCE) at a scan rate of 50 mV/s for several cycles to activate the catalyst.
-
Linear Sweep Voltammetry (LSV): The OER polarization curve is recorded by sweeping the potential from 0 to 0.8 V vs. SCE at a slow scan rate (e.g., 5 mV/s). The overpotential required to reach a current density of 10 mA/cm² is determined from this curve.
-
Tafel Plot: The Tafel slope is derived from the linear region of the plot of overpotential (η) versus the logarithm of the current density (log |j|).
-
Chronoamperometry or Chronopotentiometry: The long-term stability of the catalyst is evaluated by holding the electrode at a constant potential or current density for an extended period (e.g., 10 hours) and monitoring the current or potential change.
Visualizations
Logical Flow of Catalyst Comparison
Caption: Logical workflow for the comparative analysis of catalysts.
Experimental Workflow for Catalyst Synthesis and Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The recent advances in cobalt-catalyzed C(sp3)–H functionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. A green chemistry approach for oxidation of alcohols using novel bioactive cobalt composite immobilized on polysulfone fibrous network nanoparticles as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed C-H Functionalization and Flame-Retardant Properties of Isophosphinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. soc.chim.it [soc.chim.it]
- 11. pubs.acs.org [pubs.acs.org]
Unlocking Hydrogen Evolution: A Comparative Guide to Cobalt Hydrogen Phosphate in HER Catalysis
For researchers and scientists at the forefront of renewable energy and drug development, the quest for efficient and cost-effective catalysts for the hydrogen evolution reaction (HER) is paramount. Among the promising earth-abundant materials, cobalt hydrogen phosphate (B84403) (CoHPO₄) has emerged as a noteworthy candidate. This guide provides a comprehensive comparison of CoHPO₄ with other HER catalysts, supported by experimental data and insights from Density Functional Theory (DFT) calculations.
The electrochemical splitting of water to produce hydrogen is a cornerstone of a sustainable energy future. The efficiency of this process hinges on the performance of the catalysts driving the two half-reactions: the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). While platinum (Pt)-based materials have long been the benchmark for HER due to their exceptional activity, their scarcity and high cost necessitate the development of viable alternatives. Transition metal phosphates, particularly those involving cobalt, have shown significant promise in this regard.
Performance Benchmarking: Cobalt Hydrogen Phosphate vs. Alternatives
To objectively assess the catalytic prowess of this compound, a comparative analysis of key HER performance metrics is essential. The following table summarizes the experimentally determined overpotential at a current density of 10 mA/cm² and the Tafel slope for CoHPO₄ and other relevant catalysts in alkaline media. A lower overpotential indicates higher energy efficiency, while a smaller Tafel slope suggests more favorable reaction kinetics.
| Catalyst | Overpotential (mV @ 10 mA/cm²) | Tafel Slope (mV/dec) | Electrolyte |
| (Co,Fe)PO₄ | 137 | 71 | 1 M KOH + Seawater |
| AgCoPO₄/CFP | 32 | 34.4 | 1 M NaOH |
| Co₀.₅Mo₀.₅P | 165 | 60.5 | Acidic |
| CoP Nanoparticles | ~85 (at 20 mA/cm²) | Not Specified | 0.50 M H₂SO₄ |
| Pt/C | ~0 | 30 | 1 M NaOH |
The data indicates that modified cobalt phosphates, such as silver-doped cobalt phosphate (AgCoPO₄), can exhibit HER performance remarkably close to that of platinum, with a very low overpotential of 32 mV and a Tafel slope of 34.4 mV/dec.[1] The introduction of iron into the cobalt phosphate structure, forming (Co,Fe)PO₄, also results in a highly active and stable catalyst, particularly in alkaline seawater, with an overpotential of 137 mV.[2] Cobalt phosphide (B1233454) (CoP) nanoparticles also demonstrate high activity in acidic media.[3]
Delving Deeper: Experimental Protocols
Reproducibility and advancement in materials science are built upon detailed and transparent experimental methodologies. Below are outlines of typical synthesis and electrochemical evaluation protocols for cobalt phosphate-based HER catalysts.
Synthesis of (Co,Fe)PO₄ on Iron Foam
This method involves a phosphidation-based chemical transformation.
-
Synthesis of (Co,Fe)OOH: Iron foam is cleaned and used as a substrate. A solution of cobalt nitrate (B79036) and ferric nitrate is used for hydrothermal synthesis to grow (Co,Fe)OOH nanoneedles on the iron foam.
-
Calcination: The (Co,Fe)OOH/iron foam is calcined in air to convert it to (Co,Fe)₃O₄.
-
Phosphidation: The (Co,Fe)₃O₄/iron foam is then subjected to a phosphidation process using a phosphorus source (e.g., sodium hypophosphite) at elevated temperatures to form (Co,Fe)PO₄.[2]
Electrochemical Characterization of HER Activity
The catalytic performance is evaluated using a standard three-electrode electrochemical setup.
-
Working Electrode: The synthesized catalyst material (e.g., (Co,Fe)PO₄ on iron foam).
-
Reference Electrode: A mercury/mercuric oxide (Hg/HgO) electrode is commonly used for alkaline solutions.
-
Counter Electrode: A graphite (B72142) rod or platinum wire serves as the counter electrode.
-
Electrolyte: The experiments are typically conducted in a 1 M potassium hydroxide (B78521) (KOH) solution, which can also be mixed with seawater to test performance in more realistic conditions.[2]
-
Measurements:
-
Linear Sweep Voltammetry (LSV): To determine the overpotential required to achieve a certain current density.
-
Tafel Plots: Derived from the LSV data to evaluate the reaction kinetics.
-
Chronoamperometry or Chronopotentiometry: To assess the long-term stability of the catalyst.
-
The Theoretical Underpinning: DFT Calculations
Density Functional Theory (DFT) calculations provide invaluable atomic-level insights into the HER mechanism and help rationalize the observed catalytic activity. These calculations can predict the Gibbs free energy of hydrogen adsorption (ΔGH) on the catalyst surface, a key descriptor of HER activity. An ideal HER catalyst should have a ΔGH value close to zero, indicating a balance between hydrogen adsorption and desorption.
DFT Calculation Workflow
The following diagram illustrates a typical workflow for DFT calculations in HER catalysis.
The Hydrogen Evolution Reaction Mechanism
The HER in alkaline media proceeds through either the Volmer-Heyrovsky or the Volmer-Tafel mechanism.
-
Volmer Step: H₂O + e⁻ → H* + OH⁻ (Adsorption of a hydrogen atom)
-
Heyrovsky Step: H* + H₂O + e⁻ → H₂ + OH⁻ (Electrochemical desorption)
-
Tafel Step: H* + H* → H₂ (Chemical desorption)
The following diagram illustrates these pathways on a catalyst surface.
References
A Comparative Guide to the Electrochemical Characterization of Cobalt-Iron-Phosphate Electrocatalysts
For Researchers, Scientists, and Drug Development Professionals
The pursuit of efficient and cost-effective electrocatalysts is paramount for advancing sustainable energy technologies such as water splitting and metal-air batteries. Cobalt-Iron-Phosphate (Co-Fe-P) based materials have emerged as a highly promising class of non-precious metal electrocatalysts, demonstrating significant activity for the Hydrogen Evolution Reaction (HER), Oxygen Evolution Reaction (OER), and Oxygen Reduction Reaction (ORR). This guide provides an objective comparison of their performance against established benchmarks, supported by a compilation of experimental data and detailed characterization protocols.
Quantitative Performance Comparison
The efficacy of an electrocatalyst is determined by several key metrics. The following tables summarize the performance of various Co-Fe-P based materials in alkaline media, juxtaposed with benchmark catalysts like Platinum on carbon (Pt/C) and Iridium Oxide (IrO₂).
Table 1: Oxygen Evolution Reaction (OER) Performance in Alkaline Media
| Electrocatalyst | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Electrolyte | Stability |
| Amorphous Fe-Co₃(PO₄)₂ NWs | 245 | 42 | 1.0 M KOH | Robust durability reported[1] |
| Co-Fe-P-O Nanosheets | 267 | 30 | Not Specified | Stable for 10 hours[2] |
| FeCoP/C | 282 | Not Reported | Alkaline | Not Specified[3] |
| Co-Fe-Pyrophosphate | 276 | 32 | 1 M KOH | ~90% retention after ~8.3 hours[4] |
| Co₃(PO₄)₂@N-C | 317 | 62 | 1 M KOH | Stable for 8 hours and 1000 cycles[5] |
| Benchmark: RuO₂ | ~265-360 | ~63-90 | 1 M KOH / 0.5 M H₂SO₄ | Varies with conditions[2][6] |
| Benchmark: IrO₂ | ~339 | ~85 | 1 M KOH / 0.5 M H₂SO₄ | Varies with conditions[6][7] |
Table 2: Hydrogen Evolution Reaction (HER) Performance in Alkaline Media
| Electrocatalyst | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Electrolyte | Stability |
| (Co,Fe)PO₄ | 122 | 71 | 1 M KOH | Stable for over 72 hours[8] |
| Fe₀.₄₃Co₂.₅₇(PO₄)₂/Cu * | 108.1 (at 100 mA/cm²) | Not Reported | 1.0 M KOH | Stable for over 100 hours[9][10] |
| FeCoP/C | 95 | Not Reported | Alkaline | Not Specified[3] |
| Benchmark: Pt/C | 48 | Not Reported | 1 M KOH | Performance can decrease over time[8][9] |
*Note: Overpotential measured at a higher current density of 100 mA/cm².
Table 3: Oxygen Reduction Reaction (ORR) Performance in Alkaline Media
| Electrocatalyst | Half-Wave Potential (E₁/₂) (V vs. RHE) | Tafel Slope (mV/dec) | Electrolyte |
| FeCoP/C | 0.849 | Not Reported | Alkaline[3] |
| Benchmark: Pt/C | ~0.84 | ~61-68 | 0.1 M KOH / 0.1 M HClO₄[11][12] |
Experimental Protocols
Standardized electrochemical testing is crucial for the accurate comparison of electrocatalyst performance. Below are detailed methodologies for key experiments.
Catalyst Ink Preparation and Working Electrode Fabrication
A catalyst ink is typically prepared by ultrasonically dispersing a specific amount of the catalyst powder (e.g., 5-20 mg) in a solvent mixture containing deionized water, isopropanol, and a small percentage of a binder like Nafion® solution. A calculated volume of this ink is then drop-casted onto the surface of a polished glassy carbon electrode (for RDE) or other substrates like carbon paper or nickel foam, followed by drying under ambient or slightly elevated temperatures.
Three-Electrode Electrochemical Cell Setup
All electrochemical measurements are conducted in a standard three-electrode cell.
-
Working Electrode: The electrode coated with the catalyst under investigation.
-
Reference Electrode: Provides a stable potential for reference. Common choices for alkaline media include Mercury/Mercury Oxide (Hg/HgO) or a Saturated Calomel Electrode (SCE).[8][13] Potentials are converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ref) + 0.0591 x pH + E°(Ref).
-
Counter Electrode: Completes the electrical circuit. A graphite (B72142) rod or a platinum wire is typically used to avoid contamination of the working electrode.[8][13]
Performance Evaluation
-
Linear Sweep Voltammetry (LSV): This is the primary technique to assess catalytic activity. Polarization curves are recorded at a slow scan rate (e.g., 1-10 mV/s) in an electrolyte saturated with the reactant gas (N₂ for HER, O₂ for OER/ORR).[8][14] The overpotential required to achieve a specific current density (typically 10 mA/cm²) is a key performance metric. All measurements should be corrected for iR-drop, the voltage loss due to solution resistance.[8]
-
Tafel Analysis: The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of current density). It provides insight into the reaction kinetics and the rate-determining step of the catalytic process.[1][8]
-
Electrochemical Active Surface Area (ECSA): ECSA is often estimated by measuring the double-layer capacitance (Cdl) of the catalyst-electrolyte interface. This is done by performing Cyclic Voltammetry (CV) in a non-Faradaic potential window at various scan rates (e.g., 10-160 mV/s).[8] The Cdl is proportional to the ECSA.
-
Long-Term Stability Testing: Durability is assessed using chronopotentiometry (maintaining a constant current density and recording potential over time) or chronoamperometry (maintaining a constant potential and recording current over time).[2][8] Tests are typically run for several hours to days to evaluate performance degradation.[15]
-
Faradaic Efficiency (FE): This metric quantifies the percentage of charge that contributes to the desired reaction. For HER, it is determined by comparing the experimentally measured volume of evolved hydrogen gas (e.g., via water displacement) with the theoretical volume calculated from the total charge passed.[8]
Visualizing the Workflow
The characterization of an electrocatalyst follows a logical progression of experiments to determine its intrinsic activity, kinetics, and stability.
Caption: Experimental workflow for electrocatalyst characterization.
Conclusion
The data compiled in this guide indicates that cobalt-iron-phosphate electrocatalysts exhibit performance metrics for OER and HER that are highly competitive with, and in some cases, approach those of precious metal benchmarks in alkaline conditions.[1][2][3][8] Their impressive activity, coupled with robust stability and composition from earth-abundant elements, positions them as compelling, cost-effective alternatives. Further research focusing on optimizing their synthesis, morphology, and conductivity, particularly for the more challenging oxygen reduction reaction, will be crucial for their practical implementation in next-generation energy conversion and storage devices.
References
- 1. Iron-doped cobalt phosphate 1D amorphous ultrathin nanowires as a highly efficient electrocatalyst for water oxidation - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. A comprehensive review of cobalt-based electrocatalysts synthesized via new microwave-assisted methodology - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cobalt−Iron Pyrophosphate Porous Nanosheets as Highly Active Electrocatalysts for the Oxygen Evolution Reaction | Semantic Scholar [semanticscholar.org]
- 5. Cobalt phosphate nanoparticles decorated with nitrogen-doped carbon layers as highly active and stable electrocatalysts for the oxygen evolution reaction - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Stability of Cobalt Phosphate Catalysts for Oxygen Evolution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term stability of cobalt phosphate (B84403) (Co-Pi) catalysts for the oxygen evolution reaction (OER) against other leading alternatives. The information presented is collated from various experimental studies to aid in the selection and development of robust and efficient electrocatalysts.
Cobalt phosphate-based materials have garnered significant attention as cost-effective and highly active catalysts for the OER, a critical reaction in water splitting for hydrogen production and in other energy storage technologies. However, for practical applications, high catalytic activity must be paired with exceptional long-term stability under demanding operational conditions. This guide summarizes key performance indicators from stability tests and provides detailed experimental protocols for their evaluation.
Comparative Analysis of Long-Term Stability
The following table summarizes the long-term stability performance of various cobalt phosphate catalysts and compares them with common alternatives such as Nickel-Iron Layered Double Hydroxides (NiFe-LDH) and Iridium Oxide (IrO₂). It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Catalyst | Electrolyte (pH) | Test Method | Current Density (mA/cm²) | Duration (h) | Initial Overpotential (mV) | Final Overpotential (mV) | Stability Metric (e.g., % change) |
| Amorphous Co-Pi | 0.1 M KPi (pH 7) | Chronopotentiometry | 10 | 12 | ~420 | Stable | Negligible change in potential. |
| Crystalline Co₃(PO₄)₂ | 1.0 M KOH (pH 14) | Chronopotentiometry | 10 | 10 | 292 | Stable | Maintained stable potential. |
| N-doped Carbon supported Co₃(PO₄)₂ | 1.0 M KOH (pH 14) | Chronopotentiometry | 10 | 8 | ~317 | Stable | Excellent stability reported. |
| Fe-doped Cobalt Phosphate | 1.0 M KOH (pH 14) | Chronopotentiometry | 100 | 100 | Not specified | Stable | Robust stability demonstrated. |
| NiFe-LDH | 1.0 M KOH (pH 14) | Chronopotentiometry | 10 | 24 | ~305 | Stable (slight decrease) | Excellent stability with minor potential decrease. |
| NiFe-LDH/Co-Pi Composite | 1.0 M KOH (pH 14) | Chronopotentiometry | 1000 | 1000 | 277 | Stable | Negligible degradation. |
| Commercial IrO₂ | 0.5 M H₂SO₄ (pH ~0.3) | Chronopotentiometry | 10 | >100 | ~280-300 | Gradual Increase | Subject to dissolution and detachment. |
Note: Overpotentials are reported at the specified current density. "Stable" indicates that the source reported negligible or very minor changes in potential over the test duration. The performance of catalysts can be highly dependent on their specific synthesis method, morphology, and the support material used.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the accurate assessment and comparison of catalyst stability. Below are typical protocols for catalyst synthesis and long-term stability testing.
Synthesis of Amorphous Cobalt Phosphate (Co-Pi) Catalyst
A common method for preparing amorphous Co-Pi is through electrodeposition:
-
Electrolyte Preparation: Prepare a 0.1 M potassium phosphate (KPi) buffer solution and adjust the pH to 7.0. Add 0.5 mM cobalt nitrate (B79036) (Co(NO₃)₂) to this solution.
-
Electrode Preparation: A conductive substrate, such as fluorine-doped tin oxide (FTO) glass or a glassy carbon electrode, is cleaned sequentially in acetone, isopropanol, and deionized water.
-
Electrodeposition: Use a three-electrode electrochemical cell with the prepared substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference. Apply a constant potential (e.g., 1.1-1.3 V vs. RHE) until a desired charge density (e.g., 20-40 mC/cm²) is passed, indicating the deposition of the Co-Pi film.
-
Post-Treatment: After deposition, the electrode is rinsed thoroughly with deionized water and can be used immediately for electrochemical testing.
Long-Term Stability Testing: Chronopotentiometry
Chronopotentiometry is a widely used technique to assess catalyst stability by holding a constant current and monitoring the potential over time.
-
Electrochemical Cell Setup: Assemble a three-electrode cell containing the Co-Pi working electrode, a Pt counter electrode, and an Ag/AgCl (or other suitable) reference electrode in a fresh, Co-free electrolyte (e.g., 0.1 M KPi at pH 7 or 1.0 M KOH at pH 14).
-
Initial Characterization: Record an initial linear sweep voltammetry (LSV) curve to determine the overpotential required to achieve the target current density (e.g., 10 mA/cm²).
-
Stability Test: Apply a constant current density (e.g., 10 mA/cm²) to the working electrode and record the potential as a function of time for an extended period (e.g., 12, 24, or 100+ hours). An increase in the required potential over time indicates catalyst degradation.
-
Final Characterization: After the chronopotentiometry test, record another LSV to compare the catalytic activity before and after the stability test.
-
Post-Mortem Analysis (Optional): Characterize the catalyst after the stability test using techniques like SEM, TEM, and XPS to investigate any changes in morphology, crystallinity, or chemical composition.
Visualizing Experimental and Degradation Pathways
The following diagrams, generated using Graphviz, illustrate the typical workflow for catalyst stability evaluation and a simplified model of potential degradation pathways for cobalt phosphate catalysts during the oxygen evolution reaction.
Caption: Workflow for synthesis and stability testing of OER catalysts.
Caption: Potential degradation pathways for Co-Pi catalysts during OER.
Cobalt Phosphide Shows Promise as Efficient Catalyst for Hydrogen Evolution: A Comparative Analysis of Tafel Slopes
A detailed comparison of cobalt phosphide's catalytic activity for the hydrogen evolution reaction (HER) reveals its competitive performance against other established electrocatalysts. This guide provides a comprehensive analysis of Tafel slopes, experimental methodologies, and reaction mechanisms to assist researchers in the development of next-generation energy conversion technologies.
Cobalt phosphide (B1233454) (CoP) has emerged as a cost-effective and highly efficient electrocatalyst for the hydrogen evolution reaction (HER), a critical process in renewable energy systems such as water splitting. Its performance, often evaluated by the Tafel slope, indicates favorable reaction kinetics, positioning it as a viable alternative to the expensive noble metal catalyst, platinum (Pt).
Comparative Analysis of Tafel Slopes
The Tafel slope is a key parameter derived from electrochemical measurements that provides insight into the reaction mechanism and the catalytic activity of a material. A lower Tafel slope signifies a more efficient catalyst, as it requires a smaller overpotential to achieve a tenfold increase in current density.
The table below summarizes the experimentally determined Tafel slopes for cobalt phosphide and other commonly used HER catalysts.
| Catalyst | Tafel Slope (mV dec⁻¹) | Electrolyte | Reference |
| Cobalt Phosphide (CoP) | ~50 - 76 | Acidic/Alkaline | [1] |
| Cobalt Diphosphide (CoP₂) | ~72 | Acidic | [2] |
| Platinum (Pt) | ~30 | Acidic | [3][4] |
| **Molybdenum Disulfide (MoS₂) ** | ~41 - 253 | Acidic | [3][5] |
| Nickel Phosphide (Ni₂P) | ~46 - 113.2 | Acidic/Alkaline | [6] |
As the data indicates, cobalt phosphide exhibits Tafel slopes that are significantly lower than many other earth-abundant catalysts and are approaching the benchmark set by platinum. For instance, some studies report Tafel slopes for CoP in the range of 50-76 mV dec⁻¹, suggesting efficient HER kinetics.[1] In comparison, while Pt remains the most efficient catalyst with a Tafel slope of approximately 30 mV dec⁻¹, its high cost and scarcity limit its widespread application.[3][4] Other materials like molybdenum disulfide (MoS₂) can have a wide range of Tafel slopes, from as low as 41 mV dec⁻¹ to over 200 mV dec⁻¹, depending on its morphology and active sites.[3][5] Nickel phosphide (Ni₂P), another promising transition metal phosphide, also shows competitive Tafel slopes, typically ranging from 46 to 113.2 mV dec⁻¹.[6]
Understanding the Hydrogen Evolution Reaction Mechanism
The hydrogen evolution reaction in acidic or alkaline media proceeds through a series of fundamental steps: the Volmer, Heyrovsky, and Tafel reactions. The rate-determining step of this process dictates the overall efficiency of the catalyst and is reflected in the Tafel slope.
-
Volmer step: The initial adsorption of a proton and an electron to form an adsorbed hydrogen atom (H_ad).
-
H⁺ + e⁻ → H_ad (in acidic media)
-
H₂O + e⁻ → H_ad + OH⁻ (in alkaline media)
-
-
Heyrovsky step: The combination of an adsorbed hydrogen atom with a proton and an electron to form a hydrogen molecule (H₂).
-
H_ad + H⁺ + e⁻ → H₂ (in acidic media)
-
H_ad + H₂O + e⁻ → H₂ + OH⁻ (in alkaline media)
-
-
Tafel step: The recombination of two adsorbed hydrogen atoms to form a hydrogen molecule.
-
2H_ad → H₂
-
The observed Tafel slope can provide insights into which of these steps is the slowest and therefore limits the overall reaction rate. A Tafel slope of approximately 120 mV dec⁻¹ suggests that the Volmer step is rate-determining. A slope of around 40 mV dec⁻¹ points to the Heyrovsky step being the slowest, while a slope of about 30 mV dec⁻¹ indicates the Tafel step is the rate-limiting one.[5] The reported Tafel slopes for cobalt phosphide often suggest that the HER proceeds via a Volmer-Heyrovsky mechanism, where the electrochemical desorption of hydrogen is a key step.[2]
Figure 1. The three fundamental steps of the hydrogen evolution reaction (HER).
Experimental Protocol for Tafel Slope Analysis
The determination of the Tafel slope is performed using linear sweep voltammetry (LSV) in a standard three-electrode electrochemical cell.
1. Electrode Preparation:
-
Working Electrode: A thin film of the cobalt phosphide catalyst is deposited onto a conductive substrate (e.g., glassy carbon, carbon cloth, or nickel foam).
-
Counter Electrode: A platinum wire or graphite (B72142) rod is typically used.
-
Reference Electrode: A saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode is employed. All potentials are then converted to the reversible hydrogen electrode (RHE) scale.
2. Electrolyte Preparation:
-
The experiments are conducted in either an acidic (e.g., 0.5 M H₂SO₄) or alkaline (e.g., 1.0 M KOH) electrolyte. The solution is purged with high-purity nitrogen or argon for at least 30 minutes prior to the measurement to remove dissolved oxygen.
3. Electrochemical Measurement:
-
Linear sweep voltammetry is performed at a slow scan rate (e.g., 1-5 mV s⁻¹) to ensure steady-state conditions.
-
The potential is swept in the cathodic direction to drive the hydrogen evolution reaction.
-
The resulting current density is plotted against the applied potential.
4. Data Analysis:
-
The Tafel plot is constructed by plotting the overpotential (η) versus the logarithm of the current density (log|j|).
-
The linear portion of this plot is fitted to the Tafel equation: η = b log|j| + a, where 'b' is the Tafel slope.
-
It is crucial to correct for the iR drop (ohmic resistance) of the system to obtain an accurate Tafel slope.
Figure 2. A simplified workflow for experimental Tafel slope analysis.
References
- 1. The determination of the HOR/HER reaction mechanism from experimental kinetic data - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP04134G [pubs.rsc.org]
- 2. A Green Synthesis Strategy for Cobalt Phosphide Deposited on N, P Co-Doped Graphene for Efficient Hydrogen Evolution [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to In-Situ Characterization of Cobalt Phosphate Electrocatalysts During the Oxygen Evolution Reaction (OER)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key in-situ characterization techniques used to study cobalt phosphate (B84403) (CoPi) electrocatalysts during the Oxygen Evolution Reaction (OER). Understanding the dynamic structural and electronic changes of the catalyst under operating conditions is crucial for designing more efficient and stable water-splitting systems. We will delve into the experimental data and protocols for three powerful in-situ techniques: X-ray Absorption Spectroscopy (XAS), Raman Spectroscopy, and Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy.
Comparison of In-Situ Spectroscopic Techniques
The choice of in-situ technique depends on the specific information required. XAS is unparalleled for probing the electronic structure and local coordination environment of the cobalt centers. Raman spectroscopy provides detailed vibrational information about both the cobalt-oxygen framework and the role of phosphate. ATR-IR spectroscopy is highly sensitive to surface-adsorbed intermediates, offering direct insight into the reaction mechanism.
Data Presentation: A Quantitative Overview
The following table summarizes key quantitative findings from in-situ studies on cobalt phosphate catalysts during OER.
| Technique | Parameter | Observation | Typical Value/Range | Significance |
| In-Situ XAS | Co Oxidation State | Reversible oxidation from Co(II)/Co(III) to a higher valence state, >+3, under catalytic potentials.[1][2] | Onset of oxidation often observed >1.1 V vs. RHE.[2] | Confirms the involvement of higher-valent Co species (e.g., Co4+) as active sites.[3] |
| Co-O Bond Distance | Contraction of the Co-O bond path upon oxidation. | ~1.9 Å (resting state) to ~1.8 Å (catalytic state). | Indicates the formation of shorter, stronger Co=O bonds in the active state. | |
| Co-Co Bond Distance | Formation of edge-sharing CoO6 octahedra.[1][2] | ~2.8 Å.[4] | Reveals the assembly of molecular clusters into the active amorphous (oxy)hydroxide phase. | |
| In-Situ Raman | Co-O Vibrational Modes | Potential-dependent red-shift of Co-O bands.[5] | Bands typically in the 450-700 cm-1 region.[5] | Probes changes in the Co-O bond strength and structure during the redox transitions. |
| Phosphate Vibrational Modes | Identification of orthophosphate and pyrophosphate species within the catalyst structure.[6] | Bands around 877 cm-1 and 1077 cm-1.[5] | Elucidates the structural role of phosphate in stabilizing the catalyst and potentially participating in proton transfer. | |
| Isotope Labeling (18O) | Shift in Co-O vibrational bands. | Confirms the assignment of specific bands to Co-O vibrations and the involvement of lattice oxygen.[5] | Provides direct evidence for the oxygen source and mechanism. | |
| In-Situ ATR-IR | Key Intermediate Species | Direct observation of Co(IV)=O species under OER potentials.[3] | Peak at ~845 cm-1 (CoIV=O) and ~806 cm-1 (CoIV=18O).[3] | Identifies Co(IV)=O as a critical intermediate species for OER.[3] |
| Other Intermediates | Detection of peroxide OOH* and O2-* species.[3] | Formation potential around 1.4 V vs. RHE.[3] | Provides evidence for subsequent steps in the OER mechanism following the formation of the Co(IV)=O active site. |
Experimental Protocols
Detailed and precise experimental methodologies are critical for obtaining reliable in-situ data. Below are generalized protocols for the three discussed techniques.
In-Situ X-ray Absorption Spectroscopy (XAS)
Objective: To determine the average oxidation state and local coordination environment (bond distances, coordination numbers) of cobalt atoms under OER conditions.
Methodology:
-
Catalyst Preparation: A thin film of the cobalt phosphate catalyst is electrodeposited onto a conductive substrate (e.g., fluorine-doped tin oxide (FTO) glass, carbon paper, or a gold-coated Kapton sheet).[1]
-
Spectro-electrochemical Cell: The catalyst-coated electrode is assembled as the working electrode in a custom-designed cell with a thin, X-ray transparent window (e.g., Kapton). The cell also contains a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., Pt wire).
-
Electrolyte: The cell is filled with a buffered electrolyte, typically a potassium phosphate (KPi) solution at a specific pH (e.g., 0.1 M KPi at pH 7).[1]
-
XAS Measurement: The cell is mounted on a synchrotron beamline. X-ray absorption spectra at the Co K-edge are collected in fluorescence yield mode.
-
Data Collection: Spectra are recorded at open-circuit potential (OCP) and then at various applied potentials, stepping into the water oxidation region (e.g., from 1.0 V to 1.4 V vs. RHE).[1][3]
-
Data Analysis: The X-ray Absorption Near Edge Structure (XANES) region provides information on the oxidation state by analyzing the edge energy position. The Extended X-ray Absorption Fine Structure (EXAFS) region is analyzed to extract structural parameters like Co-O and Co-Co bond distances and coordination numbers by fitting the data to theoretical models.[1][2]
In-Situ Raman Spectroscopy
Objective: To identify vibrational modes corresponding to the catalyst's molecular structure, including Co-O bonds and phosphate groups, and to track their changes with applied potential.
Methodology:
-
Catalyst Preparation: A cobalt phosphate film is electrodeposited onto a reflective and conductive substrate, such as a gold or platinum disc, to enhance the Raman signal.
-
Spectro-electrochemical Cell: A three-electrode setup is housed in a cell with a quartz window to allow for laser illumination and collection of the scattered light. The working electrode is positioned close to the window to be in the focus of the Raman microscope objective.
-
Electrolyte: The cell is filled with the relevant electrolyte (e.g., phosphate buffer). Isotope labeling studies may be performed by using D₂O or H₂¹⁸O.[5]
-
Raman Measurement: A Raman spectrometer with a specific laser excitation wavelength (e.g., 532 nm or 633 nm) is used. The laser is focused onto the catalyst surface through the objective lens.
-
Data Collection: Raman spectra are collected at a series of applied potentials, allowing the catalyst to equilibrate at each potential before measurement. Care must be taken to use low laser power to avoid sample damage or laser-induced heating artifacts.[5]
-
Data Analysis: The positions, intensities, and widths of the Raman bands are analyzed. Shifts in peak positions with applied potential indicate changes in bond lengths and strengths. The appearance or disappearance of peaks can signify phase transitions or the formation of new species.[5][7]
In-Situ Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Objective: To detect and identify surface-adsorbed species and reaction intermediates during the OER process.
Methodology:
-
Catalyst Preparation: A very thin film of the cobalt phosphate catalyst is deposited directly onto the surface of an ATR crystal (e.g., silicon or germanium) that has been pre-coated with a thin conductive layer (e.g., gold or platinum).
-
Spectro-electrochemical Cell: The ATR crystal with the catalyst film serves as the working electrode and the window for the IR beam. The setup is sealed in a cell containing the reference and counter electrodes.
-
Electrolyte: A thin layer of electrolyte is maintained between the catalyst surface and the cell body.
-
ATR-IR Measurement: The cell is placed in the sample compartment of an FTIR spectrometer. The IR beam is directed through the ATR crystal, undergoing multiple internal reflections at the catalyst-electrolyte interface before reaching the detector.
-
Data Collection: A reference spectrum is collected at a non-catalytic potential. Subsequent spectra are collected at various potentials where the OER occurs. The spectra are often presented as difference spectra to highlight potential-dependent changes.[3]
-
Data Analysis: The absorption bands in the difference spectra are assigned to the vibrational modes of specific intermediates (e.g., Co=O, M-OOH). Isotope labeling (using D₂O or H₂¹⁸O) is crucial for confirming these assignments.[3]
Visualizations: Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate key conceptual frameworks for the in-situ study of cobalt phosphate catalysts.
Caption: Experimental workflow for in-situ spectroelectrochemistry.
Caption: Proposed OER mechanism on a cobalt active site.
References
A Comparative Guide: Cobalt-Phosphorus Coatings vs. Noble Metal Catalysts for the Oxygen Evolution Reaction
For researchers, scientists, and professionals in drug development, the quest for efficient and cost-effective catalysts for the oxygen evolution reaction (OER) is paramount. The OER is a critical bottleneck in technologies like water splitting for hydrogen production and rechargeable metal-air batteries. While noble metal oxides, particularly those of iridium (IrO₂) and ruthenium (RuO₂), have long been the benchmark for OER catalysis due to their high activity, their scarcity and high cost are significant drawbacks. This has spurred the search for earth-abundant alternatives, among which cobalt-phosphorus (Co-P) based materials have emerged as a promising class of electrocatalysts.
This guide provides an objective comparison of the performance of cobalt-phosphorus coatings with that of noble metal catalysts for the OER, supported by experimental data.
Performance Comparison: Cobalt-Phosphorus Coatings vs. Noble Metal Catalysts
The efficacy of an OER catalyst is primarily evaluated based on several key metrics: the overpotential required to achieve a specific current density (typically 10 mA/cm²), the Tafel slope (which indicates the reaction kinetics), and long-term stability.
Cobalt-phosphorus coatings have demonstrated competitive performance, with some studies showing overpotentials comparable to or even lower than those of noble metal catalysts. The phosphorus content in the Co-P alloy plays a crucial role in determining its catalytic activity. For instance, a Co-P coating with 8 wt% phosphorus exhibited a low OER overpotential of 378 mV at a current density of 10 mA cm⁻² in a 1 M KOH solution[1]. Another study reported an even lower overpotential of 292 mV for a hydrous cobalt phosphate (B84403) thin film at the same current density[2][3].
Noble metal catalysts, such as RuO₂ and IrO₂, are renowned for their high intrinsic activity. Ruthenium dioxide, in particular, often exhibits very low overpotentials for the OER[4]. However, its stability, especially in acidic media, is a concern. Iridium dioxide is generally more stable but often requires a slightly higher overpotential than RuO₂[4]. The performance of these noble metal catalysts can also be influenced by their synthesis method and the support material used.
Below is a summary of key performance data for Co-P coatings and noble metal catalysts from various studies.
| Catalyst | Electrolyte | Overpotential (η) @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| Co-P (8 wt% P) on Cu | 1 M KOH | 378 | 61.7 - 73.9 | [1] |
| Co-P (5 wt% P) on Cu | 1 M KOH | 400 | - | [1] |
| Co-P (11 wt% P) on Cu | 1 M KOH | 413 | - | [1] |
| Hydrous Cobalt Phosphate | 1.0 M KOH | 292 | 98 | [2][3] |
| 5% Ru-doped hydrous cobalt phosphate | 1 M KOH | 310 | 62 | [5][6] |
| CoP/BP heterostructure | Alkaline | 300 | - | [7] |
| RuO₂ | 0.5 M H₂SO₄ | Lower than IrO₂ | - | |
| IrO₂ | 0.5 M H₂SO₄ | Higher than RuO₂ | - | |
| r-RuO₂ NPs | 0.1 M KOH | ~250 (at 10 A/g) | - | [4] |
| r-IrO₂ NPs | 0.1 M KOH | ~250 (at 10 A/g) | - | [4] |
| Ru₀.₉Ir₀.₁O₂ | 0.5 M H₂SO₄ | Close to RuO₂ | - | [8] |
Note: The performance of catalysts can vary significantly depending on the synthesis method, substrate, and testing conditions. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of common experimental protocols for the synthesis of Co-P coatings and the electrochemical evaluation of OER catalysts.
Synthesis of Cobalt-Phosphorus Coatings via Electroless Deposition
A common and cost-effective method for preparing Co-P coatings is electroless deposition[1][9].
-
Substrate Preparation: A conductive substrate, such as copper foil, is cleaned and activated. This typically involves sonication in acetone (B3395972) and ethanol, followed by acid treatment (e.g., with dilute HCl) to remove any oxide layer.
-
Plating Bath Preparation: An aqueous plating bath is prepared containing a cobalt salt (e.g., cobalt sulfate (B86663) or cobalt chloride) as the source of cobalt, a reducing agent (e.g., sodium hypophosphite), a complexing agent (e.g., sodium citrate) to control the release of cobalt ions, and a pH buffer (e.g., boric acid). The pH of the solution is adjusted, typically to the alkaline range.
-
Deposition Process: The prepared substrate is immersed in the heated plating bath (e.g., 80-90 °C). The reducing agent provides the electrons for the reduction of cobalt ions and hypophosphite to form the Co-P alloy on the substrate surface. The phosphorus content in the coating can be controlled by varying the concentration of the reducing agent and other bath parameters.
-
Post-Treatment: After deposition, the coated substrate is thoroughly rinsed with deionized water and dried.
Hydrothermal Synthesis of Cobalt Phosphate
Another method to produce cobalt phosphate-based catalysts is through a hydrothermal process[2][3].
-
Precursor Solution: A solution is prepared by dissolving a cobalt salt (e.g., cobalt nitrate) and a phosphate source (e.g., sodium dihydrogen phosphate) in a solvent, often a mixture of water and an organic solvent like ethanol. A hydrolyzing agent like urea (B33335) may also be added[2][3].
-
Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a specific temperature (e.g., 120-180 °C) for a set duration.
-
Product Recovery and Treatment: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation, washed several times with deionized water and ethanol, and then dried in an oven.
Electrochemical Evaluation of OER Performance
The catalytic activity of the prepared materials is typically evaluated in a three-electrode electrochemical cell[10].
-
Working Electrode Preparation: The synthesized catalyst is loaded onto a conductive substrate (e.g., glassy carbon electrode, nickel foam, or carbon paper) to serve as the working electrode. This can be done by drop-casting a catalyst ink (a mixture of the catalyst, a conductive additive like carbon black, and a binder like Nafion, dispersed in a solvent).
-
Electrochemical Cell Setup: The three-electrode setup consists of the working electrode, a counter electrode (typically a platinum wire or graphite (B72142) rod), and a reference electrode (e.g., a saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode). The measurements are conducted in a suitable electrolyte, such as 1 M KOH for alkaline OER.
-
Linear Sweep Voltammetry (LSV): LSV is performed by sweeping the potential of the working electrode at a slow scan rate (e.g., 5-10 mV/s) and recording the resulting current. The overpotential required to reach a current density of 10 mA/cm² is a key performance metric obtained from the LSV curve.
-
Tafel Analysis: The Tafel slope is determined from the linear region of the Tafel plot (overpotential vs. log of the current density). A smaller Tafel slope indicates more favorable reaction kinetics.
-
Chronoamperometry or Chronopotentiometry: These techniques are used to assess the long-term stability of the catalyst. A constant potential or current is applied to the working electrode for an extended period (e.g., several hours or days), and the change in current or potential over time is monitored.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer kinetics and the resistance of the electrode-electrolyte interface.
Visualizing the Comparison and Workflow
To better understand the relationships and processes involved, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of hydrous cobalt phosphate electro-catalysts by a facile hydrothermal method for enhanced oxygen evolution reaction: effect of urea variation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Ru tailored hydrous cobalt phosphate as a rational approach for high-performance alkaline oxygen evolution reaction [infoscience.epfl.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Protocol for Screening Water Oxidation or Reduction Electrocatalyst Activity in a Three-Electrode Cell for Alkaline Exchange Membrane Electrolysis [frontiersin.org]
Safety Operating Guide
Proper Disposal of Cobalt Hydrogen Phosphate: A Guide for Laboratory Professionals
An imperative for safety and environmental stewardship, the proper disposal of cobalt hydrogen phosphate (B84403) is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous chemical, aligning with regulatory compliance and promoting a culture of safety.
Cobalt hydrogen phosphate, and cobalt compounds in general, are recognized for their potential health hazards. They are harmful if swallowed, can cause serious skin and eye irritation, may lead to respiratory issues, and are suspected carcinogens.[1][2][3] Therefore, meticulous adherence to established disposal protocols is not merely a recommendation but a necessity. All waste containing this compound must be treated as hazardous waste.[4][5]
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedure, it is crucial to handle this compound with the utmost care in a controlled laboratory environment.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable when handling cobalt compounds.[6] This includes:
-
Eye Protection: Chemical safety goggles with side shields are essential to prevent eye contact.[4][6]
-
Respiratory Protection: To avoid the inhalation of dust, which is a primary exposure route, a P100 respirator or a dust mask (type N95 or P1) should be used, especially when handling the powder form.[7][6] All handling of the powder should occur within a certified chemical fume hood.[4][6]
-
Protective Clothing: A lab coat and closed-toe shoes are mandatory.[4][6]
Storage of Waste:
-
Waste this compound should be stored in tightly sealed and appropriately labeled containers.[1][7]
-
These containers must be kept in a cool, dry, and well-ventilated area, separate from incompatible materials such as oxidizing agents.[1][7]
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to never release it into the environment. It must not be poured down the drain or mixed with non-hazardous laboratory trash.[1][4]
-
Waste Collection:
-
Carefully collect all this compound waste, including contaminated materials like gloves, filter paper, and weighing boats.
-
Place the waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and identify the contents (this compound).
-
-
Spill Management:
-
In the event of a spill, evacuate all non-essential personnel from the area.[5]
-
Wearing the appropriate PPE, cover the spill with an absorbent, non-combustible material such as vermiculite (B1170534) or sand.[6]
-
Carefully sweep or scoop the material into a designated hazardous waste container, avoiding the creation of dust.[7][5]
-
Clean the spill area thoroughly with soap and water.[5]
-
-
Final Disposal:
-
The collected hazardous waste must be disposed of through a licensed chemical waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.[4][5]
-
Do not attempt to treat the chemical waste unless you are a trained professional with the appropriate facilities and permissions.[4]
-
Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed.[7][5]
-
Summary of Key Data for this compound
| Property | Data |
| Chemical Formula | Co₃(PO₄)₂ (anhydrous) |
| Appearance | Red powder |
| Hazards | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, suspected carcinogen, may cause sensitization by inhalation and skin contact.[1][7][2][3] |
| Incompatible Materials | Oxidizing agents.[7] |
| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly closed container.[1][7] |
| PPE Requirements | Nitrile or neoprene gloves, chemical safety goggles, P100 or N95 respirator, lab coat.[7][4][6] |
| Spill Cleanup | Use absorbent material (e.g., vermiculite), avoid creating dust, collect in a sealed container for disposal.[7][6] |
| Disposal Method | Treat as hazardous waste. Dispose of through a licensed chemical disposal service or institutional EHS department.[1][3][4][5] |
Experimental Protocols Cited
The disposal procedures outlined are based on established safety protocols for handling hazardous chemical waste and do not require novel experimental methodologies. The primary "protocol" is the administrative and logistical process of segregating, labeling, and transferring hazardous waste to a certified disposal facility. For specific chemical treatment protocols, such as precipitation, it is recommended to consult with a professional hazardous waste disposal company or your institution's EHS department, as these procedures should only be carried out by trained personnel in a controlled environment.[4]
Disposal Decision Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Cobalt Hydrogen Phosphate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Cobalt hydrogen phosphate (B84403). It offers procedural, step-by-step guidance on safe handling, personal protective equipment, and disposal protocols.
I. Hazard Identification and Safety Data Summary
Cobalt hydrogen phosphate is a chemical that requires careful handling due to its potential health risks.[1][2][3] It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3] Furthermore, there is evidence suggesting it may cause sensitization upon inhalation or skin contact and is suspected of being a carcinogen.[1][4]
Below is a summary of key quantitative data extracted from safety data sheets (SDS):
| Property | Value | Reference |
| Molecular Formula | Co₃O₈P₂ | [5] |
| Molecular Weight | 366.74 g/mol | [1] |
| Appearance | Red Powder | [1] |
| Density | 2.8 g/cm³ | [1] |
| Acute Toxicity (Oral LD50, Rat) | 539 mg/kg | [1] |
| OSHA Permissible Exposure Limit (PEL) for Cobalt | 0.1 mg/m³ | [6] |
| ACGIH Threshold Limit Value (TLV) for Cobalt | 0.02 mg/m³ | [6] |
II. Personal Protective Equipment (PPE)
To ensure safety when handling this compound, the following personal protective equipment is mandatory.[6][7][8]
-
Respiratory Protection : An N95 (US) or P1 (EN 143) dust mask is recommended for situations where dust may be generated.[1] For higher potential exposures, a powered air-purifying respirator (PAPR) may be necessary.[7]
-
Eye Protection : Chemical safety goggles or a face shield must be worn to protect against dust and splashes.[6][7]
-
Skin Protection : Chemical-resistant gloves (such as nitrile or rubber), a lab coat, and full-coverage clothing are required to prevent skin contact.[6][7][8]
-
Hygiene Measures : Always wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[1][9]
III. Standard Operating Procedure for Safe Handling
A. Engineering Controls:
-
Ventilation : All work with this compound should be conducted in a well-ventilated area.[2][7] A local exhaust ventilation system, such as a chemical fume hood, is essential to minimize inhalation exposure.[7][8]
B. Handling Protocol:
-
Preparation :
-
Weighing and Transferring :
-
Spill Management :
-
In case of a spill, do not use water to clean it up as this can cause the cobalt to dissolve and spread.[7]
-
Contain the spill using absorbent materials like sand or vermiculite.[7]
-
Carefully clean up the spill using appropriate methods, wearing full PPE.[7]
-
Collect the spilled material and contaminated absorbents in a suitable, closed container for disposal.[1]
-
C. First Aid Measures:
-
In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[1][3]
-
In case of skin contact : Wash off immediately with plenty of soap and water.[3] If skin irritation or a rash occurs, get medical advice.[10]
-
If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][3]
-
If swallowed : Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[2]
IV. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.
-
Aqueous solutions should be collected in a separate, labeled container.
-
-
Disposal Procedure :
V. Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. kojundo.co.jp [kojundo.co.jp]
- 5. Cobalt(II) phosphate, anhydrous, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. prochemonline.com [prochemonline.com]
- 7. What are the safety precautions when handling Cobalt Products? - Blog [wqmetal.net]
- 8. nj.gov [nj.gov]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.ca [fishersci.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
